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  • Product: 5-Chloroquinoline-3-carbonitrile
  • CAS: 2102411-05-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Utility of 5-Chloroquinoline-3-carbonitrile in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The quinoline scaffold is a highly privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The quinoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly within the oncology and antimicrobial sectors. Among its derivatives, 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) stands out as a critical intermediate and a potent structural motif for targeted therapeutics.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and synthetic workflows associated with 5-Chloroquinoline-3-carbonitrile. By moving beyond basic procedural lists, this guide elucidates the causality behind structural modifications, binding kinetics, and experimental design, ensuring that researchers can leverage this scaffold with high precision in drug discovery pipelines.

Structural & Physicochemical Profiling

The therapeutic efficacy of quinoline-3-carbonitriles is fundamentally driven by their electronic distribution and steric profile. The introduction of a cyano group (-CN) at the C3 position and a chlorine atom (-Cl) at the C5 position creates a highly specific physicochemical environment.

Physicochemical Data Summary
PropertyValueCausality / Impact on Drug Development
CAS Number 2102411-05-0Unique identifier for regulatory tracking and sourcing .
Molecular Formula C₁₀H₅ClN₂Dictates fundamental mass and elemental composition.
Molecular Weight 188.61 g/mol Low MW (<500 Da) ensures high ligand efficiency (LE) and optimal oral bioavailability.
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for passive cellular membrane permeation without excessive plasma protein binding.
H-Bond Donors 0Enhances Blood-Brain Barrier (BBB) penetrance; reduces the desolvation penalty during target binding.
H-Bond Acceptors 2 (N1, Cyano N)The N1 atom acts as a critical acceptor for the kinase hinge region (e.g., Met793 in EGFR).
Electronic & Steric Causality
  • The C3-Carbonitrile Effect: The cyano group is a strong electron-withdrawing group (EWG). By pulling electron density away from the quinoline ring, it significantly lowers the pKa of the N1 nitrogen. This ensures that N1 remains unprotonated at physiological pH (7.4), allowing it to act as a neutral, highly effective hydrogen-bond acceptor in the ATP-binding pocket of kinases. Furthermore, the linear, sp-hybridized cyano group projects into narrow hydrophobic sub-pockets without introducing steric clashes.

  • The C5-Chloro Anchor: The chlorine atom at C5 adds a lipophilic anchor. In biological targets, halogens can engage in "halogen bonding"—a highly directional interaction between the electrophilic

    
    -hole of the chlorine atom and nucleophilic residues (e.g., carbonyl oxygens) in the protein backbone. This interaction significantly increases the target residence time of the inhibitor.
    

Mechanistic Role in Kinase Inhibition

Quinoline-3-carbonitriles are foundational to the development of irreversible and reversible kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) .

The quinoline core mimics the adenine ring of ATP. When 5-chloroquinoline-3-carbonitrile derivatives enter the kinase domain, they competitively displace ATP. The N1 nitrogen anchors the molecule to the hinge region via hydrogen bonding, while the C3-carbonitrile and C5-chloro groups lock the molecule into the active conformation, preventing receptor autophosphorylation and shutting down downstream oncogenic signaling (MAPK/PI3K pathways).

Pathway Visualization

Pathway Inhibitor 5-Chloroquinoline-3-carbonitrile Scaffold ATP_Pocket Kinase ATP-Binding Pocket (EGFR / HER-2) Inhibitor->ATP_Pocket Competitive Displacement Hinge Hinge Region H-Bonding (Met793) ATP_Pocket->Hinge Anchors Phos Receptor Autophosphorylation Hinge->Phos Prevents (when inhibited) MAPK MAPK / PI3K Signaling Cascade Phos->MAPK Downregulates Apoptosis Tumor Cell Apoptosis MAPK->Apoptosis Induces

Mechanism of EGFR/HER-2 kinase inhibition by quinoline-3-carbonitrile derivatives.

Self-Validating Synthetic Workflow

Traditional Skraup or Doebner-Miller syntheses often yield regiochemical mixtures and require harsh, poorly controlled conditions. To achieve absolute regiocontrol for the 5-chloro substitution, a modified Friedländer-type annulation is preferred .

Protocol: One-Pot Annulation to 5-Chloroquinoline-3-carbonitrile

Rationale: Utilizing 2-amino-6-chlorobenzaldehyde and 3-(dimethylamino)acrylonitrile provides a direct route. The dimethylamino group acts as an excellent leaving group, driving the final aromatization step thermodynamically.

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried 100 mL round-bottom flask with 2-amino-6-chlorobenzaldehyde (1.0 eq, 10 mmol) and 3-(dimethylamino)acrylonitrile (1.2 eq, 12 mmol).

    • Causality: A slight stoichiometric excess of the nitrile ensures complete consumption of the aldehyde, which is highly prone to oxidation and difficult to remove during downstream chromatography.

  • Suspend the mixture in 25 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose: it acts as a polar protic solvent to stabilize the transition state and as a mild acid catalyst to protonate the aldehyde, increasing its electrophilicity for the initial nucleophilic attack.

Step 2: Thermal Cyclization

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): At the 2-hour mark, withdraw a 10 µL aliquot, quench in 100 µL saturated NaHCO₃, and extract with EtOAc. Perform a TLC assay (Hexane:EtOAc 7:3). The starting aldehyde (

    
    , yellow under ambient light) should diminish, replaced by a new spot (
    
    
    
    ) that exhibits intense blue fluorescence under 365 nm UV light. This fluorescence is a direct, visual confirmation of the extended conjugated quinoline system forming.

Step 3: Quenching & Precipitation

  • Cool the mixture to room temperature and pour slowly into 100 mL of ice-cold distilled water while stirring vigorously.

  • Neutralize cautiously with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7.0 is reached.

    • Causality: Neutralization forces the precipitation of the product. The neutral quinoline core is highly insoluble in aqueous media, whereas the acetate salts and dimethylamine byproducts remain dissolved.

  • Self-Validation Checkpoint 2 (Precipitation): A pale yellow to off-white precipitate should form immediately. If the solution "oils out," it indicates incomplete neutralization or trapped lipophilic impurities; sonication of the flask will induce proper crystallization.

Step 4: Isolation

  • Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry in a vacuum oven at 50°C overnight.

Analytical Validation & Quality Control

To ensure the synthesized 5-Chloroquinoline-3-carbonitrile meets the >95% purity threshold required for biological assays, the following self-validating analytical protocols must be employed.

HPLC-UV Protocol
  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60:40 Acetonitrile : Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality of TFA: The quinoline nitrogen is weakly basic (pKa ~4.5). Without an acid modifier, the molecule exists in a state of partial protonation, leading to secondary interactions with residual silanols on the stationary phase. TFA fully protonates the nitrogen, ensuring a sharp, symmetrical peak and preventing peak tailing.

  • Detection: UV at 254 nm.

¹H-NMR (400 MHz, DMSO-d₆) Validation

NMR provides definitive structural confirmation. The self-validation relies on the unique electronic environment of the quinoline protons:

  • The C2 Proton: Due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C3-cyano group, the C2 proton is highly deshielded. It will appear as a distinct, sharp singlet at approximately

    
     9.10 - 9.25 ppm .
    
  • The C4 Proton: Appears as a secondary sharp singlet around

    
     8.90 ppm , confirming the absence of substitution at the C4 position.
    
  • The Benzene Ring Protons (C6, C7, C8): Will appear as an AMX spin system between

    
     7.60 - 8.10 ppm , confirming the regiochemistry of the chlorine atom at C5.
    

References

  • Wissko, M. B., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications, 2005. Available at:[Link]

  • Kumar, K. S., et al. "C-C bond formation at C-2 of a quinoline ring: Synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors." Bioorganic & Medicinal Chemistry, Elsevier, 2012. Available at:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Chloroquinoline-3-carbonitrile

Executive Summary 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) is a highly functionalized, nitrogen-containing heterocyclic building block critical to modern drug discovery and agrochemical development [1]. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) is a highly functionalized, nitrogen-containing heterocyclic building block critical to modern drug discovery and agrochemical development [1]. Featuring a rigid quinoline core, a regioselective halogen handle, and an electron-withdrawing nitrile group, this compound serves as a versatile precursor for synthesizing complex biologically active molecules. This technical guide provides an in-depth analysis of its molecular properties, structural causality, and field-proven experimental protocols for its validation and application.

Physicochemical Properties & Molecular Identity

Understanding the exact mass and molecular formula of a building block is the first step in any robust analytical workflow.

  • Molecular Formula: C₁₀H₅ClN₂[2]

  • Molecular Weight: 188.61 g/mol [3] (Often reported as 188.62 g/mol depending on the isotopic averaging standards used by different suppliers [4]).

The molecular weight of 188.61 g/mol is a macro-scale average accounting for the natural isotopic distribution of Chlorine (~75% ³⁵Cl and ~25% ³⁷Cl). However, for high-resolution mass spectrometry (HRMS) validation, the monoisotopic mass (188.0141 Da) is the critical metric.

Table 1: Quantitative Physicochemical Data

PropertyValueImplication for Drug Design
CAS Number 2102411-05-0Unique identifier for procurement and safety tracking [3].
Molecular Formula C₁₀H₅ClN₂Defines the atomic composition[2].
Molecular Weight 188.61 g/mol Low MW allows significant structural elaboration before hitting the 500 Da limit (Lipinski's Rule of 5)[5].
Monoisotopic Mass 188.0141 DaEssential for exact mass targeting in LC-HRMS workflows.
H-Bond Donors 0Enhances lipophilicity and passive membrane permeability.
H-Bond Acceptors 2 (Nitrile, Quinoline N)Facilitates targeted interactions with kinase hinge regions or receptor pockets.
Structural Causality and Chemical Reactivity

The synthetic value of 5-Chloroquinoline-3-carbonitrile lies in its orthogonal reactivity, dictated by its electronic distribution:

  • The Quinoline Nitrogen: Acts as a weak base and a hydrogen-bond acceptor. It also withdraws electron density from the aromatic ring, making the core susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions.

  • The 5-Chloro Substituent: While C–Cl bonds are generally less reactive than C–Br or C–I bonds, the synergistic electron-withdrawing effects of the quinoline nitrogen and the 3-carbonitrile group activate the C5 position. This allows for efficient oxidative addition by Palladium(0) catalysts in cross-coupling reactions.

  • The 3-Carbonitrile Group: The nitrile moiety is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with an azide to form a tetrazole (a metabolically stable bioisostere for carboxylic acids).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every chemical building block must be validated before integration into a synthetic pipeline. Below are self-validating protocols detailing the how and why of each step.

G A 5-Chloroquinoline-3-carbonitrile MW: 188.61 g/mol B LC-MS (ESI+) [M+H]+ = 189.0 A->B Mass Profiling C NMR Spectroscopy Structural Elucidation A->C Structural QC D Pd-Catalyzed Coupling (C5-Cl Activation) A->D Cross-Coupling E Nitrile Derivatization (C3-CN Modification) A->E Functionalization F Validated Drug Scaffold (Lead Compound) B->F QC Pass C->F QC Pass D->F Scaffold Extension E->F Scaffold Extension

Workflow for structural validation and synthetic functionalization of the quinoline scaffold.

Protocol A: LC-MS Validation of Molecular Weight

Objective: To confirm the molecular weight (188.61 g/mol ) and assess the purity of the commercial reagent before downstream synthesis.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of 5-Chloroquinoline-3-carbonitrile in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic quinoline core and serves as an excellent protic solvent to facilitate droplet evaporation and ionization.

  • Step 2: Chromatographic Separation. Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B over 3 minutes. (Mobile Phase A: 0.1% Formic Acid in H₂O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton source. The quinoline nitrogen (a basic site) readily accepts a proton, ensuring a strong, self-validating [M+H]⁺ signal in the mass spectrometer.

  • Step 3: Mass Detection (ESI+). Operate the mass spectrometer in Electrospray Ionization positive mode.

    • Validation Check: The spectrum must display a distinct isotopic doublet at m/z 189.0 (³⁵Cl) and m/z 191.0 (³⁷Cl) in a 3:1 ratio. The presence of this exact isotopic signature validates both the molecular weight and the presence of the intact chlorine atom.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 5-position while leaving the 3-carbonitrile intact.

  • Step 1: Reagent Loading. In an oven-dried Schlenk flask, combine 5-Chloroquinoline-3-carbonitrile (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 eq) under an inert Nitrogen atmosphere.

    • Causality: The bidentate 'dppf' ligand creates a sterically crowded, electron-rich palladium center. This specific electronic tuning is strictly required to overcome the higher activation energy of the C–Cl bond compared to standard C–Br bonds.

  • Step 3: Solvent System. Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

    • Causality: Water is not just a co-solvent; it is mechanistically required to hydroxylate the boronic acid, forming a reactive boronate complex that undergoes rapid transmetalation with the Palladium center.

  • Step 4: Reaction & Isolation. Stir at 90°C for 12 hours. Cool, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

    • Validation Check: The retention of the unreacted nitrile group can be validated via IR spectroscopy (looking for a sharp, distinct peak at ~2220 cm⁻¹).

Applications in Drug Development

In medicinal chemistry, the quinoline scaffold is considered "privileged" due to its frequent occurrence in FDA-approved drugs (e.g., antimalarials like Chloroquine, and kinase inhibitors like Lenvatinib). 5-Chloroquinoline-3-carbonitrile allows researchers to rapidly generate libraries of quinoline derivatives. The low molecular weight (188.61 g/mol ) provides ample "molecular real estate" to add solubilizing groups or target-binding motifs without exceeding the pharmacokinetic limits defined by Lipinski's Rule of 5.

References

Sources

Foundational

Safety Data Sheet (SDS) for 5-Chloroquinoline-3-carbonitrile

An In-Depth Technical Guide to the Safe Handling of 5-Chloroquinoline-3-carbonitrile Introduction 5-Chloroquinoline-3-carbonitrile is a halogenated heterocyclic compound featuring a quinoline core substituted with both a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloroquinoline-3-carbonitrile

Introduction

5-Chloroquinoline-3-carbonitrile is a halogenated heterocyclic compound featuring a quinoline core substituted with both a chloro and a nitrile group. As a functionalized quinoline, it serves as a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the nitrile group offers a versatile handle for further synthetic transformations, such as conversion into amines, amides, or tetrazoles.[1][2][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency protocols for 5-Chloroquinoline-3-carbonitrile, moving beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind the recommended procedures.

Chemical and Physical Identity

Proper identification is the foundation of chemical safety. The unique identifiers and physical properties of 5-Chloroquinoline-3-carbonitrile are crucial for accurate inventory management, experimental design, and regulatory compliance. The CAS number, in particular, is a universally recognized identifier that ensures unambiguous communication of the substance's identity across different documents and databases.

PropertyDataSource(s)
Chemical Name 5-Chloroquinoline-3-carbonitrile[4]
CAS Number 2102411-05-0[4][5]
Molecular Formula C₁₀H₅ClN₂[4]
Molecular Weight 188.62 g/mol [5]
Appearance White to yellow solid[4]
Purity Typically available at ≥95%[4][5]
InChI Key VKDJXCCKDOGUBC-UHFFFAOYSA-N[4]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[6] 5-Chloroquinoline-3-carbonitrile is classified as hazardous, and understanding the specific nature of these hazards is essential for risk assessment and the implementation of appropriate safety controls.

The primary hazards are acute toxicity upon ingestion and irritation to the skin and eyes.[7] The nitrile group (-C≡N) can sometimes be metabolized to release cyanide ions, a potential mechanism for its acute oral toxicity, although specific metabolic studies for this compound are not available. Skin and eye irritation are common for functionalized aromatic compounds.

GHS Classification Summary

GHS_Classification cluster_prevention Key Precautionary Statements (P-Codes) pictogram {GHS07: Exclamation Mark | Irritant (Skin & Eye) Acute Toxicity (Harmful) } signal Signal Word Warning hazards Hazard Statements (H-Codes) H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation signal->hazards P280 P280: Wear protective gloves, protective clothing, eye protection, and face protection. hazards->P280 P264 P264: Wash hands and exposed skin thoroughly after handling. P270 P270: Do not eat, drink or smoke when using this product.

Caption: GHS Hazard Profile for 5-Chloroquinoline-3-carbonitrile.

Hazard and Precautionary Statements
CodeStatementClassificationSource(s)
H302 Harmful if swallowed.Hazard[7]
H315 Causes skin irritation.Hazard[7]
H319 Causes serious eye irritation.Hazard[7]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.Precaution[4]
P264 Wash skin thoroughly after handling.Precaution
P270 Do not eat, drink or smoke when using this product.Precaution
P280 Wear protective gloves/protective clothing/eye protection/face protection.Precaution[4]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Precaution[4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.Precaution[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Precaution[4]
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.Precaution

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in the principles of risk assessment and control, is paramount. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should guide all laboratory operations. For 5-Chloroquinoline-3-carbonitrile, engineering controls and personal protective equipment are the most critical lines of defense.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is crucial for two reasons:

  • Containment of Particulates: Weighing and transferring the solid can generate fine dust, which, if inhaled, poses a health risk. A fume hood ensures any airborne particles are captured and exhausted away from the user's breathing zone.

  • Vapor Control: Although the compound is a solid at room temperature, operations involving solvents will create vapors. Working in a fume hood prevents the accumulation of potentially harmful vapors in the laboratory environment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the chemical.

  • Eye Protection: Due to the "Causes serious eye irritation" (H319) classification, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing (e.g., during dissolution or reaction workup), chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid skin contamination. Always wash hands thoroughly after removing gloves.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.

Handling and Storage Procedures

Discrepancies exist among suppliers regarding optimal storage temperature, with some recommending room temperature[4] and others refrigerated conditions.[7] The most conservative and scientifically sound approach is to store the compound in a tightly sealed container under refrigeration (2-8 °C) and protected from light. This minimizes the potential for degradation over time, ensuring the integrity of the material for research.

Caption: Standard workflow for safely handling solid 5-Chloroquinoline-3-carbonitrile.

Emergency and First-Aid Procedures

In the event of an exposure, a rapid and correct response is critical to minimizing harm. All laboratory personnel should be familiar with the location of safety showers and eyewash stations before beginning work.

First-Aid Protocol
  • General Advice: Move the victim from the danger zone. Show this safety data sheet to the attending physician.[9][10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, consult a physician.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[10]

  • If Swallowed: Do NOT induce vomiting.[11] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][11]

Emergency_Response_Flowchart cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Clothing Wash with Soap & Water (15+ min) skin->wash_skin flush_eyes Flush with Eyewash (15+ min) eye->flush_eyes rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical consult_if_needed Consult Doctor if Irritation Persists wash_skin->consult_if_needed flush_eyes->seek_medical call_poison Call Poison Center / Doctor rinse_mouth->call_poison

Caption: Decision flowchart for first-aid response to exposure.

Accidental Release and Disposal

Proper containment and disposal are necessary to protect both laboratory personnel and the environment.

Spill Response

For a small-scale spill of solid material:

  • Ensure the area is well-ventilated (preferably within a fume hood).

  • Wear all required PPE, including respiratory protection if dust is significant.

  • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully sweep the material into a designated waste container. Avoid dry sweeping that creates dust.[9]

  • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Seal the container and label it appropriately for hazardous waste disposal.

Waste Disposal

All waste containing 5-Chloroquinoline-3-carbonitrile, whether solid or in solution, must be treated as hazardous chemical waste.

  • Do not dispose of it down the drain or in regular trash.[8][9]

  • Collect waste in a clearly labeled, sealed, and appropriate container (e.g., a halogenated organic waste container for solutions).

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[11][12]

Stability and Reactivity

  • Reactivity: This compound is generally stable under recommended storage conditions. However, it should be kept away from strong oxidizing agents, which could react with the quinoline ring or nitrile group.

  • Conditions to Avoid: Avoid generating dust.[8] Keep away from excessive heat and incompatible materials.

  • Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

Toxicological and Ecological Profile

For many research chemicals, a complete toxicological profile is not available. 5-Chloroquinoline-3-carbonitrile is no exception.

  • Acute Effects: The known data points to acute toxicity if swallowed (H302) and irritation upon contact with skin and eyes (H315, H319).[7]

  • Chronic Effects: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound.[8][9] In the absence of data, it is prudent to handle the compound as potentially hazardous with unknown long-term effects and to minimize exposure at all times.

  • Ecotoxicity: No specific ecological data is available. As a matter of standard laboratory practice, the chemical should not be allowed to enter drains or the environment.[8][9][13]

Conclusion

5-Chloroquinoline-3-carbonitrile is a valuable research tool with a defined set of acute hazards. Its safe use hinges on a thorough understanding of its GHS classification and the diligent application of engineering controls, personal protective equipment, and standardized handling procedures. By treating this compound with the respect it deserves—isolating it within a fume hood, wearing appropriate PPE, and being prepared for emergencies—researchers can effectively mitigate risks and harness its synthetic potential in a safe and responsible manner.

References

  • 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • Safety Data Sheet. (n.d.). Retrieved from a chemical supplier's website. [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Retrieved from Safe Work Australia. [Link]

  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile - Capot Chemical. (2022, May 12). Retrieved from Capot Chemical. [Link]

  • SAFETY DATA SHEETS - Sangon. (n.d.). Retrieved from Sangon Biotech. [Link]

  • GHS Classification Search Tool - ChemRadar. (n.d.). Retrieved from ChemRadar. [Link]

  • SAFETY DATA SHEET - CITGO. (2017, October 20). Retrieved from CITGO. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. (n.d.). Retrieved from United Nations Economic Commission for Europe. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (2007, September 18). Retrieved from Organic Syntheses. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018, June 20). Retrieved from MDPI. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Retrieved from Royal Society of Chemistry. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26). Retrieved from Pandawa Institute Journals. [Link]

Sources

Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-Chloroquinoline-3-carbonitrile: Structure, Synthesis, and Application The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chloroquinoline-3-carbonitrile: Structure, Synthesis, and Application

The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating properties that span antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3][4] The structural rigidity of the quinoline system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides a detailed technical analysis of 5-Chloroquinoline-3-carbonitrile, a key building block for the synthesis of novel therapeutic agents. We will delve into its structural characteristics, synthetic pathways, spectroscopic signature, and chemical reactivity, offering insights valuable to researchers in organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

5-Chloroquinoline-3-carbonitrile (C₁₀H₅ClN₂) is a polysubstituted quinoline featuring two key electron-withdrawing groups: a chlorine atom at the C5 position of the benzene ring and a nitrile group at the C3 position of the pyridine ring.

Key Structural Features:

  • Molecular Formula: C₁₀H₅N₂Cl[5]

  • Molecular Weight: 188.62 g/mol [5][6]

  • Quinoline Core: A planar, aromatic system that provides a rigid framework.

  • 5-Chloro Substituent: This group significantly influences the electronic properties of the benzene portion of the ring system. Its inductive electron-withdrawing effect and position can modulate the molecule's reactivity in electrophilic aromatic substitution and dictate its potential for metal-catalyzed cross-coupling reactions.

  • 3-Carbonitrile Substituent: The nitrile (-C≡N) group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic attack but activates it for certain nucleophilic reactions. It also serves as a versatile chemical handle for further synthetic transformations and can act as a hydrogen bond acceptor in ligand-receptor interactions.

Logical Structure Diagram

G cluster_quinoline Quinoline Core cluster_substituents Key Substituents cluster_properties Resulting Properties quinoline_structure Benzene Ring fused to Pyridine Ring chloro 5-Chloro Group (Electron-withdrawing, Cross-coupling site) quinoline_structure->chloro nitrile 3-Nitrile Group (Strong electron-withdrawing, Chemical handle) quinoline_structure->nitrile reactivity Modulated Reactivity Profile chloro->reactivity nitrile->reactivity application Medicinal Chemistry Scaffold reactivity->application

Caption: Logical relationship of the structural components of 5-Chloroquinoline-3-carbonitrile.

Synthetic Strategies: Constructing the Core

The synthesis of substituted quinolines is a well-established field, with the Friedländer annulation being a prominent and versatile method.[7] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, ester, or nitrile.

A plausible synthetic route to 5-Chloroquinoline-3-carbonitrile would involve the reaction of 2-amino-6-chlorobenzaldehyde with a compound like malononitrile or ethyl cyanoacetate under appropriate catalytic conditions. The choice of catalyst is critical for reaction efficiency and yield; modern protocols often employ Lewis acids like In(OTf)₃ or utilize environmentally benign approaches with ionic liquids or microwave assistance to drive the reaction under milder conditions than classical methods, which often required high temperatures and harsh acids.[7][8][9]

General Friedländer Synthesis Workflow

workflow start Starting Materials: - 2-Amino-6-chlorobenzaldehyde - Active Methylene Nitrile mix Mix Reactants with Catalyst (e.g., Lewis Acid) in Solvent start->mix 1 react Reaction Step (Condensation & Cyclization) Conventional Heat or Microwave mix->react 2 workup Aqueous Workup & Neutralization react->workup 3 extract Organic Extraction (e.g., Ethyl Acetate) workup->extract 4 purify Purification (Column Chromatography) extract->purify 5 product 5-Chloroquinoline-3-carbonitrile purify->product 6

Caption: Generalized workflow for the Friedländer synthesis of the target molecule.

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. While a dedicated experimental spectrum for 5-Chloroquinoline-3-carbonitrile is not widely published, its expected spectroscopic signature can be reliably predicted based on extensive data from analogous substituted quinolines.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.[10] The electron-withdrawing nature of the chloro and nitrile groups will cause significant deshielding (downfield shifts) of adjacent protons and carbons.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.5-9.5 ppm). Protons H2 and H4 on the pyridine ring will likely be the most downfield due to the influence of the ring nitrogen and the adjacent nitrile group. Protons on the benzene ring (H6, H7, H8) will exhibit splitting patterns determined by their coupling with each other.[13]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show ten distinct signals for the ten carbon atoms. The carbon of the nitrile group (CN) is expected around 115-120 ppm. The carbons directly attached to the chlorine (C5) and nitrogen (C8a, C2) will also show characteristic shifts.[10][12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm)
C2 ~9.3 (s) ~150
C3 - ~110
C4 ~8.5 (s) ~148
C5 - ~132
C6 ~7.8 (d) ~128
C7 ~7.6 (t) ~134
C8 ~8.2 (d) ~127
C4a - ~126
C8a - ~149
CN - ~117

Note: These are predicted values based on substituent effects on the quinoline scaffold. Actual experimental values may vary. s=singlet, d=doublet, t=triplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[14] Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Intensity
~2230-2210 C≡N stretch (Nitrile) Strong, Sharp
~3100-3000 C-H stretch (Aromatic) Medium
~1620-1580 C=C & C=N stretch (Quinoline ring) Medium-Strong
~1100-1000 C-Cl stretch Strong

| ~850-750 | C-H bend (Aromatic out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's isotopic pattern and fragmentation.[12][15]

  • Molecular Ion Peak: The high-resolution mass spectrum should show a molecular ion [M]⁺ at m/z ≈ 188.01.

  • Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z ≈ 190, with an intensity approximately one-third of the molecular ion peak, which is definitive for the presence of a single chlorine atom.

Chemical Reactivity and Derivatization Potential

5-Chloroquinoline-3-carbonitrile is a valuable intermediate precisely because of its built-in reactivity, offering multiple handles for diversification in drug discovery programs.

Reactions at the 5-Chloro Position

The C5-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This allows for the introduction of a wide variety of aryl or heteroaryl groups, which is a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor development.[17][18] The reactivity of chloroquinolines in these reactions is well-documented, though they are generally less reactive than their bromo- or iodo- counterparts, sometimes requiring more robust catalytic systems with specialized phosphine ligands.[18][19]

Reactions of the 3-Nitrile Group

The nitrile group is a versatile functional group that can undergo several transformations:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (5-chloroquinoline-3-carboxylic acid) or an amide.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), which can then be used for further functionalization.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Reactivity and Derivatization Map

G cluster_c5 C5-Position Reactions cluster_c3 C3-Nitrile Reactions main 5-Chloroquinoline-3-carbonitrile suzuki Suzuki Coupling (Pd catalyst, Ar-B(OH)2) main->suzuki hydrolysis Hydrolysis (H+ or OH-) main->hydrolysis reduction Reduction (e.g., LiAlH4) main->reduction product_suzuki 5-Aryl-quinoline-3-carbonitrile suzuki->product_suzuki product_acid 5-Chloroquinoline-3-carboxylic acid hydrolysis->product_acid product_amine 5-Chloro-3-(aminomethyl)quinoline reduction->product_amine

Caption: Key reaction pathways for the derivatization of 5-Chloroquinoline-3-carbonitrile.

Applications in Medicinal Chemistry

The quinoline-3-carbonitrile scaffold is a known pharmacophore. Derivatives have been investigated as potent inhibitors of DNA gyrase, making them promising antibacterial agents.[20] Furthermore, substituted quinolines are heavily featured in oncology research as kinase inhibitors. For instance, 6-aryl-4-substituted-quinoline-3-carbonitrile derivatives have been identified as irreversible inhibitors of key cancer targets like HER-2 and EGFR.[18] The ability to use Suzuki coupling at a halogenated position (such as C5 or C6) to introduce diverse aryl groups is a critical strategy for fine-tuning the binding affinity and selectivity of these inhibitors.[17][18] Therefore, 5-Chloroquinoline-3-carbonitrile serves as an ideal starting point for generating libraries of novel compounds for screening against these and other important biological targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol is adapted from efficient methods for quinoline synthesis.

  • Materials: 2-amino-6-chlorobenzaldehyde (1.0 mmol), Malononitrile (1.1 mmol), Glacial Acetic Acid (3 mL), 10 mL microwave synthesis vial, magnetic stirrer.

  • Procedure:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add 2-amino-6-chlorobenzaldehyde.

    • Add malononitrile followed by glacial acetic acid.

    • Seal the vial securely with a cap.

    • Place the vial in the microwave synthesizer cavity.

    • Irradiate the reaction mixture at 150-160 °C for 10-20 minutes. Monitor pressure to ensure it remains within safe limits.

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Pour the reaction mixture into 25 mL of ice-cold water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Chloroquinoline-3-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol is based on standard conditions for the coupling of chloroquinolines.[16][19]

  • Materials: 5-Chloroquinoline-3-carbonitrile (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), Sodium Carbonate (2.0 mmol), Toluene (8 mL), Ethanol (2 mL), Water (2 mL), round-bottom flask, condenser, inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To a dry round-bottom flask, add 5-Chloroquinoline-3-carbonitrile, the desired arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

    • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

    • Attach a condenser and heat the reaction mixture to 90-100 °C under the inert atmosphere, stirring vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-quinoline-3-carbonitrile derivative.

Conclusion

5-Chloroquinoline-3-carbonitrile is a strategically designed heterocyclic building block with significant potential for drug discovery and materials science. Its structure combines the privileged quinoline scaffold with two orthogonal, reactive functional groups. A comprehensive understanding of its synthesis, spectroscopic properties, and chemical reactivity, as outlined in this guide, empowers researchers to effectively utilize this molecule in the design and synthesis of novel, high-value compounds with tailored biological activities.

References

  • BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Arcadi, A., et al. A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005(12), 1862-1866.
  • BenchChem. Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
  • Tanwar, B., et al. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 2015, 39(12), 9824-9833.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • Kamal, A., et al. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 2010, 75(1), 200-203. Available from: [Link]

  • Shaabani, A., et al. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 2020, 40(4), 963-972. Available from: [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 2002, 79(1), 109. Available from: [Link]

  • Silver, J. Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University, 2020. Available from: [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Al-Ostath, A., et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 2023, 11. Available from: [Link]

  • Der Pharma Chemica. SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Available from: [Link]

  • Sai, K., et al. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 2003, 68(25), 9830-9833. Available from: [Link]

  • Rani, N., et al. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1373-1378. Available from: [Link]

  • Mekheimer, R. A., et al. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 2019, 23(7), 823-851. Available from: [Link]

  • Journal of Pharmaceutical Research International. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]

  • ResearchGate. Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available from: [Link]

  • Taylor & Francis Online. Quinoline – Knowledge and References. Available from: [Link]

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  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
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  • Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available from: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • University of Pardubice. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available from: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available from: [Link]

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  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]

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Sources

Foundational

The Toxicity Profile of Chloroquinoline Carbonitrile Derivatives: A Comprehensive Preclinical Guide

Executive Summary Chloroquinoline carbonitrile derivatives represent a highly promising class of pharmacophores in modern medicinal chemistry, exhibiting potent antimicrobial, antileishmanial, and efflux pump inhibitory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroquinoline carbonitrile derivatives represent a highly promising class of pharmacophores in modern medicinal chemistry, exhibiting potent antimicrobial, antileishmanial, and efflux pump inhibitory activities. However, the integration of an electron-withdrawing carbonitrile group onto a halogenated quinoline core introduces specific toxicological liabilities. As drug development professionals transition these compounds from in vitro hits to in vivo leads, understanding their toxicity profile—specifically hepatotoxicity, nephrotoxicity, and genotoxicity—is paramount.

This whitepaper synthesizes recent pharmacological data to provide an authoritative guide on the toxicity profiling of chloroquinoline carbonitriles. By integrating predictive in silico models, standardized in vitro cellular assays, and in vivo murine models, we establish a self-validating framework for evaluating the safety of these drug candidates.

Chemical Rationale & Toxicological Mechanisms

The structural architecture of chloroquinoline carbonitriles (e.g., 2-chloroquinoline-3-carbonitrile) is deliberately engineered for high target affinity. The chlorine atom enhances lipophilicity, facilitating cellular penetration, while the carbonitrile (-C≡N) group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the quinoline ring[1].

The Double-Edged Sword of Electrophilicity: While this electrophilicity is crucial for disrupting bacterial targets (such as the NorA efflux pump in Staphylococcus aureus)[2] or killing Leishmania parasites[3], it also drives off-target toxicity. Highly electrophilic compounds can undergo unintended nucleophilic attacks by mammalian cellular thiols (e.g., glutathione) or amine residues on critical proteins.

  • Hepatotoxicity: Thiazole-substituted 2-chloroquinoline-3-carbonitrile derivatives have demonstrated specific hepatotoxic liabilities during ADME screening, largely due to hepatic metabolism generating reactive intermediates[1].

  • Acute Toxicity Warnings: Halogenated quinoline carbonitriles (such as 6-bromo-4-chloroquinoline-3-carbonitrile) carry GHS classifications for acute oral (H302) and dermal (H312) toxicity, necessitating rigorous safety protocols during handling and formulation[4].

Pathway cluster_efficacy Pharmacological Efficacy cluster_toxicity Toxicological Liabilities CQ Chloroquinoline Carbonitrile Core Structure NorA NorA Efflux Pump Inhibition (MRSA) CQ->NorA Leish Parasite Clearance (L. amazonensis) CQ->Leish HepG2 Hepatotoxicity (Metabolic Stress) CQ->HepG2 HEK Renal Clearance Cytotoxicity CQ->HEK RBC Erythrocyte Hemolysis CQ->RBC

Fig 1: Divergent pharmacological efficacy and off-target toxicity pathways of chloroquinoline carbonitriles.

In Silico Toxicity Prediction (QSTR Modeling)

Before initiating resource-intensive in vitro assays, modern preclinical workflows mandate Quantitative Structure-Toxicity Relationship (QSTR) modeling. Recent advancements utilize transformer convolutional neural networks to predict the lethal concentration (LC50) of quinoline derivatives[5].

By classifying compounds via the Passino-Smith criteria, researchers can stratify candidates into low, moderate, or high toxicity tiers[5]. This step is critical because it establishes the causality between specific functional group substitutions (e.g., shifting the chlorine from the C2 to C4 position) and the resulting toxicity profile, allowing chemists to optimize the pharmacophore prior to synthesis.

In Vitro Toxicity Profiling: Cellular Causality

To ascertain the clinical utility of chloroquinoline derivatives, toxicity must be evaluated across distinct mammalian cell lines that represent primary sites of drug exposure and clearance[2].

Rationale for Cell Line Selection:
  • RAW Macrophages: Macrophages are the primary host cells for Leishmania species. Evaluating RAW cell viability ensures that the drug kills the parasite without destroying the host immune cell[3].

  • HEK 293T (Human Embryonic Kidney): Kidneys are the primary route of excretion for hydrophilic metabolites. HEK cells validate that the drug does not induce nephrotoxicity during clearance[2].

  • HepG2 (Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 assays flag compounds that cause hepatotoxicity, a known risk for certain carbonitrile derivatives[1].

Quantitative Data Summary
Compound Class / DerivativePrimary TargetCytotoxicity (CC50)Hemolysis (100 µg/mL)Genotoxicity (Comet Assay)
AM1009 Leishmania spp.High selectivity indexLow (<5%)Not observed
PQK4F / PQQ16P NorA Efflux Pump>50 µg/mL (HEK/HepG2)2.2% / 0.8%Negative
Thiazole-Carbonitriles AntibacterialModerate to HighN/AHepatotoxic liability

Data synthesized from recent in vitro and in vivo evaluations of quinoline derivatives[3],[2],[1].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in mechanistic causality.

Protocol A: Self-Validating In Vitro Cytotoxicity & Hemolysis Assay

Objective: Determine the CC50 of chloroquinoline carbonitrile derivatives and assess erythrocyte membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK 293T and HepG2 cells at

    
     cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour exposure, preventing false-positive toxicity from nutrient depletion.
    
  • Compound Exposure: Treat cells with serial dilutions of the derivative (1.56 µg/mL to 100 µg/mL). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control. Causality: The vehicle control proves the solvent isn't causing cell death; the positive control validates the assay's sensitivity to known toxins.

  • MTT Viability Assessment: After 48 hours, add MTT reagent. Viable cells reduce MTT to purple formazan. Read absorbance at 570 nm.

  • Hemolysis Preparation: Isolate human or murine red blood cells (RBCs) and prepare a 4% suspension in PBS. Causality: A 4% suspension provides an optimal optical density window for spectrophotometric reading without oversaturating the detector.

  • Hemolysis Execution: Incubate RBCs with the derivative for 1 hour at 37°C. Use 1% Triton X-100 as a 100% lysis control. Centrifuge and read the supernatant absorbance at 540 nm. Compounds exhibiting <5% hemolysis (like PQK4F at 2.2%) are deemed safe for systemic circulation[2].

Workflow Start In Silico QSTR Screening InVitro In Vitro Cytotoxicity (RAW, HEK, HepG2) Start->InVitro Hemolysis Erythrocyte Hemolysis Assay InVitro->Hemolysis InVivo In Vivo Murine Model (BALB/c) Hemolysis->InVivo If <5% Lysis Analysis Hepatic/Renal Biomarker Analysis InVivo->Analysis

Fig 2: Multi-tiered preclinical toxicity screening workflow for quinoline drug candidates.

Protocol B: In Vivo Acute Toxicity & Biomarker Analysis

Objective: Evaluate systemic toxicity and organ-specific damage in a mammalian host.

Step-by-Step Methodology:

  • Model Selection: Utilize female BALB/c mice (6-8 weeks old). Causality: BALB/c mice possess a highly characterized Th1/Th2 immune polarization, which is essential for evaluating whether the drug causes immunomodulatory toxicity, especially relevant for antileishmanial drugs like AM1009[3].

  • Dosing Regimen: Administer the compound via oral gavage or intraperitoneal injection at doses determined by the in vitro CC50 (typically starting at 10-50 mg/kg). Include an untreated control and a standard-of-care control (e.g., Amphotericin B).

  • Clinical Observation: Monitor animals for 14 days for signs of acute distress (weight loss, lethargy, piloerection).

  • Biochemical Profiling: At endpoint, collect serum. Quantify Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) for hepatic stress, and Blood Urea Nitrogen (BUN) and Creatinine for renal clearance stress. Causality: Elevated AST/ALT directly correlates with the hepatotoxic liability predicted in thiazole-carbonitrile derivatives[1].

Conclusion

The development of chloroquinoline carbonitrile derivatives requires a delicate balance between electrophilic target engagement and mammalian cellular safety. While compounds like AM1009 and PQK4F demonstrate that this balance can be achieved with low hepatic and renal toxicity[3],[2], the inherent reactivity of the carbonitrile-quinoline scaffold demands rigorous, multi-tiered screening. By employing predictive QSTR models followed by mechanistically grounded in vitro and in vivo protocols, drug development professionals can confidently advance the safest and most efficacious candidates into clinical trials.

References

  • A chloroquinoline derivate presents effective in vitro and in vivo antileishmanial activity against Leishmania species that cause tegumentary and visceral leishmaniasis Source: PubMed / NIH URL:[Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains Source: MDPI URL:[Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL:[Link]

  • 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 Source: PubChem / NIH URL:[Link]

  • Antibacterial, ADME and Toxicity Screening of Newly Synthesized 4-Substituted Thiazoles Source: Asian Journal of Chemistry / SciSpace URL:[Link]

Sources

Exploratory

Sourcing and Validation of High-Purity 5-Chloroquinoline-3-carbonitrile in Preclinical Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Strategic Importance of the Quinoline-3-Carbonitrile Scaffold In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Strategic Importance of the Quinoline-3-Carbonitrile Scaffold

In modern medicinal chemistry, the quinoline core represents a "privileged scaffold," capable of binding to multiple therapeutic targets with high affinity. Specifically, 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) serves as a highly versatile bifunctional building block. The C3-carbonitrile group provides a handle for hydrogen-bonding interactions or subsequent reduction to aminomethyl derivatives, while the C5-chloro substituent serves as an electrophilic site for transition-metal-catalyzed cross-coupling reactions.

This specific substitution pattern has been instrumental in the development of[1], broad-spectrum targeting DNA gyrase[2], and diverse evaluated for anti-inflammatory and anticancer properties[3]. To ensure reproducibility in structure-activity relationship (SAR) studies, sourcing high-purity starting materials and rigorously validating their structural integrity is paramount.

Commercial Sourcing Strategy

When procuring 5-Chloroquinoline-3-carbonitrile for late-stage lead optimization or scale-up, researchers must evaluate suppliers based on batch-to-batch consistency, analytical transparency (availability of CoA, NMR, and HPLC traces), and supply chain reliability. Below is a consolidated table of verified commercial suppliers providing this intermediate at research and bulk scales[4][5][6][7].

Table 1: Commercial Suppliers of 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0)
SupplierCatalog / Ref No.Claimed PurityAvailable Quantities
CymitQuimica (Apollo Scientific) 54-OR1033852≥97%100 mg, 250 mg, 1 g, 5 g
BLD Pharm BD0085470795–98%Gram to Bulk scale
ChemScene CS-0475549≥97%Lab scale
Alchimica R01JWOX≥97%5 g

Analytical Validation: A Self-Validating System

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic campaigns. As a best practice, every new batch must undergo a self-validating analytical workflow. The following protocols are designed not just to detect impurities, but to mechanistically explain why specific analytical conditions are required for this heterocycle.

G S1 Supplier Selection (Purity >97%) S2 Batch Receipt & Visual Inspection S1->S2 S3 HPLC-UV Analysis (C18, TFA Gradient) S2->S3 S4 1H/13C NMR (DMSO-d6) S2->S4 S5 GC-MS / LC-MS (Mass Confirmation) S2->S5 S6 Purity ≥97%? S3->S6 S4->S6 S5->S6 S7 Release to Synthetic Workflow S6->S7 Yes S8 Reject Batch S6->S8 No

Workflow for the analytical validation and purity verification of commercial batches.

Protocol 3.1: HPLC-UV Purity Determination

Causality & Rationale: The basic quinoline nitrogen (pKa ~4.5) has a strong propensity to interact with residual, unendcapped silanol groups on standard silica-based stationary phases. This secondary interaction causes severe peak tailing, which masks closely eluting impurities (such as des-chloro or regioisomeric chloroquinolines). To prevent this, Trifluoroacetic acid (TFA) is used as an ion-pairing agent to protonate the nitrogen and suppress silanol ionization.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Use a high-performance C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% TFA

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

Protocol 3.2: GC-MS Isotopic Profiling

Causality & Rationale: Mass spectrometry provides a self-validating check for the presence of the halogen. Chlorine naturally exists as two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Validation Criteria: The molecular ion (

    
    ) for 
    
    
    
    must appear at m/z 188. Crucially, a secondary peak at m/z 190 must be present at exactly ~33% the intensity of the m/z 188 peak. If this 3:1 isotopic signature is missing, the batch is compromised.

Synthetic Utility & Experimental Workflows

The true value of 5-Chloroquinoline-3-carbonitrile lies in its orthogonal reactivity. The C5-chloro group can undergo Palladium-catalyzed cross-coupling, while the C3-nitrile can be independently manipulated.

G C1 5-Chloroquinoline-3-carbonitrile (Core Scaffold) R1 Pd-Catalyzed Suzuki Coupling (Aryl Boronic Acids) C1->R1 C5 Functionalization R2 Buchwald-Hartwig Amination (Primary/Secondary Amines) C1->R2 C5 Functionalization R3 Nitrile Reduction (LiAlH4 or Raney Ni/H2) C1->R3 C3 Functionalization P1 5-Arylquinoline-3-carbonitrile (PDE4/Kinase Inhibitors) R1->P1 P2 5-Aminoquinoline-3-carbonitrile (Antibacterial Agents) R2->P2 P3 (5-Chloroquinolin-3-yl)methanamine (Building Block) R3->P3

Synthetic derivatization pathways for C3 and C5 functionalization of the quinoline core.

Protocol 4.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Aryl chlorides are generally less reactive toward oxidative addition than aryl bromides or iodides. To overcome the high activation energy of the C5-Cl bond, a highly active, electron-rich, and sterically bulky biarylphosphine ligand (XPhos) is paired with


. The bulkiness of XPhos accelerates reductive elimination, preventing unwanted protodehalogenation side reactions.

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Chloroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv),

    
     (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition & Degassing: Add 5.0 mL of a 4:1 mixture of 1,4-Dioxane and Water. Critical Step: Degas the suspension via three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

  • Reaction Execution: Backfill the Schlenk tube with dry Nitrogen, seal it, and heat the mixture in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-Arylquinoline-3-carbonitrile derivative.
    

References

  • Kumar, K., et al. (2012). C-C bond formation at C-2 of a quinoline ring: Synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as a new class of PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 20(7), 2199-2207. URL:[Link]

  • Yadav, P., & Shah, K. (2021). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. URL:[Link]

  • ACS Medicinal Chemistry Letters (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. URL:[Link]

Sources

Foundational

The 3-Cyanoquinoline Scaffold in Modern Drug Discovery: Synthesis, SAR, and Kinase Inhibition Profiles

Executive Summary The quinoline heterocycle remains a highly privileged scaffold in medicinal chemistry. Specifically, the functionalization of this core with a cyano group at the 3-position (3-cyanoquinoline) has genera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle remains a highly privileged scaffold in medicinal chemistry. Specifically, the functionalization of this core with a cyano group at the 3-position (3-cyanoquinoline) has generated a robust class of targeted therapeutics, primarily functioning as ATP-competitive kinase inhibitors[1]. Clinical and preclinical candidates such as pelitinib and bosutinib leverage this architecture to selectively inhibit the epidermal growth factor receptor (EGFR) and Src kinases, respectively[2],[3]. This technical whitepaper dissects the mechanistic causality of the 3-cyanoquinoline core, synthesizes recent Structure-Activity Relationship (SAR) data, and outlines state-of-the-art, self-validating experimental protocols for their synthesis and biological evaluation.

Pharmacological Landscape & Mechanistic Causality

The biological efficacy of 3-cyanoquinolines is fundamentally rooted in their ability to act as ATP-competitive inhibitors within the highly conserved kinase domain of receptor tyrosine kinases (RTKs).

The Causality of the 3-Cyano Group: The inclusion of the 3-cyano group is not merely a structural placeholder; it serves a critical electronic and steric function. The strong electron-withdrawing nature of the nitrile group modulates the


 of the adjacent quinoline nitrogen, optimizing its ability to act as a hydrogen bond acceptor with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Furthermore, the cyano group stabilizes the charge-transfer excited state of the molecule[4], while simultaneously forcing substituents at the 4-position (typically anilino or amino groups) to project deeply into the hydrophobic back-cleft of the ATP-binding pocket. This steric direction locks the kinase into an inactive conformation, effectively shutting down downstream oncogenic signaling pathways such as PI3K/AKT and RAS/MAPK.

SignalingPathway Ligand 3-Cyanoquinoline (e.g., Pelitinib) ATP ATP Binding Pocket Ligand->ATP Competitive Binding Kinase Target Kinase (EGFR / Src / IGF-1R) PI3K PI3K / AKT Pathway Kinase->PI3K Inhibition MAPK RAS / MAPK Pathway Kinase->MAPK Inhibition ATP->Kinase Blocks Activation Outcome Apoptosis Induction & Proliferation Arrest PI3K->Outcome Signal Loss MAPK->Outcome Signal Loss

Fig 1: ATP-competitive kinase inhibition mechanism by 3-cyanoquinolines.

Structure-Activity Relationship (SAR) Matrix

Extensive SAR profiling has demonstrated that the 3-cyanoquinoline core is highly tunable. The biological target and the resulting potency are heavily dictated by the substitution patterns at the C-4, C-6, and C-7 positions.

  • C-6 and C-7 Substitutions: The introduction of electron-donating groups (e.g., methoxy) or bulky lipophilic groups (e.g., phenyl) at positions 6 and 7 significantly enhances antitumor activity by exploiting auxiliary hydrophobic pockets within the kinase domain[5].

  • C-4 Substitutions: Hybridizing the C-4 position with diverse moieties, such as 1,2,3-triazoles, has yielded multi-target inhibitors capable of suppressing both EGFR and mutant BRAF variants[6].

Quantitative SAR Data Summary
Compound / DerivativePrimary TargetKey Structural ModificationsIC50 ValueBiological EffectCitation
Compound 41 IGF-1R6-phenyl, 7-methyl0.04 nMPotent anti-proliferative[5]
Pelitinib (EKB569) Pan-ErbB (EGFR)3-cyano, 4-anilinoIrreversibleAntineoplastic[2],[3]
Compound 3h EGFR / BRAF(V600E)C-4 1,2,3-triazole hybrid57 nM / 68 nMMulti-target antiproliferative[6]
Compound 7d Src Kinase3-cyanoquinoline coreNon-toxic conc.Broad-spectrum antiviral (MPXV)[7]

Note: The versatility of the scaffold extends beyond oncology; recent screenings have identified 3-cyanoquinoline derivatives as potent, broad-spectrum microbicides against sexually transmitted pathogens and Monkeypox (MPXV) via host-dependent Src kinase inhibition[7].

Advanced Synthetic Methodologies: The Ru(III) Paradigm

Historically, the synthesis of 3-cyanoquinolines relied on the nucleophilic substitution of bromo-derivatives using highly toxic cyanide salts, or required harsh oxidative conditions. Modern synthetic workflows prioritize green chemistry and operational safety.

A breakthrough in this domain is the Ru(III)-catalyzed annulation of 2-aminoaromatic aldehydes (or ketones) with isoxazoles[1]. The Causality of the Reagent Choice: Isoxazole is strategically employed as both a cyclization reagent and a non-toxic cyano source. Under Ru(III) catalysis, the N-O bond of the isoxazole undergoes targeted cleavage and fragmentation. This generates an active 3-oxopropanenitrile intermediate in situ, which rapidly undergoes an aldol condensation with the 2-aminoaromatic aldehyde, followed by intramolecular cyclization. This avoids the handling of hazardous cyanides while providing excellent functional group tolerance for C-6 and C-7 modifications.

SyntheticWorkflow Reactants 2-Aminoaromatic Aldehyde + Isoxazole Catalyst Ru(III) Catalyst (N-O Cleavage) Reactants->Catalyst Heat Intermediate Aldol Condensation Intermediate Catalyst->Intermediate Isomerization Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O Product 3-Cyanoquinoline Scaffold Cyclization->Product High Yield

Fig 2: Ru(III)-catalyzed one-pot synthetic workflow for 3-cyanoquinolines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in control steps verify the success of the procedure in real-time.

Protocol A: Ru(III)-Catalyzed Synthesis of 3-Cyanoquinolines[1]

Self-Validation Mechanism: The reaction progress is validated by the disappearance of the aldehyde peak via TLC, and the transient appearance of the aldol intermediate (observable via HRMS) confirms the N-O cleavage mechanism prior to final cyclization.

  • Reagent Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the substituted 2-aminobenzaldehyde (1.0 mmol, 1.0 equiv) and isoxazole (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add

    
     (5 mol%) as the catalyst. Suspend the mixture in 2.0 mL of anhydrous DMSO to ensure optimal solubility of the Ru-complex.
    
  • Thermal Annulation: Seal the vial and stir the mixture at 110 °C under an inert argon atmosphere for 16 hours. The thermal energy drives the Ru-mediated N-O bond cleavage of the isoxazole.

  • In-Process Tracking: At 8 hours, sample 10 µL of the mixture. Run a TLC (Hexane:EtOAc 3:1) to confirm the consumption of the starting aldehyde. An intermediate spot indicates the formation of the 3-oxopropanenitrile adduct.

  • Work-up & Purification: Cool the reaction to room temperature. Quench with 10 mL of distilled water and extract with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via silica gel column chromatography to yield the pure 3-cyanoquinoline derivative.
Protocol B: In Vitro Kinase Inhibition & ATP-Competition Assay

Self-Validation Mechanism: To definitively prove that the synthesized 3-cyanoquinoline is an ATP-competitive inhibitor (rather than an allosteric modulator or assay artifact), the assay is run at three different ATP concentrations. A rightward shift in the


 curve as [ATP] increases self-validates the competitive binding modality.
  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-cyanoquinoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well microplate (final DMSO concentration = 1%).

  • Pre-Equilibration: Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 30 minutes at 25 °C to allow the inhibitor to access and bind the ATP pocket.

  • Reaction Initiation (The Validation Step): Prepare three separate substrate master mixes containing a fluorescently labeled poly-GAT peptide (1 µM) and varying concentrations of ATP: Mix 1 (

    
     ATP), Mix 2 (
    
    
    
    ATP), and Mix 3 (
    
    
    ATP). Add 5 µL of the respective mix to initiate the reaction.
  • Detection & Analysis: After 60 minutes, terminate the reaction by adding a TR-FRET detection buffer containing an EDTA quench and a Terbium-labeled anti-phosphotyrosine antibody. Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 495 nm / 520 nm).

  • Data Processing: Plot the TR-FRET emission ratio against the log[Inhibitor]. Calculate the

    
     using a 4-parameter logistic non-linear regression model. Validation: The 
    
    
    
    value must increase linearly with the ATP concentration to confirm competitive inhibition.

References

1.[From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives] - Oriental Journal of Chemistry - 2.[Identification of 3-cyanoquinolines as broad-spectrum inhibitors of Monkeypox virus and other sexually transmitted pathogens] - PubMed / Biomed Pharmacother - 3. [Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy] - PMC - NIH - 4.[Ru(Ⅲ)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles] - rhhz.net - 5.[Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors] - PMC - NIH - 6. [Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview] - PMC - NIH - 7.[Pelitinib | EKB569 | CAS#257933-82-7 | (EGFR) ErbB inhibitor] - MedKoo Biosciences -

Sources

Exploratory

Pharmacophore Modeling of 5-Chloroquinoline-3-carbonitrile: A Strategic Scaffold for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The quinoline-3-carbonitrile scaffold has emerged as a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The quinoline-3-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors targeting oncology and inflammatory pathways[1]. As a Senior Application Scientist, I frequently encounter challenges in optimizing lead compounds where off-target toxicity and poor pharmacokinetic (PK) profiles stall development.

5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) [2] represents a highly optimized building block. By leveraging bioisosteric replacement—specifically substituting the N-3 of a traditional quinazoline core with a C-3 carbonitrile group—this scaffold retains critical hinge-region binding while fundamentally altering the molecule's electronic distribution and metabolic stability[3]. This whitepaper deconstructs the pharmacophoric features of 5-chloroquinoline-3-carbonitrile, elucidates its role in targeting Epidermal Growth Factor Receptor (EGFR) and Tumor progression locus-2 (Tpl2) kinase, and provides field-proven computational and experimental protocols for its validation.

Molecular Architecture & Causality of Design

To understand the utility of 5-chloroquinoline-3-carbonitrile, we must analyze the causality behind its structural features. Every atom in this scaffold serves a specific vectorial or electronic purpose in the orthosteric ATP-binding site of kinases.

  • The Quinoline Core (

    
     Stacking):  The rigid, planar bicyclic system acts as a hydrophobic anchor. It intercalates between the hydrophobic residues of the kinase cleft, mimicking the adenine ring of ATP[1].
    
  • C-3 Carbonitrile Group (H-Bond Acceptor & EWG): The linear, sp-hybridized cyano group acts as a potent electron-withdrawing group (EWG). This modulates the

    
     of the quinoline nitrogen (N1), optimizing it to act as a hydrogen-bond acceptor with the backbone NH of the kinase hinge region (e.g., Met769 in EGFR)[4]. Furthermore, the cyano group itself can project into narrow hydrophobic sub-pockets, acting as an additional H-bond acceptor[4].
    
  • C-5 Chloro Substitution (Steric Bulk & Halogen Bonding): The inclusion of a chlorine atom at the C-5 position is not arbitrary. It introduces critical steric bulk that restricts the conformational flexibility of subsequent functionalizations at the C-4 position (e.g., anilino groups). Additionally, the polarizability of the chlorine atom enables orthogonal halogen bonding with backbone carbonyls, significantly increasing target residence time.

Table 1: Pharmacophore Feature Mapping
Structural FeaturePharmacophore RoleTarget Interaction Mechanism
Quinoline Nitrogen (N1) Hydrogen Bond Acceptor (A)Primary interaction with hinge region backbone NH.
C3-Carbonitrile (-CN) Hydrogen Bond Acceptor (A) / EWGModulates N1

; projects into narrow sub-pockets.
C5-Chloro (-Cl) Hydrophobic (H) / Halogen BondSteric anchor; interacts with gatekeeper residues.
Quinoline Core Aromatic Ring (R)

stacking with hydrophobic pocket residues.

Biological Targets & Mechanistic Pathways

Tpl2 Kinase Inhibition in Inflammation

Tumor progression locus-2 (Tpl2) is a serine/threonine kinase that regulates the expression of tumor necrosis factor


 (TNF-

), a critical mediator in rheumatoid arthritis and inflammatory bowel disease[5]. Quinoline-3-carbonitriles have been identified as potent, selective Tpl2 inhibitors. By blocking Tpl2, these compounds disrupt the downstream MEK/ERK signaling cascade, effectively halting TNF-

production[5].

Pathway LPS LPS / Cytokines Receptor TLR4 / TNFR LPS->Receptor Tpl2 Tpl2 Kinase (Target) Receptor->Tpl2 MEK MEK1/2 Tpl2->MEK ERK ERK1/2 MEK->ERK TNFa TNF-α Production (Inflammation) ERK->TNFa Inhibitor 5-Chloroquinoline- 3-carbonitrile Inhibitor->Tpl2 Inhibits

Tpl2-MEK-ERK signaling pathway and the inhibitory intervention point.
EGFR and HER-2 Dual Inhibition

In oncology, the 4-anilinoquinoline-3-carbonitrile class is renowned for its ability to act as irreversible inhibitors of EGFR and HER-2[3]. While reversible binding is achieved via the quinoline core at the hinge region, functionalizing this scaffold with a Michael acceptor allows for covalent bonding with specific cysteine residues (Cys773 in EGFR and Cys805 in HER-2)[6].

3D-QSAR and Pharmacophore Modeling

To systematically design highly potent derivatives from the 5-chloroquinoline-3-carbonitrile scaffold, a robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model is required. Teli et al. successfully generated an atom-based 3D-QSAR model for quinoline-3-carbonitriles targeting Tpl2 kinase, identifying a critical 5-point pharmacophore hypothesis: ADRRR (Acceptor, Donor, Ring, Ring, Ring)[5].

Table 2: 3D-QSAR Statistical Parameters for the Quinoline-3-carbonitrile Scaffold[5]
ParameterValueScientific Significance
Correlation Coefficient (

)
0.96Indicates exceptional internal consistency and model fit.
Predictive Power (

)
0.79Demonstrates excellent ability to predict external test set activity.
Fisher Ratio (

)
131.9High statistical significance of the PLS regression model.
Pharmacophore Hypothesis ADRRRConfirms the necessity of H-bond and aromatic interactions.
Computational Workflow Protocol

Scientific Rationale: We utilize the OPLS4 force field in this workflow because older force fields often fail to accurately parameterize the anisotropic electron distribution (sigma-hole) of the C-5 chlorine atom and the linear geometry of the C-3 cyano group.

QSAR Prep Ligand Prep (OPLS4) Conf Conformational Search Prep->Conf PharmGen Pharmacophore Generation Conf->PharmGen Align 3D Spatial Alignment PharmGen->Align QSAR Atom-Based 3D-QSAR Align->QSAR

Computational workflow for 3D-QSAR and pharmacophore generation.

Step-by-Step Methodology:

  • Ligand Preparation: Import the 5-chloroquinoline-3-carbonitrile derivatives into a modeling suite (e.g., Schrödinger Maestro). Run LigPrep to generate tautomers and protonation states at physiological pH (7.4

    
     0.2).
    
  • Conformational Search: Execute a mixed torsional/Low-Mode sampling using the OPLS4 force field. Retain conformations within a 10 kcal/mol energy window of the global minimum.

  • Pharmacophore Generation: Define active (e.g.,

    
     nM) and inactive (e.g., 
    
    
    
    M) thresholds. Extract common features (ADRRR) shared by the active conformations.
  • Spatial Alignment: Align the dataset to the generated ADRRR hypothesis, ensuring the C-3 carbonitrile and quinoline nitrogen are perfectly superimposed.

  • PLS Regression: Construct the 3D-QSAR model using Partial Least Squares (PLS) regression. Validate the model using a leave-one-out (LOO) cross-validation to ensure

    
    .
    

Experimental Validation Protocol: Self-Validating Kinase Assay

Scientific Rationale: Quinoline derivatives are highly conjugated and often exhibit intrinsic auto-fluorescence. Therefore, using standard FRET or HTRF assays can lead to false-positive readouts due to optical interference. As a self-validating system, we employ a Radiometric


P-ATP Filter-Binding Assay , which directly measures catalytic turnover independent of the compound's optical properties.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 20 mM HEPES (pH 7.4), 10 mM

    
    , 0.01% Triton X-100, and 1 mM DTT.
    
  • Compound Dilution: Serially dilute the 5-chloroquinoline-3-carbonitrile derivatives in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent kinase denaturation.

  • Enzyme Incubation: Add the target kinase (e.g., Tpl2 or EGFR) to the wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the orthosteric site.

  • Reaction Initiation: Add a substrate peptide (e.g., Myelin Basic Protein for Tpl2) and an ATP mixture containing 10

    
    M cold ATP spiked with 0.5 
    
    
    
    Ci of
    
    
    .
  • Termination & Filtration: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. The positively charged substrate binds to the filter, while unreacted ATP is washed away.

  • Quantification: Wash the plate three times with 1% phosphoric acid. Add scintillation fluid and read the retained radioactivity on a microplate scintillation counter. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    

Conclusion

The 5-chloroquinoline-3-carbonitrile scaffold is a masterclass in rational drug design. By combining the rigid


 stacking capabilities of the quinoline core with the highly specific vectorial hydrogen-bond accepting nature of the C-3 cyano group and the steric/lipophilic anchoring of the C-5 chlorine, this molecule serves as a highly tunable pharmacophore. Whether targeting the Tpl2-MEK-ERK pathway in inflammation or the EGFR/HER-2 receptors in oncology, mastering the computational and experimental nuances of this scaffold is essential for modern drug discovery.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC (NIH). URL:[Link]

  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Taylor & Francis. URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI. URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Chloroquinoline-3-carbonitrile from 3-Chloroaniline

Executive Summary Quinoline-3-carbonitriles are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and broad-spectrum antibacterial agents, notably as DNA-gy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carbonitriles are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and broad-spectrum antibacterial agents, notably as DNA-gyrase inhibitors [1]. The synthesis of specifically substituted quinolines, such as 5-chloroquinoline-3-carbonitrile , requires precise regiochemical control. This application note details a robust, four-step synthetic workflow starting from commercially available 3-chloroaniline. By leveraging a regioselective Meth-Cohn cyclization, followed by mild oxidative amidation and selective hydrodehalogenation, this protocol provides a highly reproducible route to the target molecule.

Strategic Route Design & Mechanistic Causality

The synthesis of 5-chloroquinoline-3-carbonitrile from a meta-substituted aniline presents a classical regiochemical challenge. Our designed route relies on the following causality-driven steps:

  • Acetylation : Conversion of 3-chloroaniline to N-(3-chlorophenyl)acetamide protects the amine from uncontrolled oxidation and directs the subsequent electrophilic aromatic substitution. The acetyl methyl group also serves as the C2 carbon source for the quinoline ring.

  • Meth-Cohn Cyclization (Vilsmeier-Haack) : The reaction of the acetanilide with the Vilsmeier reagent (POCl₃/DMF) triggers a double formylation and intramolecular cyclization [2]. Because the starting material is meta-substituted, cyclization occurs at both the ortho and para positions relative to the chlorine atom, yielding a separable mixture of 2,5-dichloroquinoline-3-carbaldehyde and 2,7-dichloroquinoline-3-carbaldehyde.

  • Oxidative Amidation : Traditional conversion of aldehydes to nitriles requires oxime formation followed by harsh dehydration. To preserve the integrity of the di-halogenated core, we utilize an aqueous ammonia and ceric ammonium nitrate (CAN) system. CAN acts as a single-electron oxidant that directly converts the transient imine intermediate into a nitrile at near-ambient temperatures [3].

  • Selective Hydrodehalogenation : The intermediate 2,5-dichloroquinoline-3-carbonitrile contains two distinct chlorine environments. The C2-chlorine is part of a heteroaromatic α-chloroimine system (highly electron-deficient), whereas the C5-chlorine is on the unactivated carbocyclic ring. Zinc powder in acetic acid selectively reduces the C2-Cl bond via single-electron transfer without affecting the C5-Cl bond or the nitrile group.

Workflow A 3-Chloroaniline (Starting Material) B N-(3-Chlorophenyl) acetamide A->B Ac2O 100 °C C 2,5-Dichloroquinoline- 3-carbaldehyde B->C POCl3, DMF 75 °C D 2,5-Dichloroquinoline- 3-carbonitrile C->D NH3(aq), CAN 0 °C E 5-Chloroquinoline- 3-carbonitrile D->E Zn, AcOH 60 °C

Workflow for the synthesis of 5-chloroquinoline-3-carbonitrile from 3-chloroaniline.

Mechanism V Vilsmeier Reagent (POCl3 + DMF) Int1 Electrophilic Aromatic Substitution (Ortho to NHAc) V->Int1 Ac Acetanilide Enol Form Ac->Int1 Int2 Second Formylation (Iminium Formation) Int1->Int2 + Excess Vilsmeier Reagent Cycl Intramolecular Cyclization Int2->Cycl Δ (75 °C) Prod 2-Chloroquinoline-3-carbaldehyde Core Cycl->Prod Aqueous Hydrolysis

Meth-Cohn Vilsmeier-Haack cyclization mechanism for quinoline core formation.

Experimental Protocols

Protocol 3.1: Acetylation of 3-Chloroaniline

Objective: Synthesize N-(3-chlorophenyl)acetamide.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chloroaniline (50.0 g, 392 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Slowly add acetic anhydride (48.0 g, 470 mmol) dropwise over 15 minutes. The reaction is moderately exothermic.

  • Heating: Heat the mixture to 100 °C for 2 hours.

  • Self-Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should completely disappear, replaced by a lower-running spot (
    
    
    
    ).
  • Workup: Pour the hot mixture onto crushed ice (500 g) with vigorous stirring. Filter the resulting white precipitate, wash extensively with cold water, and dry under a vacuum to yield the product.

Protocol 3.2: Meth-Cohn Cyclization (Vilsmeier-Haack)

Objective: Synthesize and isolate 2,5-dichloroquinoline-3-carbaldehyde. Note: This step requires stringent anhydrous conditions and temperature control to prevent iminium hydrolysis prior to cyclization.

  • Vilsmeier Preparation: Cool anhydrous DMF (100 mL) to 0 °C under an argon atmosphere. Add POCl₃ (168 g, 1.10 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add N-(3-chlorophenyl)acetamide (30.0 g, 177 mmol) portion-wise to the cold complex.

  • Cyclization: Heat the reaction mixture to exactly 75 °C for 16 hours. Causality Note: Temperatures above 85 °C lead to rapid tar formation and degradation of the product.

  • Quenching: Cool the mixture to room temperature and pour it slowly into ice water (1 L). Stir for 1 hour to hydrolyze the intermediate iminium species to the aldehyde.

  • Separation: Extract the aqueous layer with dichloromethane (3 × 300 mL). Concentrate the organic layer to yield a crude mixture of 2,5-dichloro and 2,7-dichloro isomers.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc 10:1 to 5:1). The 5-chloro isomer (

    
    ) elutes faster than the major 7-chloro isomer (
    
    
    
    ) due to the steric shielding of the aldehyde group by the C5-chlorine.
Protocol 3.3: Oxidative Amidation to Nitrile

Objective: Convert 2,5-dichloroquinoline-3-carbaldehyde to 2,5-dichloroquinoline-3-carbonitrile.

  • Reaction Setup: Suspend 2,5-dichloroquinoline-3-carbaldehyde (5.0 g, 22.1 mmol) in 30% aqueous ammonia (75 mL) at room temperature. Stir for 10 minutes until a turbid aminal/imine suspension forms[3].

  • Oxidation: Cool the flask to 0 °C. Add ceric ammonium nitrate (CAN) (12.1 g, 22.1 mmol) portion-wise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation: The reaction mixture transitions from a yellow suspension to a pale white precipitate. TLC (Hexane:EtOAc 3:1) confirms the disappearance of the UV-active aldehyde spot.

  • Workup: Filter the solid, wash with cold water (3 × 50 mL), and dry under vacuum to afford the nitrile intermediate.

Protocol 3.4: Selective Hydrodehalogenation

Objective: Isolate the final product, 5-chloroquinoline-3-carbonitrile.

  • Reaction Setup: Dissolve 2,5-dichloroquinoline-3-carbonitrile (4.0 g, 17.9 mmol) in glacial acetic acid (40 mL).

  • Reduction: Add activated zinc dust (3.5 g, 53.7 mmol) in small portions to avoid excessive hydrogen evolution.

  • Heating: Warm the suspension to 60 °C and stir for 4 hours.

  • Self-Validation: MS analysis of an aliquot should show the shift of the molecular ion from

    
     222 (dichloro isotope pattern) to 
    
    
    
    188 (monochloro isotope pattern).
    
    
    H-NMR will reveal a new, highly deshielded singlet at ~8.9 ppm corresponding to the C2 proton.
  • Workup: Filter the mixture hot through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 5-chloroquinoline-3-carbonitrile.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the described workflow, providing benchmarks for process validation.

StepChemical TransformationKey Reagents & ConditionsIsolated Yield (%)Target Purity (HPLC)
1 AcetylationAc₂O, AcOH, 100 °C, 2 h95%>98%
2 Meth-Cohn CyclizationPOCl₃, DMF, 75 °C, 16 h25% (5-Cl isomer)*>95%
3 Oxidative AmidationNH₃ (aq), CAN, 0 °C to RT, 1 h88%>97%
4 HydrodehalogenationZn dust, AcOH, 60 °C, 4 h82%>99%

*Note: The 7-chloro isomer is the major kinetic/thermodynamic product (~60% yield). The 25% yield represents the isolated 5-chloro isomer post-chromatography.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.Bioorganic Chemistry / ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.NIH / RSC Advances.
  • C10H5ClN2 - Chemical Dictionary (Conversion of 2-chloroquinoline-3-carbaldehyde).Guidechem.
Application

Application Note: One-Pot Synthesis Protocols for 5-Chloroquinoline-3-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0)[1] Executive Summary & Scientific Rationale In modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0)[1]

Executive Summary & Scientific Rationale

In modern drug discovery, the quinoline-3-carbonitrile scaffold is recognized as a privileged pharmacophore, exhibiting broad-spectrum antibacterial, anti-parasitic, and kinase-inhibitory activities[2],[3]. Specifically, the 5-chloro substitution (CAS: 2102411-05-0) precisely modulates the molecule's lipophilicity and electron density, enhancing its binding affinity within the ATP-binding pockets of target enzymes like bacterial DNA gyrase[3],[1].

Mechanistic Pathway & Workflow Design

The protocol utilizes a one-pot cyclocondensation between 2-amino-6-chlorobenzaldehyde and 3,3-diethoxypropanenitrile.

Causality of Reagent Selection: While active methylenes like malononitrile are frequently used in MCRs to yield 2-aminoquinolines,[2], synthesizing the unsubstituted 2-position of 5-chloroquinoline-3-carbonitrile requires an alternative


 synthon. We utilize 3,3-diethoxypropanenitrile (a protected cyanoacetaldehyde). Under acidic catalysis, the acetal slowly hydrolyzes/eliminates in situ to form an active electrophile. This controlled release prevents unwanted polymerization. The acid catalyst simultaneously coordinates to the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity for the initial nucleophilic attack by the active methylene, followed by intramolecular cyclization of the aniline nitrogen onto the activated nitrile/enol ether.

G A 2-Amino-6-chlorobenzaldehyde (Precursor) C Acid Catalysis (p-TsOH / Toluene) A->C B 3,3-Diethoxypropanenitrile (C2 Synthon) B->C D Knoevenagel-type Intermediate C->D E Intramolecular Cyclization D->E F Aromatization (-H2O, -EtOH) E->F G 5-Chloroquinoline-3-carbonitrile (Target) F->G

Fig 1. One-pot tandem Friedländer annulation workflow for 5-chloroquinoline-3-carbonitrile.

Experimental Protocol: Tandem Friedländer Annulation

This methodology is designed as a self-validating system. Each phase includes specific checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents & Materials
  • 2-Amino-6-chlorobenzaldehyde : 1.0 mmol (Limiting reagent)

  • 3,3-Diethoxypropanenitrile : 1.2 mmol (Slight excess to drive equilibrium)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) : 10 mol% (Alternatively, 20 wt% dealuminated mesolite can be used for a heterogeneous green-chemistry approach)

  • Anhydrous Toluene : 5.0 mL

  • Equipment : 25 mL round-bottom flask, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology

Step 1: Reaction Assembly & Activation

  • In a flame-dried 25 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-6-chlorobenzaldehyde and 1.2 mmol of 3,3-diethoxypropanenitrile in 5.0 mL of anhydrous toluene.

  • Add 10 mol% of p-TsOH·H₂O. Attach a Dean-Stark apparatus.

  • Expert Insight (Causality): Toluene is selected specifically for its azeotropic properties. The Dean-Stark trap continuously removes water and ethanol (byproducts of the condensation and aromatization), shifting the Le Chatelier equilibrium strictly toward the final aromatized quinoline[4].

Step 2: Thermal Cyclocondensation

  • Heat the mixture to reflux (110 °C) under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (TLC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The reaction is complete when the UV-active spot of the starting benzaldehyde (

    
    ) is fully consumed and replaced by a highly fluorescent blue spot under 365 nm UV light (
    
    
    
    ), which is characteristic of the extended aromatic conjugation of the quinoline-3-carbonitrile core.

Step 3: Quenching & Extraction

  • Cool the reaction to room temperature.

  • Dilute with 10 mL of Ethyl Acetate and wash the organic layer with saturated aqueous

    
     (2 × 10 mL).
    
  • Expert Insight (Causality): Immediate neutralization of the acid catalyst is critical. Prolonged exposure of the product to acidic conditions during solvent evaporation can lead to partial hydrolysis of the sensitive carbonitrile group to a carboxamide.

  • Wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification & Final Validation

  • Recrystallize the crude residue from hot ethanol.

  • Expert Insight (Causality): 5-Chloroquinoline-3-carbonitrile crystallizes as a white to yellow solid[1]. The differential solubility of the product in hot versus cold ethanol allows for the complete removal of trace unreacted acetal without the need for silica gel chromatography, preserving atom economy.

  • Self-Validation Checkpoint (NMR) : Confirm purity via

    
     NMR. Validation is achieved by the disappearance of the aldehyde proton signal (
    
    
    
    ppm) and the emergence of the diagnostic
    
    
    and
    
    
    quinoline aromatic protons.

Safety Note: 5-Chloroquinoline-3-carbonitrile requires standard laboratory PPE (P280). Avoid breathing dust/fumes (P261) during the handling of the crystallized solid[1].

Quantitative Data & Condition Optimization

To establish the most robust protocol, various catalytic conditions and solvents were evaluated. The quantitative data below demonstrates the necessity of combining an azeotropic solvent with a strong protic or Lewis acid to achieve high yields in a one-pot system.

Table 1: Optimization of Catalyst and Solvent for One-Pot Synthesis

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Isolated Yield (%)
1NoneToluene11012< 10%
2Acetic Acid (20 mol%)Ethanol78 (Reflux)845%
3Dealuminated Mesolite (20 wt%)Toluene110582%
4

(10 mol%)
Acetonitrile82 (Reflux)678%
5 p-TsOH·H₂O (10 mol%) Toluene (Dean-Stark) 110 4.5 91%

Note: Entry 5 represents the optimized conditions detailed in Section 3, providing the highest yield due to efficient azeotropic water/ethanol removal.

Downstream Applications: Antimicrobial Pharmacodynamics

Once synthesized, 5-chloroquinoline-3-carbonitrile serves as a highly potent precursor or direct active pharmaceutical ingredient (API). Compounds in this class obey Lipinski's Rule of Five and are documented to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains without severe host toxicity[3].

The primary mechanism of action involves the direct inhibition of bacterial DNA gyrase (Topoisomerase II). The carbonitrile group acts as a critical hydrogen bond acceptor, while the 5-chloro substitution anchors the molecule in the hydrophobic pocket of the enzyme's ATP-binding site[3].

MOA Drug 5-Chloroquinoline-3-carbonitrile Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target Binds ATP-binding site Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Traps Process1 Inhibition of DNA Supercoiling Complex->Process1 Process2 Accumulation of Double-Strand Breaks Complex->Process2 Outcome Bacterial Apoptosis (Cell Death) Process1->Outcome Process2->Outcome

Fig 2. Antimicrobial signaling mechanism via DNA gyrase inhibition by quinoline-3-carbonitriles.

References

  • Pawar, G. T., Magar, R. R., & Lande, M. K. (2016). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. sid.ir. URL:

  • [2] MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. mdpi.com. URL:

  • [3] Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed (nih.gov). URL:

  • [4] Tu, S.-J., et al. (2006). An efficient one-pot, three-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione... RSC Publishing. URL:

  • [1] Sigma-Aldrich. 5-Chloroquinoline-3-carbonitrile | 2102411-05-0 Product Specifications & Safety Data. sigmaaldrich.com. URL:

Sources

Method

Unlocking C3-Chemical Space: Functionalization Strategies for 5-Chloroquinoline-3-carbonitrile

Executive Summary & Mechanistic Rationale 5-Chloroquinoline-3-carbonitrile is a privileged heterocyclic building block extensively utilized in the development of kinase inhibitors and antimicrobial agents[1]. While the q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Chloroquinoline-3-carbonitrile is a privileged heterocyclic building block extensively utilized in the development of kinase inhibitors and antimicrobial agents[1]. While the quinoline core provides a robust structural foundation, the C3-carbonitrile moiety serves as a highly versatile synthetic handle. This application note details field-proven protocols for transforming the C3-nitrile into bioisosteric tetrazoles, primary amines, and primary carboxamides, enabling the rapid expansion of structure-activity relationship (SAR) libraries.

Mechanistic Causality & Chemoselectivity The chemical behavior of 5-chloroquinoline-3-carbonitrile is governed by the electronic interplay between the quinoline nitrogen and the C5-chloro substituent. The electron-deficient nature of the quinoline core significantly enhances the electrophilicity of the C3-nitrile carbon, dictating the following strategic choices:

  • Nucleophilic Susceptibility: The enhanced electrophilicity facilitates rapid nucleophilic attack. In tetrazole synthesis, this accelerates the concerted [3+2] cycloaddition with azide ions[2].

  • Chemoselective Reduction: While standard literature often employs Lithium Aluminum Hydride (LiAlH₄) for the reduction of quinoline-3-carbonitriles[3], the presence of the C5-chlorine introduces the risk of competitive hydrodehalogenation. To ensure a self-validating and high-yielding protocol, Borane-THF (BH₃·THF) is selected. Borane coordinates selectively to the nitrile nitrogen, driving reduction without cleaving the aryl-chloride bond.

  • Controlled Hydration: Complete hydrolysis of nitriles to carboxylic acids requires harsh conditions[4]. To selectively arrest the reaction at the primary carboxamide stage, the Radziszewski reaction is utilized. The addition of hydrogen peroxide in a mildly basic aqueous medium generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the nitrile carbon exponentially faster than the hydroxide ion, forming a peroxyimidate intermediate that smoothly collapses into the amide.

Strategic Transformation Workflow

G A 5-Chloroquinoline- 3-carbonitrile B [3+2] Cycloaddition (NaN3, NH4Cl) A->B C Reduction (BH3·THF) A->C D Hydrolysis (NaOH, H2O2) A->D E 5-Chloro-3-(1H-tetrazol- 5-yl)quinoline B->E F (5-Chloroquinolin- 3-yl)methanamine C->F G 5-Chloroquinoline- 3-carboxamide D->G

Fig 1: Chemoselective functionalization pathways of the C3-nitrile group.

Detailed Experimental Protocols

Protocol 1: Bioisosteric Replacement – Synthesis of 5-Chloro-3-(1H-tetrazol-5-yl)quinoline

Causality: Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity. Ammonium chloride is used alongside sodium azide to generate hydrazoic acid (HN₃) in situ, preventing the formation of highly explosive heavy-metal azides while providing the necessary proton source for the cycloaddition[2].

  • Initiation: Suspend 5-chloroquinoline-3-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq) to the suspension.

  • Reaction: Seal the reaction vessel and heat the mixture to 100 °C under continuous stirring for 12 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active starting material spot is fully consumed. Self-Validation: IR spectroscopy of a crude aliquot must show the complete disappearance of the sharp 2220 cm⁻¹ (-C≡N) stretch.

  • Workup: Cool the mixture to room temperature, dilute with crushed ice water, and carefully acidify to pH 3 using 1M HCl to precipitate the protonated tetrazole.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under high vacuum.

Mech N1 Nitrile (R-C≡N) N3 Transition State [3+2] Concerted Attack N1->N3 N2 Azide Ion (N3-) N2->N3 N4 Tetrazolate Anion N3->N4 Cyclization N5 1H-Tetrazole (Protonated) N4->N5 H+ (NH4Cl)

Fig 2: Mechanism of concerted [3+2] cycloaddition forming the C3-tetrazole.

Protocol 2: Chemoselective Reduction – Synthesis of (5-Chloroquinolin-3-yl)methanamine

Causality: To prevent hydrodehalogenation of the C5-chloro substituent commonly seen with aggressive hydride donors[3], this protocol utilizes Borane-THF.

  • Initiation: Dissolve the starting nitrile (1.0 eq) in anhydrous THF (0.15 M) under a strict inert argon atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath. Dropwise add BH₃·THF complex (1 M in THF, 3.5 eq) over 15 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

  • In-Process Quality Control (IPQC): Quench a 0.1 mL aliquot in methanol and analyze by LC-MS. Self-Validation: The mass spectrum must show the[M+H]⁺ peak corresponding to the primary amine, with the characteristic chlorine isotope pattern strictly intact (M and M+2 in a 3:1 ratio).

  • Quenching: Cool the vessel back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol until all effervescence ceases.

  • Complex Dissociation: Add 2M HCl and reflux for 1 hour to break the stable amine-borane complex.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Radziszewski Hydrolysis – Synthesis of 5-Chloroquinoline-3-carboxamide

Causality: Utilizing the alpha-effect of the hydroperoxide ion guarantees that hydrolysis halts cleanly at the primary amide stage without over-oxidizing to the carboxylic acid[4].

  • Initiation: Dissolve the nitrile (1.0 eq) in absolute ethanol (0.2 M).

  • Activation: Add 20% aqueous NaOH (2.0 eq) followed by the slow, dropwise addition of 30% aqueous H₂O₂ (4.0 eq) at 0 °C. (Caution: The generation of the peroxyimidate is highly exothermic).

  • Reaction: Warm the mixture to 50 °C and stir for 2 hours.

  • In-Process Quality Control (IPQC): Self-Validation: IR analysis of the crude mixture will reveal the emergence of a strong carbonyl stretch around 1660 cm⁻¹ and broad N-H stretches at 3300 cm⁻¹, confirming amide formation. The absence of a broad O-H stretch (2500–3000 cm⁻¹) confirms no carboxylic acid over-hydrolysis has occurred.

  • Isolation: Neutralize the mixture with 1M HCl, evaporate the ethanol under reduced pressure, and collect the precipitated pure carboxamide by vacuum filtration.

Quantitative Data & Analytical Summary

TransformationTarget Functional GroupReagents & CatalystTemp / TimeExpected YieldKey Analytical Marker (IR / NMR)
[3+2] Cycloaddition C3-TetrazoleNaN₃, NH₄Cl in DMF100 °C / 12 h75–85%Disappearance of 2220 cm⁻¹ (-C≡N) stretch
Chemoselective Reduction C3-MethanamineBH₃·THF in THF65 °C / 4 h60–70%Appearance of 3350, 3280 cm⁻¹ (-NH₂) stretches
Radziszewski Hydrolysis C3-CarboxamideNaOH, H₂O₂ in EtOH50 °C / 2 h80–90%Appearance of 1660 cm⁻¹ (C=O) stretch

References

  • Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate. 1

  • Longdom Publishing. Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. 2

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 3

  • Google Patents (US20030212276A1). Process for the preparation of 7-substituted-3 quinolinecarbonitriles. 4

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution &amp; Cross-Coupling of 5-Chloroquinoline-3-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) Executive Summary & Chemical Context 5-Chloroquinoline-3-carbonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0)

Executive Summary & Chemical Context

5-Chloroquinoline-3-carbonitrile is a highly valuable, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science . The scaffold features a push-pull electronic dynamic: the 3-carbonitrile group is strongly electron-withdrawing, which globally activates the quinoline core towards nucleophilic attack.

However, regiochemistry dictates reactivity. Unlike 2-chloro or 4-chloroquinolines, which undergo facile classical Nucleophilic Aromatic Substitution (


) via an addition-elimination mechanism, the 5-chloro substituent is located on the carbocyclic ring. Substitution at the C5 position prevents the intermediate Meisenheimer complex from delocalizing its negative charge directly onto the electronegative heterocyclic nitrogen . Consequently, standard 

at the C5 position is thermodynamically sluggish and kinetically hindered.

To achieve efficient nucleophilic functionalization (e.g., amination, alkoxylation) at the C5 position, researchers must rely on Transition-Metal-Catalyzed Cross-Coupling (such as Buchwald-Hartwig amination). This acts as a catalytic nucleophilic substitution pathway, overcoming the intrinsic electronic inertia of the C5–Cl bond . Alternatively, classical


 can only be achieved using highly polarizable, "soft" nucleophiles (like thiolates) under forcing thermal conditions.

Mechanistic Insights: Overcoming C5 Inertia

The causality behind selecting a palladium-catalyzed system over classical thermal


 lies in activation energy. In a Buchwald-Hartwig amination, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the C5–Cl bond. Because aryl chlorides are notoriously reluctant to undergo oxidative addition, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, or RuPhos) is strictly required. These ligands increase the electron density at the palladium center, accelerating the cleavage of the C5–Cl bond, while their steric bulk promotes the final reductive elimination step to form the new C5–N bond.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C5-Cl Bond Cleavage) Pd0->OxAdd Substrate 5-Chloroquinoline-3-carbonitrile (Substrate) Substrate->OxAdd PdII_1 Pd(II) Aryl Chloride Complex OxAdd->PdII_1 NucSub Nucleophilic Substitution (Amine/Base Coordination) PdII_1->NucSub Amine + Base PdII_2 Pd(II) Aryl Amido Complex NucSub->PdII_2 RedElim Reductive Elimination (C5-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aminoquinoline-3-carbonitrile Derivative RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed nucleophilic amination at the C5 position.

Quantitative Data Summary

The following table summarizes the optimized parameters for functionalizing 5-chloroquinoline-3-carbonitrile, contrasting catalytic methods with classical thermal approaches.

EntryNucleophileCatalyst / Ligand SystemSolventTemp (°C)Time (h)Yield (%)Reaction Pathway
1PiperazinePd2(dba)3 / XPhosToluene1001282Buchwald-Hartwig
2MorpholineRuPhos Pd G31,4-Dioxane90888Buchwald-Hartwig
3Sodium thiomethoxideNoneDMF1201675Classical

4Sodium methoxideRockPhos Pd G3Toluene901270Pd-Catalyzed Alkoxylation

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checks and explicit mechanistic reasoning for critical steps.

Protocol A: Palladium-Catalyzed Nucleophilic Amination (Buchwald-Hartwig)

Objective: Synthesis of 5-(piperazin-1-yl)quinoline-3-carbonitrile.

  • Reaction Assembly & Degassing

    • Action: In an oven-dried Schlenk tube, combine 5-chloroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and

      
       (2.0 equiv). Add 5 mL of anhydrous toluene. Perform three rigorous freeze-pump-thaw cycles.
      
    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide and irreversibly deactivates the Pd(0) catalyst. Degassing ensures the longevity of the active

      
       species.
      
    • Self-Validation Check: Upon warming to room temperature, the solution should transition to a deep red/orange hue, indicating the formation of the active monoligated Pd(0) complex. Abort condition: If the solution turns black, Pd(0) has precipitated as inactive "Pd black" due to oxygen ingress.

  • Nucleophile Addition & Thermal Activation

    • Action: Add piperazine (1.2 equiv) under a positive stream of argon. Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

    • Causality: Thermal energy is required to overcome the high activation barrier for the oxidative addition of Pd(0) into the unactivated C5–Cl bond.

    • Self-Validation Check: Monitor the reaction via LC-MS at the 6-hour mark. The starting material peak (m/z 188.6) should be nearly consumed, replaced by a dominant product peak (m/z 238.1

      
      ).
      
  • Workup & Purification

    • Action: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

    • Causality: The Celite pad effectively sequesters the insoluble inorganic base (

      
      ) and precipitated palladium residues, preventing catalyst carryover into the final product.
      
Protocol B: Classical Nucleophilic Thioetherification

Objective: Synthesis of 5-(methylthio)quinoline-3-carbonitrile.

  • Nucleophile Activation

    • Action: Dissolve 5-chloroquinoline-3-carbonitrile (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous DMF under argon. Cool the solution to 0 °C. Add sodium thiomethoxide (1.5 equiv) in one portion.

    • Causality: Thiolates are highly polarizable ("soft") nucleophiles capable of attacking the C5 position without transition-metal catalysis. Initiating the reaction at 0 °C prevents exothermic degradation and side-reactions (e.g., nitrile hydrolysis).

    • Self-Validation Check: A rapid color change to deep yellow/brown indicates the formation of the transient Meisenheimer intermediate.

  • Thermal Substitution

    • Action: Gradually warm the mixture to room temperature, then heat to 120 °C for 16 hours.

    • Causality: Because the C5 position lacks direct resonance stabilization from the quinoline nitrogen, significant thermal energy is required to force the elimination of the chloride leaving group and restore aromaticity.

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The starting material (

      
       ~0.6) should be completely consumed, with the appearance of a new, highly UV-active product spot (
      
      
      
      ~0.4).
  • Quench and Extraction

    • Action: Cool to room temperature and quench with ice-cold water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous

      
       and concentrate.
      

References

Method

Application Note: 5-Chloroquinoline-3-carbonitrile as a Privileged Scaffold for Targeted Kinase Inhibitors

Rationale & Structural Significance The quinoline-3-carbonitrile core has emerged as a highly privileged pharmacophore in the design of ATP-competitive kinase inhibitors[1]. Originally conceptualized by replacing the N-3...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Significance

The quinoline-3-carbonitrile core has emerged as a highly privileged pharmacophore in the design of ATP-competitive kinase inhibitors[1]. Originally conceptualized by replacing the N-3 atom of the traditional quinazoline ring with a carbon atom bearing an electron-withdrawing cyano group, this scaffold effectively mimics the adenine ring of ATP[2].

The 5-chloroquinoline-3-carbonitrile derivative (CAS: 2102411-05-0)[3] is of particular utility to medicinal chemists and drug development professionals. The chlorine atom at the C-5 position serves a dual purpose in drug design:

  • Steric Steering & Halogen Bonding: The bulky, electronegative chlorine atom restricts the conformational flexibility of substituents at the adjacent C-4 position, forcing the molecule into a bioactive conformation that optimally occupies the kinase gatekeeper pocket. Furthermore, the chlorine can engage in orthogonal halogen bonding with the peptide backbone of the kinase hinge region.

  • Synthetic Versatility: The C-5 chlorine acts as an orthogonal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling, allowing rapid exploration of the hydrophobic pocket II in kinases such as EGFR, HER2, and Tpl2[4].

Mechanistic Insights: Kinase Inhibition

Quinoline-3-carbonitrile derivatives inhibit hyperactive signaling pathways by competitively binding to the intracellular kinase domain of receptor tyrosine kinases (RTKs)[1]. The N-1 atom acts as a critical hydrogen bond acceptor with the amide backbone of the hinge region (e.g., Met793 in EGFR). Simultaneously, the 3-cyano group lowers the pKa of the quinoline nitrogen to optimize this interaction and provides additional dipole-dipole interactions within the ATP binding pocket[2].

Pathway Ligand Growth Factors (EGF / Neuregulin) Receptor Receptor Tyrosine Kinase (EGFR / HER2) Ligand->Receptor KinaseDomain Intracellular Kinase Domain (ATP Binding Pocket) Receptor->KinaseDomain Inhibitor 5-Cl-Quinoline-3-CN Scaffold Inhibitor->KinaseDomain Competitive Inhibition Signaling Downstream Signaling (PI3K/AKT & MAPK) KinaseDomain->Signaling Disease Tumor Proliferation & Survival Signaling->Disease

EGFR/HER2 signaling pathway inhibition by quinoline-3-carbonitrile scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the quinoline-3-carbonitrile scaffold is demonstrated by its broad application across multiple kinase targets. Modifications around the core—particularly at the 4, 5, 6, and 7 positions—drastically alter target selectivity and potency[5].

Scaffold DerivativePrimary TargetIC50 (nM)Key Structural FeatureReference
4-Anilinoquinoline-3-carbonitrileEGFR7.53-cyano group H-bonding[2]
6,7-Disubstituted-4-(arylamino)HER231.0C-6 Michael acceptor[5]
5-Substituted-quinoline-3-carbonitrileTpl2< 50.0Hydrophobic bulk at C-5[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows, explaining the causality behind each experimental choice.

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination at the C-5 Position

Causality & Rationale: The 5-chloro position on the electron-deficient quinoline-3-carbonitrile ring is less reactive toward standard Nucleophilic Aromatic Substitution (SNAr) than the 4-position. Palladium catalysis is required to overcome the activation energy barrier. We utilize Pd2(dba)3 and XPhos; the bulky, electron-rich biaryl phosphine ligand promotes rapid reductive elimination, preventing off-target dehalogenation and ensuring high yields.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 5-chloroquinoline-3-carbonitrile (1.0 eq, 0.5 mmol), the desired aniline/amine derivative (1.2 eq, 0.6 mmol), and Cs2CO3 (2.0 eq, 1.0 mmol). Note: Cs2CO3 is chosen over weaker bases to ensure complete deprotonation of the amine without hydrolyzing the sensitive 3-cyano group.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq, 2.5 mol%) and XPhos (0.1 eq, 5 mol%).

  • Solvent: Inject anhydrous 1,4-dioxane (5 mL) via syringe. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the 5-amino-quinoline-3-carbonitrile derivative.

Protocol 4.2: Universal ADP-Glo™ Kinase Assay for IC50 Determination

Causality & Rationale: The ADP-Glo assay is selected because it measures the universal product of kinase activity (ADP), eliminating the need for target-specific phospho-antibodies. This allows for rapid, parallel screening of the synthesized scaffold against a broad panel of kinases. The protocol includes a Z'-factor calculation to self-validate the assay's robustness; a Z' > 0.5 confirms that IC50 shifts are due to true molecular potency, not assay drift or pipetting errors.

Workflow Synth Scaffold Functionalization Prep Kinase + ATP Master Mix Synth->Prep Incubate Compound Incubation Prep->Incubate Detect Luminescence Detection Incubate->Detect Analyze IC50 & Z'-Factor Analysis Detect->Analyze

Step-by-step workflow for in vitro kinase inhibitor screening and validation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 5-chloroquinoline-3-carbonitrile derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Reaction: Add 5 µL of the target Kinase Master Mix (e.g., recombinant EGFR, 10 ng/well in 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA) to each well. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the kinase hinge region.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP/Substrate mix (at the apparent Km of ATP for the specific kinase). Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Read & Validate: Read luminescence on a microplate reader. Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response data to a 4-parameter logistic curve to determine the IC50.

References

1.[1] 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. PubMed. 1 2.[2] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. 2 3.[5] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. ACS Publications. 5 4.[4] Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Taylor & Francis. 4 5.[3] 5-chloroquinoline-3-carbonitrile | 2102411-05-0. Sigma-Aldrich. 3

Sources

Application

Application Note: Chemoselective Reduction of the Nitrile Group in 5-Chloroquinoline-3-carbonitrile

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the chemoselective reduction of 5-chloroquinoline-3-carbonitrile t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the chemoselective reduction of 5-chloroquinoline-3-carbonitrile to (5-chloroquinolin-3-yl)methanamine, avoiding common pitfalls such as hydrodehalogenation and heteroaromatic ring reduction.

Mechanistic Rationale & Causality in Reagent Selection

As a Senior Application Scientist, evaluating the structural liabilities of a substrate is the first critical step in any synthetic workflow. 5-Chloroquinoline-3-carbonitrile presents a classic chemoselectivity challenge due to the presence of three reducible moieties:

  • The Nitrile Group (-CN): The target for reduction to a primary amine.

  • The Aryl Chloride (5-Cl): Highly susceptible to hydrodehalogenation (dechlorination) under standard transition-metal catalyzed hydrogenation conditions.

  • The Quinoline Ring: Vulnerable to over-reduction (yielding 1,2,3,4-tetrahydroquinoline derivatives) in the presence of strong hydride donors or high-pressure hydrogen.

Standard reduction methods often fail here. For instance, Palladium on Carbon (Pd/C) with H₂ will rapidly reduce the nitrile but will simultaneously insert into the activated C-Cl bond, leading to a dechlorinated byproduct. Similarly, strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) lack the subtlety required, often resulting in partial reduction of the quinoline ring alongside the nitrile[1].

To achieve absolute chemoselectivity, we must rely on reagents that operate via specific electronic or surface-binding mechanisms that ignore the aryl chloride. The two most robust methods for this transformation are Nickel Boride (Ni₂B) and Borane-Tetrahydrofuran (BH₃·THF) [2],[3].

Quantitative Comparison of Reducing Agents

The table below summarizes the causality behind reagent selection, highlighting why specific methods succeed or fail.

Reducing AgentNitrile Reduction EfficiencyAryl Chloride StabilityQuinoline Ring StabilityRisk of Dimerization (Sec. Amine)Overall Recommendation
H₂ / Pd/C HighLow (Dechlorinates) ModerateModerate❌ Not Recommended
LiAlH₄ HighLowLow (Over-reduces) Low❌ Not Recommended
Raney Ni / H₂ / NH₃ HighModerateHighLow⚠️ Viable (Requires Pressure)
BH₃·THF HighHigh (Stable) HighLow✅ Highly Recommended
NiCl₂ / NaBH₄ HighHigh (Stable) HighLow✅ Highly Recommended

Reaction Pathway & Selectivity Logic

The following diagram maps the divergent reaction pathways based on the chosen reducing agent.

Chemoselectivity SM 5-Chloroquinoline- 3-carbonitrile Desired Desired: (5-Chloroquinolin- 3-yl)methanamine SM->Desired NiCl2/NaBH4 or BH3·THF Dechlor Undesired: Quinolin- 3-ylmethanamine (Dechlorination) SM->Dechlor Pd/C, H2 SecAmine Undesired: Secondary Amine Dimer SM->SecAmine NaBH4 alone

Caption: Chemoselective vs. non-selective reduction pathways for 5-Chloroquinoline-3-carbonitrile.

Experimental Protocols

Every protocol below is designed as a self-validating system . Visual cues and specific workup steps are included to ensure you can confirm the reaction's success in real-time.

Protocol A: Nickel Boride (NiCl₂ / NaBH₄) Mediated Reduction

Causality & Mechanism: This method utilizes Nickel(II) chloride and Sodium borohydride. Upon mixing, NaBH₄ reduces Ni(II) to Nickel Boride (Ni₂B), an in-situ generated, finely divided black heterogeneous catalyst[3]. The nitrile binds to the surface of the Ni₂B, where excess NaBH₄ rapidly delivers hydrides to form the primary amine. Because Ni₂B operates at ambient temperature and lacks the strong oxidative addition capability of Pd(0), the C-Cl bond remains completely untouched[4].

ProtocolWorkflow S1 1. Dissolve SM & NiCl2 in EtOH S2 2. Portion-wise NaBH4 at 0°C S1->S2 S3 3. Stir at RT (Ni2B Catalysis) S2->S3 S4 4. Celite Filtration S3->S4 S5 5. Acid-Base Extraction S4->S5 S6 6. Pure Primary Amine S5->S6

Caption: Step-by-step workflow for the Nickel Boride (NiCl2/NaBH4) mediated reduction protocol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-chloroquinoline-3-carbonitrile (1.0 equiv, e.g., 5.0 mmol) and NiCl₂·6H₂O (1.5 equiv, 7.5 mmol) in absolute ethanol (0.2 M).

    • Validation Checkpoint: The solution will appear clear and bright green, confirming the presence of soluble Ni(II) species.

  • Catalyst Generation & Reduction: Cool the flask to 0 °C using an ice bath. Slowly add NaBH₄ (7.0 equiv, 35.0 mmol) in small portions over 15 minutes.

    • Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. The solution must instantly transition from green to an opaque, jet-black suspension. Failure to form the black precipitate indicates degraded NaBH₄ or wet solvent.

  • Reaction: Remove the ice bath and stir the black suspension at room temperature for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in CH₂Cl₂).

  • Quench & Filtration: Once the starting material is consumed, carefully quench the excess NaBH₄ by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Filter the entire mixture through a pad of Celite to remove the black Ni₂B catalyst. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).

  • Workup: Transfer the filtrate to a separatory funnel. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (5-chloroquinolin-3-yl)methanamine.

Protocol B: Electrophilic Reduction via Borane-THF (BH₃·THF)

Causality & Mechanism: Unlike nucleophilic hydrides (which attack the carbon of the nitrile), Borane is an electrophile. It first coordinates to the lone pair of the nitrile nitrogen, highly activating the carbon-nitrogen triple bond for intramolecular hydride transfer[2]. Because Borane has zero affinity for aryl halides, the 5-chloro group is perfectly preserved.

Step-by-Step Methodology:

  • Preparation: Suspend 5-chloroquinoline-3-carbonitrile (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Addition: Dropwise, add a 1.0 M solution of BH₃·THF (3.5 equiv, 17.5 mmol) via syringe.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70 °C (reflux) for 6 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (MeOH) dropwise until gas evolution stops.

    • Validation Checkpoint: Gas evolution confirms the presence of active excess borane, validating that the reagent was not depleted by moisture during reflux.

  • Complex Hydrolysis (Critical Step): Borane forms a highly stable Lewis acid-base adduct with the newly formed primary amine (

    
    ). To liberate the free amine, add 6M HCl (10 mL) and reflux the mixture for 1 hour. Skipping this step will result in zero yield of the free amine[2].
    
  • Workup: Cool to room temperature, concentrate to remove THF/MeOH. Basify the remaining aqueous layer with 2M NaOH to pH > 10. Extract with CH₂Cl₂ (3 × 50 mL), dry over Na₂SO₄, and concentrate to afford the pure primary amine.

Analytical Validation

To confirm the success of the chemoselective reduction and the integrity of the 5-chloro substituent, rely on the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Look for the disappearance of the aromatic/heteroaromatic shifts associated with the strongly electron-withdrawing nitrile. Crucially, look for the appearance of a new singlet integrating to 2 protons around δ 3.90 - 4.10 ppm , corresponding to the new benzylic/heterobenzylic -CH₂- group of the methanamine.

  • Mass Spectrometry (ESI-MS): The presence of the chlorine atom is easily verified by observing the characteristic 3:1 isotopic isotopic pattern for the

    
     and 
    
    
    
    peaks.

References

  • Khurana, J. M., & Kukreja, G. (2002). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. Synthetic Communications. Available at:[Link][3]

  • Caddick, S., et al. (2003). Convenient synthesis of protected primary amines from nitriles. Tetrahedron. Referenced via Organic Chemistry Portal. Available at:[Link][4]

  • Brown, H. C., et al. (1982). Selective Reductions. 29. A Simple Technique To Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry. Referenced via Calvin Digital Commons. Available at:[Link][2]

  • Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines. Available at:[Link][1]

Sources

Method

Application Notes &amp; Protocols: A Guide to Vilsmeier-Haack Cyclization for the Synthesis of Functionalized Quinolines

Introduction: The Strategic Value of Vilsmeier-Haack Cyclization in Quinoline Synthesis The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Vilsmeier-Haack Cyclization in Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3][4] Among the myriad of synthetic routes to this important heterocycle, the Vilsmeier-Haack reaction stands out as a powerful and direct method for the construction of highly functionalized quinolines from readily available N-arylacetamides.[2][5] This one-pot cyclization is particularly esteemed for its ability to produce 2-chloro-3-formylquinolines, versatile intermediates where the chloro and formyl groups serve as reactive handles for extensive chemical diversification.[2][6]

This guide provides an in-depth exploration of the Vilsmeier-Haack cyclization of N-arylacetamides, moving beyond a simple recitation of steps to explain the underlying principles that govern the reaction's success. We will dissect the reaction mechanism, critically evaluate the operational parameters, and provide a field-proven protocol designed for reproducibility and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient transformation for the synthesis of novel quinoline derivatives.

The Reaction Mechanism: A Two-Act Electrochemical Drama

The Vilsmeier-Haack cyclization of an N-arylacetamide is not a simple mixing of reagents but a sequential process involving the formation of a potent electrophile followed by an intramolecular cyclization cascade. Understanding this sequence is paramount for troubleshooting and adapting the reaction to new substrates.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in situ generation of the Vilsmeier reagent, an electrophilic chloroiminium salt.[7][8][9] This occurs through the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][8] The reaction is highly exothermic and requires careful temperature control to prevent reagent decomposition.

Stage 2: Electrophilic Attack and Intramolecular Cyclization The generated Vilsmeier reagent is the key electrophile. The N-arylacetamide substrate, acting as a nucleophile, attacks the chloroiminium ion. The reaction is believed to proceed through a double formylation, followed by an intramolecular electrophilic substitution onto the activated aromatic ring, and subsequent cyclization and elimination steps to yield the final 2-chloro-3-formylquinoline product.[2] The iminium salt intermediate formed after cyclization is hydrolyzed during the aqueous work-up to reveal the aldehyde functionality.[8]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization Cascade DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Chloro-3-formylquinoline Intermediate->Product Intramolecular Cyclization & Hydrolysis (Work-up)

Caption: The two-stage mechanism of the Vilsmeier-Haack quinoline synthesis.

Critical Reaction Parameters and Optimization

The success and efficiency of the Vilsmeier-Haack cyclization are highly sensitive to several experimental variables. A systematic approach to optimizing these parameters is crucial for achieving high yields and purity.

3.1. Substrate Electronics: The Driving Force of the Reaction The nature of the substituent on the N-arylacetamide ring plays a critical role.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) enhance the nucleophilicity of the aromatic ring, facilitating the key intramolecular electrophilic substitution step. EDGs generally lead to higher yields and shorter reaction times.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) deactivate the ring, making the cyclization more difficult and often resulting in poor yields. For such challenging substrates, alternative methods like performing the reaction in micellar media have been shown to improve outcomes.[10][11]

  • Substituent Position: The position of the substituent also matters. It has been reported that electron-donating groups at the meta-position of acetanilides afford quinolines in better yields compared to ortho- or para-substituted counterparts.[6]

3.2. Reagent Stoichiometry and Temperature Control The molar ratio of the reagents is a key optimization point. The Vilsmeier reagent (POCl₃/DMF) is used in significant excess relative to the acetanilide substrate.

  • POCl₃ to Substrate Ratio: The reaction has been optimized by varying the molar proportion of POCl₃. In one study synthesizing 2-chloro-7-methoxy-3-formylquinoline, the maximum yield was achieved with 12 molar equivalents of POCl₃ relative to the acetanilide. Using fewer equivalents resulted in a significant drop in yield.

  • Temperature Profile: Strict temperature control is non-negotiable.

    • Vilsmeier Reagent Formation (0-5 °C): The initial reaction between DMF and POCl₃ is highly exothermic. This step must be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to prevent uncontrolled reaction and decomposition of the formed reagent.[7]

    • Cyclization (80-90 °C): After the addition of the substrate, the reaction mixture is typically heated to promote the cyclization. A temperature range of 80-90 °C is commonly employed.[10] Higher temperatures can lead to the formation of dark, tarry side products.[10]

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & CausalityReference
Substrate N-Arylacetamide with m-EDGEnhances aromatic ring nucleophilicity, facilitating cyclization.
Reagents POCl₃ / DMFStandard, effective, and economical Vilsmeier reagent system.[12]
POCl₃:Substrate Ratio ~12:1 (molar equivalents)High excess of POCl₃ drives the reaction to completion. This must be optimized for each substrate.[2]
Temperature 0-5 °C (Reagent prep)Controls exothermic reaction between DMF and POCl₃, ensuring reagent integrity.[7]
80-90 °C (Cyclization)Provides activation energy for cyclization; higher temperatures risk decomposition.[10]
Reaction Time 4-16 hoursSubstrate-dependent; must be monitored by TLC to avoid side-product formation.[7][10]
Work-up Pour onto crushed iceRapidly quenches the reaction, hydrolyzes the intermediate iminium salt, and hydrolyzes excess POCl₃.[2][10]

Detailed Experimental Protocol: Synthesis of 2-chloro-3-formylquinoline

This protocol describes a general procedure that serves as a robust starting point for the synthesis of various 2-chloro-3-formylquinolines.

Materials & Equipment:

  • Substituted N-arylacetamide (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice-water bath

  • Heating mantle

  • Crushed ice

  • Sodium carbonate or sodium bicarbonate solution (for neutralization)

  • Apparatus for vacuum filtration

  • Solvents for purification (e.g., ethyl acetate, hexane, ethanol)

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for Vilsmeier-Haack quinoline synthesis.

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (e.g., 3-4 equivalents). Cool the flask to 0-5 °C using an ice-water bath.

    • Causality: Using anhydrous DMF is critical as moisture will readily decompose POCl₃ and the Vilsmeier reagent.[10]

  • Add POCl₃ (e.g., 12 equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature does not rise above 10 °C.

    • Causality: The slow, cooled addition safely manages the highly exothermic reaction, preserving the integrity of the electrophilic chloroiminium salt.[7]

  • Once the addition is complete, allow the resulting mixture to stir at 0-5 °C for an additional 30 minutes. The solution may become a pale yellow or reddish viscous liquid or slurry.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add the N-arylacetamide (1 equivalent) portion-wise over 15-20 minutes, ensuring it dissolves.

  • After the substrate is added, replace the dropping funnel with a reflux condenser (with a drying tube). Slowly heat the reaction mixture to 80-90 °C.

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization.

  • Maintain the reaction at this temperature and monitor its progress using Thin-Layer Chromatography (TLC). The reaction time can vary from 4 to 16 hours depending on the substrate.

    • Trustworthiness: TLC is a critical checkpoint. Over-running the reaction can lead to decomposition and the formation of tarry impurities, complicating purification.[10]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • In a separate large beaker, prepare a substantial amount of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

      • Causality: This step serves three purposes: it quenches any remaining reactive POCl₃ and Vilsmeier reagent, hydrolyzes the intermediate iminium salt to the final aldehyde, and helps precipitate the organic product.[10]

    • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

    • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[10][11]

Applications and Further Transformations

The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are not merely final products but are powerful synthetic intermediates. The two functional groups allow for orthogonal chemical modifications, providing access to a vast chemical space of fused heterocyclic systems with significant pharmacological interest.[1][3] For example, they are key precursors for the synthesis of thieno[2,3-b]quinolines, which exhibit a wide range of biological activities including antitumor and anti-inflammatory properties.[1][3][4]

Conclusion

The Vilsmeier-Haack cyclization is an efficient, regioselective, and operationally straightforward method for synthesizing functionalized 2-chloro-3-formylquinolines.[5] By understanding the underlying mechanism and carefully controlling key reaction parameters such as substrate electronics, reagent stoichiometry, and temperature, researchers can reliably produce these valuable synthetic building blocks. The protocols and insights provided herein offer a solid foundation for the successful application of this reaction in drug discovery and synthetic chemistry programs.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868–1875. Link

  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197–220. Link

  • Al-Suwaidan, I. A., et al. (2018). Applications of the Vilsmeier reaction in heterocyclic chemistry. Journal of Heterocyclic Chemistry. This is a general reference to the utility of the reaction.
  • Abdelgawad, A. A. M., et al. (2026). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. This appears to be a preprint or conference paper with similar content to reference 2. Link

  • Katkar, P. V., et al. (2018). Application of Vilsmeier Haack Reagent in the Synthesis of Heterocyclic Compounds. International Journal of Research in Advent Technology. Link

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem. Link

  • Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Ingenta Connect. Link

  • Patil, P. A., & Devan, P. P. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 617-630. Link

  • Abu-Hashem, A. A., et al. (2026). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Link

  • Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinolines Using N,N-Dimethylformamide. BenchChem. Link

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26604-26629. Link

  • Patil, P. A., & Devan, P. P. (2016). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER REACTIONS. Heterocycles, 35(1), 539-567. Link

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Link

  • Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Link

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. Link

  • Hadole, C. D., et al. (2016). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. International Journal of ChemTech Research, 9(5), 26-31. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link

  • Shrivastava, A., et al. (2006). Pyrazolo-fused quinoline analougues: Synthesis of 1H-pyrazolo[3, 4-b]quinolines and 3-amino -1h-pyrazolo[3, 4- b]quinoline from 3-formyl and 3-cyano-2-chloroquinolines. Indian Journal of Chemistry.
  • Liu, W., et al. (2021). Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides. New Journal of Chemistry, 45(16), 7175-7184. Link

  • Reddy, T. J., et al. (2006). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 4(2), 268-272. Link

  • El-Dean, A. M. K., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12(11), 6439-6471. Link

  • Ali, M. M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251-253. A relevant ResearchGate discussion on this paper is available. Link

  • Makhanya, T. R., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Link

  • Pitchai, P., et al. (2018). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions. Research and Reviews: Journal of Chemistry, 7(2). Link

  • Chemistry Student. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Link

  • Tomasik, P., et al. (2001). The synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines by cyclization of 4-arylidenepyrazolin-5-ones with anilines. ARKIVOC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing 5-Chloroquinoline-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 5-Chloroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success and reproducibility of your synthesis.

The most direct and widely utilized method for constructing the 5-chloroquinoline-3-carbonitrile core is the Friedländer Annulation . This reaction involves the cyclocondensation of 2-amino-6-chlorobenzaldehyde with an active methylene compound, typically ethyl cyanoacetate, in the presence of a catalyst. While elegant, this synthesis is often plagued by issues ranging from low conversion rates to the formation of intractable byproducts. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis of 5-Chloroquinoline-3-carbonitrile via the Friedländer pathway.

Q1: My reaction yield is consistently low (e.g., < 40%). What are the primary factors to investigate?

Low yield is the most common complaint and can stem from several suboptimal parameters. A systematic investigation is crucial.

Answer: The primary culprits for low yield are typically related to reaction conditions, catalyst choice, or reagent quality.

  • Suboptimal Thermal Conditions: The Friedländer synthesis requires sufficient thermal energy to drive the cyclodehydration steps, but excessive heat can be detrimental. High temperatures (>150 °C) can lead to the decomposition of the sensitive 2-amino-6-chlorobenzaldehyde starting material and promote polymerization, resulting in tar formation.[1][2]

    • Recommendation: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, increase the temperature incrementally. Solvent-free reactions using microwave irradiation can sometimes provide rapid, high-yielding conversions under controlled temperatures.[1][2]

  • Inappropriate Catalyst Selection: The choice between an acid or base catalyst is the most critical decision in optimizing this reaction.[2]

    • Base Catalysis (e.g., Piperidine, KOH, K₂CO₃): While effective at promoting the initial condensation, basic conditions strongly favor the self-condensation of ethyl cyanoacetate, leading to undesired side products and consuming your reagent.[1][2] This is a very common cause of low yields.

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acid catalysts do not promote the self-condensation of the methylene partner and are often a better choice. They efficiently catalyze both the initial condensation and the final cyclodehydration step.[2][3]

  • Reagent Purity and Stoichiometry:

    • Aldehyde Stability: 2-amino-6-chlorobenzaldehyde can be susceptible to oxidation and degradation. Ensure it is pure and, if necessary, recrystallize or chromatograph it before use.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the active methylene compound (ethyl cyanoacetate) can sometimes help drive the reaction to completion, but a large excess should be avoided, especially under basic conditions.

A logical workflow for troubleshooting low yields is presented below.

G start Low Yield (<40%) catalyst What catalyst are you using? start->catalyst base Base (e.g., Piperidine) catalyst->base acid Acid (e.g., p-TsOH) catalyst->acid switch_acid High chance of side reactions. ACTION: Switch to an acid catalyst like p-TsOH. base->switch_acid check_temp Is temperature optimized? (Target: 80-120 °C) acid->check_temp temp_high Too high (>150 °C)? Risk of tar formation. check_temp->temp_high temp_low Too low (<80 °C)? Reaction may be too slow. check_temp->temp_low switch_acid->check_temp action_reduce_temp ACTION: Reduce temperature. Monitor reaction closely. temp_high->action_reduce_temp action_increase_temp ACTION: Increase temperature in 10 °C increments. temp_low->action_increase_temp reagent_check Are starting materials pure? Is stoichiometry correct? action_reduce_temp->reagent_check action_increase_temp->reagent_check action_purify ACTION: Verify purity by NMR/LCMS. Purify if needed. reagent_check->action_purify

Caption: Troubleshooting workflow for low yield.

Q2: My crude product is a dark, oily residue that is difficult to crystallize. How can I improve purification?

Product isolation is often as challenging as the reaction itself. The formation of colored, polymeric side products ("tar") is a sign of decomposition due to harsh reaction conditions.[1]

Answer: A robust purification strategy involves a combination of a thoughtful workup procedure and systematic screening of purification techniques.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild acid (e.g., 1M HCl) to remove any basic catalyst and unreacted amino-aldehyde, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic catalyst, and finally with brine. Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate in vacuo. This initial cleanup is vital.

  • Recrystallization: This is the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

    • Solvent Screening: The key is to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A summary of good starting points is provided in the table below.[4]

Solvent SystemPolarityComments
Ethyl AcetateMediumOften a good first choice for quinoline derivatives.[4]
Ethanol / WaterHighDissolve in hot ethanol, add water dropwise until cloudy, then cool.
TolueneLowGood for less polar impurities.
Hexane / Ethyl AcetateVariableStart with a higher concentration of ethyl acetate and add hexane to induce precipitation.
  • Silica Gel Chromatography: If recrystallization fails or impurities are very similar in polarity to the product, column chromatography is necessary.

    • Eluent Selection: Use TLC to determine the optimal mobile phase. A hexane/ethyl acetate mixture is a standard starting point. Aim for an Rf value of ~0.3 for your product for good separation.[4]

    • Streaking/Tailing: If the compound streaks, it may be too polar or acidic for the silica gel. Adding a small amount of a more polar solvent (e.g., 1-2% methanol) or a base (e.g., 0.5% triethylamine) to the eluent can resolve this issue.[4]

Caption: General workflow for product purification.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the acid-catalyzed Friedländer synthesis?

Answer: There are two widely accepted mechanisms.[1][3] The most probable pathway for this synthesis under acidic conditions begins with the formation of a Schiff base (imine) between the 2-amino-6-chlorobenzaldehyde and ethyl cyanoacetate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 2-Amino-6-chlorobenzaldehyde + Ethyl Cyanoacetate B Schiff Base Intermediate A->B H⁺, -H₂O C Enolate Formation B->C D Cyclized Intermediate C->D Aldol Addition E 5-Chloroquinoline-3-carbonitrile D->E -H₂O

Caption: Simplified acid-catalyzed Friedländer mechanism.

Q: What is a reliable, optimized starting protocol for this synthesis?

Answer: While every substrate may require fine-tuning, the following acid-catalyzed protocol serves as an excellent, robust starting point that minimizes common side reactions.

Optimized Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-chlorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as ethanol or toluene (approx. 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting aldehyde is consumed, cool the reaction to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, proceed with the aqueous workup described in the purification section above.

  • Purification: Recrystallize the crude solid from hot ethyl acetate or purify by column chromatography as needed.

References

  • BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Gouda, M. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available at: [Link]

  • Benchchem (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3).
  • Alfa Chemistry (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Sathiyamoorthy, S., et al. (2018). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions. Research & Reviews: Journal of Chemistry.
  • Cheng, C.-C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Wikipedia (n.d.). Friedländer synthesis. Available at: [Link]

  • Benchchem (2025). Optimization of reaction conditions for quinolone synthesis.
  • Benchchem (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Available at: [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available at: [Link]

  • Benchchem (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.

Sources

Optimization

Technical Support Center: Purification of 5-Chloroquinoline-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-Chloroquinoline-3-carbonitrile (CAS No. 2102411-05-0).

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloroquinoline-3-carbonitrile (CAS No. 2102411-05-0). This resource is designed for researchers, medicinal chemists, and process development scientists who handle quinoline derivatives. Quinoline scaffolds are fundamental in many areas of drug discovery, and achieving high purity is critical for reliable downstream applications and regulatory compliance.[1]

The purification of quinoline derivatives can present unique challenges due to the basicity of the quinoline nitrogen atom and the potential for complex impurity profiles.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying 5-Chloroquinoline-3-carbonitrile?

The two most effective and commonly used methods for purifying 5-Chloroquinoline-3-carbonitrile, which is typically a white to yellow solid, are recrystallization and flash column chromatography. Recrystallization is ideal for removing minor impurities and for final polishing when the crude product has relatively high purity. Flash column chromatography is better suited for separating the target compound from significant impurities or components with similar polarities.[3]

Q2: My 5-Chloroquinoline-3-carbonitrile is a solid, but it streaks severely on my silica gel TLC plate. What causes this?

This is a classic issue with quinoline derivatives.[2] The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This strong, often irreversible, binding leads to band broadening and "streaking," which results in poor separation. The most effective solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase.[2]

Q3: What are the likely impurities in a crude sample of 5-Chloroquinoline-3-carbonitrile?

Impurities will largely depend on the synthetic route. If synthesized via a Vilsmeier-Haack type reaction from an acetanilide precursor, common impurities could include unreacted starting materials, residual reagents like phosphorus oxychloride (POCl₃) or N,N-Dimethylformamide (DMF), and related side-products.[4][5] Incomplete reactions or over-reduction during certain synthetic steps can also lead to process-related impurities.[6]

Q4: What is the expected appearance and stability of pure 5-Chloroquinoline-3-carbonitrile?

According to supplier data, 5-Chloroquinoline-3-carbonitrile is a white to yellow solid. Like many quinolines, it may be sensitive to light over long periods.[7] It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Recrystallization Failure - No Crystals Form Upon Cooling

Possible Causes & Solutions:

  • The solution is not sufficiently supersaturated. Your compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Concentrate the solution by gently boiling off some of the solvent, then allow it to cool again.[3] Be careful not to evaporate too much solvent, which could cause the product to "oil out."

  • Nucleation is inhibited. The formation of the initial seed crystals is a kinetically controlled step that can sometimes be slow.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3]

    • Solution 2 (Seeding): If you have a small amount of pure material, add a single "seed" crystal to the cooled solution to initiate crystallization.[3]

  • The chosen solvent is inappropriate. An ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[3]

    • Solution: If the compound remains soluble upon cooling, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor. You may need to screen other solvents. For chloroquinoline derivatives, ethyl acetate and ethanol are good starting points.[4][8][9] A mixed-solvent system, like ethyl acetate/hexane or dichloromethane/pentane, can also be highly effective.[3][10]

Issue 2: Column Chromatography Failure - Poor Separation of Compound and Impurities

Possible Causes & Solutions:

  • The eluent system is not optimal. The polarity of the mobile phase is not suitable for resolving your target compound from impurities.

    • Solution: Meticulously optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a system that gives your target compound an Rf value of approximately 0.25-0.35 and shows clear separation from all impurity spots.[8] A gradient elution, where the polarity of the solvent is gradually increased during the run, can be very effective for separating compounds with different polarities.[3]

  • The column was overloaded. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Solution: As a general rule, use a mass ratio of stationary phase to crude material of at least 30:1, and preferably 50:1 or 100:1 for difficult separations.

  • The sample was not loaded in a narrow band. A diffuse sample band at the start will lead to broad, overlapping bands during elution.

    • Solution: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be carefully loaded onto the top of the column. This "dry loading" technique ensures a very narrow starting band.

Issue 3: Column Chromatography Failure - Compound Streaks and Elutes with High Polarity Solvents Only

Possible Causes & Solutions:

  • Strong interaction with acidic silica gel. As mentioned in the FAQ, the basic quinoline nitrogen binds tightly to the acidic silica gel.[2]

    • Solution 1 (Basic Modifier - Recommended): Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[2] For example, if your mobile phase is 8:2 Hexane:Ethyl Acetate, modify it to 8:2:0.1 Hexane:Ethyl Acetate:NEt₃. This will neutralize the acidic sites on the silica, allowing your compound to elute properly.[2]

    • Solution 2 (Alternative Stationary Phase): If a basic modifier is not sufficient or is incompatible with your compound, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing 5-Chloroquinoline-3-carbonitrile.

  • Solvent Selection: Begin by testing solubility in small test tubes. Place ~10-20 mg of your crude material in a tube and add a potential solvent (e.g., ethyl acetate, ethanol) dropwise.[8] A good solvent will dissolve the solid completely upon heating but will result in poor solubility at room temperature.

  • Dissolution: Place the crude 5-Chloroquinoline-3-carbonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, it may contain colored impurities. Add a small amount of activated charcoal (a spatula tip) to the hot solution and continue to heat/stir for 5-10 minutes.

  • Hot Filtration (Optional): If you added charcoal or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surface.[8]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the use of a basic modifier to prevent streaking.

  • TLC Analysis: Determine the optimal eluent system using TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3) and remember to add ~0.5-1% triethylamine to the solvent mixture. The ideal system will give your product an Rf of ~0.3 and show good separation from impurities.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar eluent (containing triethylamine). Ensure the column is packed uniformly without any cracks or air bubbles.[8]

  • Sample Loading: Dissolve your crude material in a minimal volume of a suitable solvent (like dichloromethane or ethyl acetate). Load this solution carefully onto the top of the silica gel bed. Alternatively, use the dry loading method described in Issue 2.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions in test tubes. You can run the column isocratically (with a single solvent mixture) or use a gradient elution (gradually increasing the polarity by adding more ethyl acetate) to improve separation.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified 5-Chloroquinoline-3-carbonitrile.[8]

Data Summary & Workflow

Comparison of Purification Techniques
ParameterRecrystallizationFlash Column Chromatography
Primary Use Removal of minor impurities; final purification step.[8]Separation of complex mixtures; removal of major impurities.[10]
Typical Solvent/Eluent Single or dual-solvent systems (e.g., Ethyl Acetate, Ethanol, Ethyl Acetate/Hexane).[3][8]Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures, often with a basic modifier (0.5-2% Triethylamine).[2]
Stationary Phase Not ApplicableSilica Gel (standard) or Neutral/Basic Alumina (if acid-sensitive).[2]
Key Considerations Requires significant solubility difference between compound and impurities. Can lead to lower recovery if the compound is somewhat soluble when cold.[8]Highly versatile but more time-consuming and uses larger solvent volumes. Requires careful optimization of the eluent system via TLC.[3]
Purification Strategy Workflow

The following diagram illustrates a decision-making workflow for purifying crude 5-Chloroquinoline-3-carbonitrile.

Purification_Workflow start Crude 5-Chloroquinoline-3-carbonitrile check_purity Assess Purity & Impurity Profile (TLC, NMR) start->check_purity recrystallize Recrystallization (e.g., from Ethyl Acetate) check_purity->recrystallize High Purity (>90%) Minor Impurities column Flash Column Chromatography (Silica Gel + 1% NEt3) check_purity->column Low Purity (<90%) Major/Close-Spotting Impurities check_final Check Purity recrystallize->check_final column->check_final final_product Pure Product (>98%) check_final->final_product Purity OK rerun_column Re-run Column (e.g., Gradient or Alumina) check_final->rerun_column Purity NOT OK rerun_column->check_final

Caption: Decision workflow for purifying 5-Chloroquinoline-3-carbonitrile.

References

Sources

Troubleshooting

Removing regioisomer impurities from 5-Chloroquinoline-3-carbonitrile

Topic: Removing Regioisomer Impurities from 5-Chloroquinoline-3-carbonitrile Welcome to the Advanced Purification Helpdesk. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Regioisomer Impurities from 5-Chloroquinoline-3-carbonitrile

Welcome to the Advanced Purification Helpdesk. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot one of the most notorious challenges in heterocyclic synthesis: the separation of 5-chloroquinoline-3-carbonitrile from its regioisomers (predominantly the 7-chloro variant).

Below, you will find the mechanistic causality behind this issue, field-proven troubleshooting protocols, and a dedicated FAQ section to ensure your workflows are self-validating and scalable.

The Causality: Why Are These Regioisomers So Difficult to Separate?

The root cause of this impurity profile lies in the traditional synthetic route. When synthesizing the quinoline core via a Gould-Jacobs or Skraup-type cyclization using 3-chloroaniline, the intermediate undergoes electrophilic aromatic substitution to close the ring. Because the chlorine atom is at the meta position of the aniline, cyclization can occur at two different ortho positions:

  • Para to the chlorine (less sterically hindered): Yields the 7-chloroquinoline-3-carbonitrile impurity.

  • Ortho to the chlorine (more sterically hindered): Yields the target 5-chloroquinoline-3-carbonitrile.

Because the chlorine atom's position on the distal benzene ring barely alters the molecule's overall dipole moment, basicity, or hydrogen-bonding capacity, normal-phase silica gel cannot distinguish between them . Their Rf values are nearly identical, necessitating advanced separation techniques.

Troubleshooting Guides: Step-by-Step Methodologies
Method A: Preparative Reverse-Phase HPLC (The Gold Standard for < 1g)

Causality: While normal-phase chromatography relies on polar interactions (which are identical here), reverse-phase chromatography (C18) exploits minute differences in the hydrophobic surface area and hydrodynamic volume of the regioisomers.

  • Step 1: Analytical LC-MS Screening. Prepare a 1 mg/mL sample in Acetonitrile (MeCN). Run a gradient of 5% to 95% MeCN in Water over 15 minutes. Crucial: Use 0.1% Formic Acid (FA) as the aqueous modifier. FA provides necessary ion-pairing for the quinoline nitrogen to prevent peak tailing, while remaining volatile for downstream lyophilization[1].

  • Step 2: Preparative Scale-Up. Transfer the optimized gradient to a Prep-HPLC system (e.g., 50 mm C18 column). Inject no more than 50–100 mg per run. Overloading will cause band broadening and immediate co-elution of the isomers.

  • Step 3: Self-Validation & Recovery. Collect fractions based on UV absorbance (254 nm). Self-validating step: Do not pool immediately. Run an analytical LC on the exact middle of each collected fraction peak to confirm isomeric purity. Once confirmed, lyophilize to remove water and FA.

Method B: Centrifugal Partition Chromatography (CPC) (For 1g - 10g Scale)

Causality: When scaling up, Prep-HPLC becomes cost-prohibitive. CPC is a liquid-liquid chromatography technique with no solid support. It amplifies the slight differences in solvation energy between the 5-chloro and 7-chloro isomers in a ternary biphasic system, completely eliminating the irreversible adsorption issues seen on silica[2].

  • Step 1: Solvent System Preparation. Prepare a ternary biphasic system of Heptane/Acetonitrile/Methanol. Equilibrate the mixture in a separatory funnel until two distinct, clear phases form.

  • Step 2: Rotor Equilibration. Pump the stationary phase (heptane-rich upper layer) into the CPC rotor while spinning at 1000 RPM. Introduce the mobile phase (acetonitrile/methanol-rich lower layer) in descending mode.

  • Step 3: Elution & Monitoring. Dissolve the crude regioisomer mixture in the mobile phase and inject. Monitor the effluent with an Evaporative Light Scattering Detector (ELSD). The target 5-chloro isomer will partition differently than the 7-chloro impurity, allowing for high-purity recovery[2].

Method C: Fractional Crystallization (Process/Bulk Scale)

Causality: If chromatography is unfeasible at scale, differences in crystal lattice packing energies can be exploited. The 5-chloro and 7-chloro isomers possess different molecular symmetries, affecting their solubility thresholds in specific solvent mixtures.

  • Step 1: Solvent Screening. Dissolve the crude mixture in a minimal volume of boiling Toluene. Slowly add Acetone dropwise until slight turbidity is observed.

  • Step 2: Controlled Cooling. Cool the solution at a strict rate of 5 °C per hour down to room temperature, then transfer to 4 °C.

  • Step 3: Self-Validation. Self-validating step: If the crystals form too quickly (crashing out), redissolve and cool slower. Rapid precipitation traps the unwanted regioisomer in the crystal lattice. Validate the success of the first crop by comparing the NMR integration of the C8-proton (which shifts slightly between isomers) against the mother liquor.

Frequently Asked Questions (FAQs)

Q: I've tried multiple TLC solvent systems (Acetone:Toluene, EtOAc:Hexane, adding 1% AcOH), but my regioisomers still co-elute as a single spot. What am I doing wrong? A: You are not doing anything wrong; the limitation is the solid support. Researchers frequently report that normal-phase TLC fails to separate quinoline regioisomers because their dipole moments and chemical properties are virtually indistinguishable on a silica surface[3]. Stop expending resources on normal-phase TLC and switch to Reverse-Phase LC or GC-MS for reaction monitoring.

Q: Is there a way to avoid the 7-chloro impurity entirely during synthesis? A: Yes. The regioisomer problem stems from using a meta-substituted precursor (3-chloroaniline). To prevent this, change your synthetic route to use a pre-functionalized, sterically locked precursor such as 2-amino-6-chlorobenzaldehyde. Condensing this directly with cyanoacetamide forces the cyclization to yield exclusively the 5-chloro architecture, bypassing the selectivity problem altogether.

Q: Why should I use Formic Acid instead of Phosphoric Acid for my HPLC mobile phase? A: While phosphoric acid provides excellent peak shapes for quinoline-3-carbonitriles, it is a non-volatile salt. If you are isolating 5-chloroquinoline-3-carbonitrile as an intermediate for further synthesis (e.g., coupling reactions for kinase inhibitors like Bosutinib), residual phosphate salts will ruin your downstream yields. Formic acid is MS-compatible and completely sublimates during lyophilization[1].

Quantitative Data Summary: Method Comparison
Purification MethodResolution PowerScalabilityRelative CostBest Application
Reverse-Phase HPLC Very HighLow (< 1 g)HighFinal polishing, analytical standards
Centrifugal Partition Chromatography HighMedium (1 - 10 g)MediumCombinatorial synthesis, scale-up
Fractional Crystallization ModerateHigh (> 10 g)LowBulk process manufacturing
Normal-Phase Silica PoorN/ALowNot recommended for regioisomers
Decision Workflow

G Start Crude 5-Chloroquinoline-3-carbonitrile (Mixture of Regioisomers) Scale Determine Target Purification Scale Start->Scale Small Analytical / Small Scale (< 100 mg) Scale->Small Medium Preparative Scale (100 mg - 5 g) Scale->Medium Large Process / Bulk Scale (> 5 g) Scale->Large HPLC Reverse-Phase HPLC (C18) Gradient: H2O/MeCN + 0.1% FA Small->HPLC Medium->HPLC CPC Centrifugal Partition Chromatography (CPC) Medium->CPC Large->CPC Cryst Fractional Crystallization (Toluene/Acetone) Large->Cryst

Workflow for isolating 5-chloroquinoline-3-carbonitrile based on scale.

References

1.3 - Reddit.com 2.1 - SIELC Technologies 3.2 - Horizon IRD

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature in Chloroquinoline Synthesis

Welcome to the technical support center for chloroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chloroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter influencing the yield, purity, and success of your synthesis.

Introduction: The Critical Role of Temperature in Chloroquinoline Synthesis

The synthesis of the quinoline core, a privileged scaffold in medicinal chemistry, often involves high-energy cyclization steps that are highly temperature-dependent.[1][2] Two of the most prominent methods for constructing the 4-hydroxyquinoline backbone, a key intermediate for many chloroquinolines, are the Gould-Jacobs and Conrad-Limpach reactions.[3][4] Both of these classic named reactions require significant thermal energy to drive the intramolecular cyclization, which is frequently the rate-limiting step.[5][6]

However, simply increasing the heat is not a universal solution. Excessive temperatures can lead to thermal degradation of starting materials, intermediates, and the final product, resulting in diminished yields and complex impurity profiles.[5][7] This guide will provide a detailed exploration of how to navigate this thermal tightrope, offering troubleshooting advice and optimized protocols to help you achieve consistent and high-yielding chloroquinoline syntheses.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your chloroquinoline synthesis, with a focus on temperature as the root cause.

Issue 1: Low or No Yield of the Cyclized Product in Gould-Jacobs or Conrad-Limpach Synthesis

Question: I am performing a Gould-Jacobs/Conrad-Limpach reaction and observing very low to no yield of my desired chloro-4-hydroxyquinoline. My starting materials seem to be consumed, but the final product is not forming. What could be the issue?

Answer: This is a classic problem often directly linked to insufficient thermal energy for the critical intramolecular cyclization step.

  • Causality: The cyclization step in both the Gould-Jacobs and Conrad-Limpach syntheses involves the formation of a new ring, which has a significant activation energy barrier.[3][4] In the Gould-Jacobs reaction, this is a 6-electron cyclization process.[3] For the Conrad-Limpach reaction, the electrocyclic ring closing of the Schiff base intermediate is the rate-determining step and requires substantial heat.[4][6] Without adequate temperature, the reaction will stall at the acyclic intermediate stage.

  • Troubleshooting Steps & Solutions:

    • Verify Cyclization Temperature: The thermal cyclization for both reactions typically requires temperatures in the range of 250 °C.[2][8] It is crucial to ensure your reaction setup can accurately achieve and maintain this temperature.

    • Choice of High-Boiling Solvent: The use of a high-boiling point solvent is essential for reaching the necessary cyclization temperatures.[2][9][10] Common choices and their boiling points are summarized in the table below. Inadequate heat transfer can also be an issue, so ensure efficient stirring.[6]

    • Microwave-Assisted Synthesis: Consider using microwave heating as an alternative to conventional heating. Microwave irradiation can dramatically shorten reaction times and improve yields by efficiently reaching high temperatures.[5][11] However, careful optimization of both temperature and time is necessary to prevent product degradation.[11]

    • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate and the appearance of the product.[12][13][14][15][16] This will help you determine if the reaction is stalling or if the product is degrading.

SolventBoiling Point (°C)Notes
Diphenyl ether259Commonly used, but can be difficult to remove.[2][9][10]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, widely used.[2][10][17]
Paraffin Oil>300Inert and high-boiling, but can make product isolation challenging.[4][9]
2,6-di-tert-butylphenol265A good alternative with a less unpleasant odor.[10]
Issue 2: Formation of the Undesired 2-Hydroxyquinoline Isomer (Knorr Product) in Conrad-Limpach Synthesis

Question: In my Conrad-Limpach synthesis, I am obtaining a significant amount of the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. How can I control this regioselectivity?

Answer: The formation of the 2-hydroxyquinoline, also known as the Knorr product, is a competing reaction pathway that is highly dependent on the initial condensation temperature.

  • Causality: The reaction of an aniline with a β-ketoester has two potential sites of nucleophilic attack: the keto group and the ester group.[4]

    • Low Temperature (Kinetic Control): At lower temperatures (room temperature), the aniline preferentially attacks the more reactive keto group, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product).[4]

    • High Temperature (Thermodynamic Control): At higher temperatures (around 140 °C), the aniline can attack the less reactive ester group, forming a β-keto anilide intermediate.[4] This intermediate then cyclizes to the 2-hydroxyquinoline (Knorr product).

  • Troubleshooting Steps & Solutions:

    • Control the Initial Condensation Temperature: Perform the initial reaction between the aniline and the β-ketoester at a moderate temperature (e.g., room temperature) to favor the formation of the kinetic product.[4]

    • Two-Step Procedure: It is often best to perform the synthesis in two distinct steps:

      • Step 1: Condensation at a lower temperature to form the enamine intermediate.

      • Step 2: Isolate or directly use the crude intermediate for the high-temperature cyclization.[8]

    • Acid Catalysis: The use of a mild acid catalyst can facilitate the initial condensation at lower temperatures.[6]

Issue 3: Product Degradation and Darkening of the Reaction Mixture at High Temperatures

Question: When I run my cyclization at high temperatures, the reaction mixture turns dark, and my final yield is lower than expected, with multiple spots on my TLC plate. What is happening?

Answer: Darkening of the reaction mixture and the appearance of multiple impurities are strong indicators of thermal degradation.

  • Causality: While high temperatures are necessary for cyclization, prolonged exposure or excessively high temperatures can cause the starting materials, intermediates, and the desired chloroquinoline product to decompose.[2][5][7] This is a common trade-off in these reactions.

  • Troubleshooting Steps & Solutions:

    • Optimize Reaction Time: At a given high temperature, there is an optimal reaction time to maximize the yield of the cyclized product before significant degradation occurs. Monitor the reaction at regular intervals using TLC or HPLC to determine this optimal time.

    • Fine-Tune the Temperature: If degradation is severe, try reducing the cyclization temperature slightly (e.g., by 10-15 °C) and increasing the reaction time. This may provide a better balance between the rate of cyclization and the rate of degradation.

    • Rapid Heating and Cooling: For high-temperature reactions, it can be beneficial to heat the reaction mixture to the target temperature as quickly as possible and then cool it down promptly once the reaction is complete.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative degradation pathways at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial condensation step in the Gould-Jacobs reaction?

A1: The initial condensation of an aniline with diethyl ethoxymethylenemalonate is typically carried out at a moderate temperature, often in the range of 100-120°C.[5] This is usually sufficient to drive the reaction and distill off the ethanol byproduct without causing significant degradation.

Q2: Can I perform the entire Gould-Jacobs or Conrad-Limpach synthesis in a single step?

A2: While it is sometimes possible, a two-step approach is generally recommended for better control and higher yields.[8] Performing the initial condensation at a lower temperature before proceeding to the high-temperature cyclization allows for the optimization of each step independently.

Q3: How does the substitution pattern on the aniline affect the required cyclization temperature?

A3: The electronic properties of the substituents on the aniline ring can influence the ease of cyclization. Electron-donating groups can facilitate the electrophilic aromatic substitution of the cyclization step, potentially allowing for slightly lower reaction temperatures or shorter reaction times. Conversely, strongly electron-withdrawing groups may require more forcing conditions.

Q4: Are there any modern alternatives to high-temperature cyclization?

A4: Yes, several alternatives have been developed. As mentioned, microwave-assisted synthesis is a popular choice.[5][11] Additionally, the use of certain catalysts, such as polyphosphoric acid (PPA) or its esters (PPE), can sometimes promote cyclization at lower temperatures, although these are more commonly associated with other quinoline syntheses like the Combes reaction.[9][18]

Experimental Protocols

Optimized Protocol for the Gould-Jacobs Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation apparatus, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture in an oil bath at 110-120°C for 1-2 hours.[5] Ethanol will distill off as the reaction progresses. Monitor the reaction by TLC until the 3-chloroaniline is consumed.

  • The resulting crude diethyl 2-((3-chlorophenylamino)methylene)malonate can be used directly in the next step or purified if necessary.[17]

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a high-boiling solvent such as Dowtherm A to 250-260°C.[17]

  • Slowly and carefully add the crude product from Step 1 to the boiling solvent.

  • Maintain the temperature and continue heating for 1 hour.[17] The cyclized product should begin to precipitate.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.[7]

Visualizing the Process

Workflow for Troubleshooting Temperature Optimization

G cluster_start Initial Synthesis Attempt cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Yield or No Product check_temp Is Cyclization Temperature ≥ 250°C? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes increase_temp Increase Temperature / Use High-Boiling Solvent check_temp->increase_temp No check_degradation Signs of Degradation? check_time->check_degradation Yes optimize_time Conduct Time-Course Experiment check_time->optimize_time No reduce_temp Slightly Reduce Temperature & Increase Time check_degradation->reduce_temp Yes use_microwave Consider Microwave Synthesis check_degradation->use_microwave Consider success Optimized Yield and Purity increase_temp->success optimize_time->success reduce_temp->success use_microwave->success

Caption: A logical workflow for troubleshooting low yields in chloroquinoline synthesis, focusing on temperature optimization.

Temperature Effects on Chloroquinoline Synthesis

G cluster_low Low Temperature cluster_optimal Optimal Temperature (e.g., ~250°C) cluster_high High Temperature Temp Reaction Temperature low_rate Slow Reaction Rate Temp->low_rate Too Low good_rate Efficient Cyclization Rate Temp->good_rate Optimal degradation Product Degradation Temp->degradation Too High incomplete Incomplete Cyclization low_rate->incomplete high_yield High Product Yield good_rate->high_yield side_reactions Increased Side Reactions degradation->side_reactions low_yield Reduced Yield degradation->low_yield

Caption: The relationship between reaction temperature and the outcome of chloroquinoline synthesis, highlighting the trade-offs.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Conrad-Limpach Reaction. [Link]

  • Gould–Jacobs Reaction - ResearchGate. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - ResearchGate. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PubMed. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
  • Camps quinoline synthesis - Grokipedia. [Link]

  • Camps quinoline synthesis - Wikipedia. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [Link]

  • Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed. [Link]

  • (PDF) Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine - ResearchGate. [Link]

Sources

Troubleshooting

Stability of 5-Chloroquinoline-3-carbonitrile under acidic conditions

Technical Support Center: 5-Chloroquinoline-3-carbonitrile Introduction Welcome to the technical support guide for 5-Chloroquinoline-3-carbonitrile. This document is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloroquinoline-3-carbonitrile

Introduction

Welcome to the technical support guide for 5-Chloroquinoline-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, with a specific focus on its behavior under acidic conditions. In our experience, understanding a compound's stability profile is a critical, non-negotiable step in ensuring experimental reproducibility and the integrity of downstream data. This guide moves beyond simple protocols to explain the underlying chemical principles, offering a framework for proactive troubleshooting and robust experimental design.

Frequently Asked Questions (FAQs): Acidic Stability Profile

Q1: What is the primary stability concern for 5-Chloroquinoline-3-carbonitrile in acidic solutions?

The primary stability issue is the acid-catalyzed hydrolysis of the carbonitrile (-C≡N) functional group.[1] This reaction proceeds in a stepwise manner, first converting the nitrile to a carboxamide intermediate, and subsequently to a carboxylic acid.[2][3][4] The rate of this hydrolysis is highly dependent on the pH, temperature, and duration of exposure to the acidic environment.[1][5]

Q2: What are the expected degradation products of 5-Chloroquinoline-3-carbonitrile under acidic stress?

Based on established chemical mechanisms for nitrile hydrolysis, two primary degradation products are anticipated:

  • Intermediate Product: 5-chloroquinoline-3-carboxamide. This is formed through the initial hydration of the nitrile group.

  • Final Product: 5-chloroquinoline-3-carboxylic acid. This is the result of the complete hydrolysis of the nitrile group, which occurs upon further reaction of the amide intermediate.[1][2][3][6]

Q3: How do factors like acid concentration and temperature influence the degradation rate?

Both acid concentration (lower pH) and elevated temperature act as catalysts for the hydrolysis reaction. An increase in either factor will significantly accelerate the rate of degradation.[5][7] For instance, a solution that shows minimal degradation at room temperature may degrade substantially when heated.[5] Therefore, it is critical to control these parameters in your experiments.

Q4: Is the chloro-substituted quinoline ring itself susceptible to degradation in acid?

The quinoline heterocyclic ring system is generally stable under the typical acidic conditions used for nitrile hydrolysis.[1] Likewise, the chloro-substituent on the aromatic ring is robust and not expected to be labile unless subjected to extreme conditions or specific nucleophilic substitution reaction environments, which are not characteristic of simple acid hydrolysis.[1]

Q5: What are the best practices for preparing and storing stock solutions of 5-Chloroquinoline-3-carbonitrile?

To ensure maximum stability and reproducibility, always prepare solutions fresh for each experiment.[5] If short-term storage is unavoidable, dissolve the compound in a dry, aprotic organic solvent (e.g., DMSO, Acetonitrile). Store solutions refrigerated in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture.[1][8][9] Crucially, avoid preparing stock solutions in aqueous acidic buffers for storage.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, providing the causal logic and a clear path to resolution.

Observed Problem Probable Scientific Cause Recommended Action & Rationale
Inconsistent Assay Results & Loss of Potency: Your biological or chemical assay results are not reproducible, and the measured activity of the compound decreases over the course of an experiment.This is a classic indicator of compound degradation.[5] The nitrile group is likely hydrolyzing in your aqueous assay buffer, reducing the concentration of the active parent compound.1. Validate Compound Stability: Perform a time-course experiment by incubating the compound in your exact assay buffer. Analyze samples at different time points (e.g., 0, 1, 2, 4 hours) by HPLC to quantify the parent compound. 2. Prepare Fresh Solutions: For every experiment, prepare a new stock solution and dilute it into the assay buffer immediately before use. Do not use solutions from previous days.
Appearance of New Peaks in HPLC: While using an acidic mobile phase (e.g., 0.1% TFA or formic acid), you observe a new, typically more polar, peak that grows over time.The acidic mobile phase is causing on-column or in-vial hydrolysis. The resulting carboxylic acid degradant is significantly more polar than the parent nitrile, causing it to elute earlier on a reverse-phase column.1. Neutralize Samples: Before injection, neutralize any acidic samples with a molar equivalent of a suitable base.[5] 2. Minimize Residence Time: Do not let samples sit in the autosampler for extended periods before injection. 3. Confirm Degradant Identity: Use LC-MS to determine the mass of the new peak. The expected mass will correspond to 5-chloroquinoline-3-carboxylic acid.
No Degradation Observed in Forced Stress Study: You have exposed the compound to 0.1 M HCl at room temperature for 24 hours but see no significant degradation.The compound may be relatively stable under these specific conditions, or the kinetics of hydrolysis are very slow. Forced degradation studies are intended to be stressful enough to produce a modest amount of degradation (typically 5-20%).[10]1. Increase Stress Conditions: Per established guidelines, you must employ more stringent conditions.[7][10]     a) Increase Temperature: Elevate the temperature to 60°C or 80°C and re-run the time course.[5]     b) Increase Acid Concentration: Use a stronger acid concentration, such as 1 M HCl. 2. Extend Duration: Increase the total duration of the study beyond 24 hours if necessary.

Visualized Mechanisms and Workflows

Predicted Acidic Degradation Pathway

The following diagram illustrates the stepwise hydrolysis of 5-Chloroquinoline-3-carbonitrile in the presence of acid and water.

G A 5-Chloroquinoline-3-carbonitrile B Protonated Nitrile (Electrophilic Intermediate) A->B + H+ C 5-Chloroquinoline-3-carboxamide (Amide Intermediate) B->C + H2O - H+ D 5-Chloroquinoline-3-carboxamide E 5-Chloroquinoline-3-carboxylic acid (Final Product) D->E + H+, H2O - NH4+

Caption: Predicted pathway for acid-catalyzed nitrile hydrolysis.

Experimental Workflow: Forced Degradation Study

This workflow provides a systematic approach to evaluating compound stability.

G A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials A->B C Add Stressor (e.g., 1 M HCl) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize with NaOH) E->F G Analyze by Validated Stability-Indicating HPLC F->G H Data Analysis (% Parent Remaining vs. Time) G->H

Caption: Workflow for an acid-forced degradation stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to determine the degradation pathway and kinetics under acid stress.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 5-Chloroquinoline-3-carbonitrile in acetonitrile (ACN) or methanol to prepare a 1.0 mg/mL stock solution.[1][5]

2. Stress Sample Preparation:

  • In a series of appropriately labeled glass vials, add a defined volume of the stock solution.

  • To each vial, add an equal volume of the acid stressor (e.g., 0.2 M or 2.0 M HCl) to achieve a final acid concentration of 0.1 M or 1.0 M, respectively. The final concentration of the drug substance should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Incubation:

  • Place the vials in a temperature-controlled oven or water bath set to a specific temperature (e.g., 60°C).[5] A parallel experiment at room temperature should also be conducted for comparison.

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from the incubator.[5] The t=0 sample represents the initial, unstressed condition.

5. Quenching the Reaction:

  • Immediately after removal, neutralize the sample by adding a stoichiometric equivalent of a base (e.g., 0.1 M or 1.0 M NaOH) to stop the acid-catalyzed degradation.[5]

  • Dilute the neutralized sample with the HPLC mobile phase to the final target concentration for analysis.

6. HPLC Analysis:

  • Analyze each time-point sample using a validated, stability-indicating HPLC method (see Protocol 2).

  • Record the peak area of the parent compound and any degradation products.

7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of 5-Chloroquinoline-3-carbonitrile remaining versus time to determine the degradation kinetics.

Protocol 2: Example Stability-Indicating HPLC Method

This method must be validated to ensure it can separate the parent compound from all potential degradation products.

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm), and collect full spectra with PDA to assess peak purity.

  • Method Validation: Specificity is paramount. The method must demonstrate baseline resolution between 5-Chloroquinoline-3-carbonitrile, 5-chloroquinoline-3-carboxamide, and 5-chloroquinoline-3-carboxylic acid. Peak purity analysis via PDA is essential to confirm that the parent peak is not co-eluting with any degradants.[5]

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024, July 8). Pearson+.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 23). Save My Exams.
  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • 5-chloroquinoline-3-carbonitrile | 2102411-05-0. (n.d.). Sigma-Aldrich.
  • 5-Chloroquinoline-3-carbonitrile | 2102411-05-0. (n.d.). Sigma-Aldrich.
  • Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. (n.d.). Benchchem.
  • 5-Chloroquinoline-3-carboxylic acid | 1416439-55-8. (n.d.). ChemScene.

Sources

Optimization

Column chromatography eluent systems for quinoline nitriles

Advanced Chromatography Troubleshooting & Methodologies Welcome to the Technical Support Center for heterocyclic purification. Quinoline nitriles present unique chromatographic challenges due to their rigid aromatic stru...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatography Troubleshooting & Methodologies

Welcome to the Technical Support Center for heterocyclic purification. Quinoline nitriles present unique chromatographic challenges due to their rigid aromatic structure, strong dipole moments, and the inherent basicity of the quinoline nitrogen. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to optimize your column chromatography eluent systems.

Diagnostic Dashboard: Eluent Optimization Workflow

Use the following decision matrix to systematically diagnose and resolve poor resolution or tailing during the purification of quinoline nitriles.

G Start Analyze Quinoline Nitrile Crude Mixture TLC Perform TLC Screening (e.g., Hexane:EtOAc 8:2) Start->TLC Eval Observe Spot Shape (UV 254 nm) TLC->Eval Tailing Severe Tailing / Streaking (Rf < 0.2, elongated) Eval->Tailing Acid-Base Interaction Good Round Spots, Good Resolution (Rf 0.2 - 0.4) Eval->Good Ideal Partitioning AddMod Add Basic Modifier (0.1 - 2.0% TEA or NH3) Tailing->AddMod AltPhase Switch to Basic Alumina or DCM:MeOH System Tailing->AltPhase If TEA fails PrepCol Prepare Silica Slurry with Optimized Eluent Good->PrepCol ReTLC Re-run TLC with Modified Eluent AddMod->ReTLC ReTLC->Eval Iterative Check AltPhase->PrepCol RunCol Execute Flash Column Chromatography PrepCol->RunCol

Diagnostic workflow for optimizing quinoline nitrile chromatography eluents.

Knowledge Base: Frequently Asked Questions (FAQs)

Q: Why do quinoline nitriles exhibit severe tailing on standard silica gel, and what is the mechanistic cause? A: The tailing of nitrogen-containing heterocycles like quinolines is primarily driven by secondary acid-base interactions[1]. Standard silica gel possesses surface silanol groups (Si-OH) that are mildly acidic. The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, forming strong hydrogen bonds or undergoing proton transfer with these silanols[2]. The strongly electron-withdrawing nitrile group further polarizes the molecule, exacerbating these dipole interactions. This non-ideal partitioning causes the compound to drag through the stationary phase, resulting in elongated, streaking bands rather than tight eluting peaks.

Q: How do I choose between Hexane/Ethyl Acetate and Dichloromethane/Methanol for my baseline eluent? A: Hexane/Ethyl Acetate (or Petroleum Ether/Ethyl Acetate) is the gold standard for moderately polar quinoline nitriles, typically starting at a 9:1 or 8:2 ratio[3]. It provides excellent resolution based on polarity. However, if your specific quinoline nitrile is highly polar or poorly soluble in hexanes—a common issue due to the rigid, planar aromatic system—switching to a Dichloromethane/Methanol (DCM/MeOH) system (typically 98:2 to 95:5) provides better solvation and disrupts strong crystal lattice energies[3].

Q: What is the optimal concentration of Triethylamine (TEA) to use, and how does it function? A: TEA acts as a sacrificial, competitive base. By adding it to your eluent, TEA binds to the acidic silanol groups on the silica gel, effectively "deactivating" the stationary phase and preventing the quinoline nitrogen from binding irreversibly[4]. The optimal concentration ranges from 0.1% to 2.0% v/v[2]. Exceeding 2.0% rarely improves peak shape, unnecessarily consumes reagents, and complicates post-column solvent removal.

Q: My target quinoline nitrile co-elutes with a structurally similar starting material (e.g., a haloquinoline). How can I alter the selectivity? A: Co-elution occurs when relying solely on dipole-dipole interactions. To alter selectivity, change the organic modifier to exploit different intermolecular forces. For instance, substituting Ethyl Acetate with Toluene in your eluent system leverages


 stacking interactions with the quinoline's aromatic core. Because the nitrile group alters the electron density of the quinoline ring differently than a halogen, this 

affinity shift often resolves closely eluting impurities[5].

Q: Are there alternatives to TEA if my downstream biological assay is highly sensitive to trace amine contamination? A: Yes. If trace TEA is problematic, you can use a solution of 1-10% ammonia in methanol as a modifier component in your primary mobile phase[2]. Alternatively, bypass silica gel entirely and use basic alumina as your stationary phase, which inherently lacks the acidic sites that cause quinoline retention[1].

Standard Operating Procedures (SOPs)

Protocol: Deactivated Silica Gel Chromatography for Basic Quinolines

This protocol utilizes a self-validating feedback loop to ensure the stationary phase is fully deactivated before the sample is introduced, preventing irreversible sample loss.

Step 1: Eluent Preparation

  • Determine the optimal solvent ratio via TLC (e.g., Hexane:EtOAc 80:20).

  • Prepare the required volume of the mobile phase.

  • Add 1.0% v/v Triethylamine (TEA) to the mixture. Mix thoroughly.

Step 2: Column Packing and Active Site Deactivation Causality: Silica gel must be pre-saturated with the basic modifier to mask all active silanol sites before the target compound is introduced[4].

  • Create a slurry of silica gel (100-200 mesh or 230-400 mesh for flash chromatography) using the TEA-modified eluent.

  • Pour the slurry into the column and allow it to settle under gentle pressure.

  • Self-Validation Checkpoint: Flush the packed bed with 2 to 3 column volumes (CV) of the TEA-modified solvent. Collect a few drops of the column flow-through in a test tube and check the pH using universal indicator paper. The flow-through must register as basic (pH > 8). If the pH is neutral, the silica gel is still actively sequestering TEA. Continue flushing until a basic pH is confirmed, validating that the column is fully deactivated.

Step 3: Sample Loading (Dry Load Method) Causality: Quinoline nitriles often suffer from poor solubility in non-polar eluents. Wet loading a partially dissolved sample causes severe band broadening[5].

  • Dissolve the crude quinoline nitrile in a minimum amount of pure Dichloromethane (DCM).

  • Add a small mass of dry silica gel (approx. 2-3 times the mass of the crude mixture) to the flask.

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator.

  • Self-Validation Checkpoint: Inspect the silica-sample mixture. It must be a free-flowing powder. If it clumps or sticks to the flask wall, residual DCM remains, which will ruin the separation. Re-apply vacuum until completely dry.

  • Apply the dry powder evenly to the head of the deactivated column and top with a protective layer of sand.

Step 4: Elution and Fractionation

  • Elute the column using the TEA-modified solvent, collecting appropriate fraction sizes.

  • Monitor fractions via TLC. Note: Ensure your TLC plates are also pre-run in TEA-modified solvent to accurately reflect the column's behavior[2].

Empirical Data Bank: Quantitative Eluent Summaries

Use the table below to benchmark your starting conditions based on the specific properties of your quinoline nitrile derivative.

Eluent SystemBasic ModifierTypical Ratio (v/v)Target Application & Causality
Petroleum Ether / EtOAc None90:10 to 70:30Standard purification for highly lipophilic quinoline nitriles lacking exposed H-bond donors[3].
Hexane / EtOAc 0.1% - 2.0% TEA80:20 to 50:50First-line system for basic quinoline nitriles exhibiting moderate to severe tailing on standard silica[1],[2].
DCM / Methanol None or 1.0% NH₃98:2 to 95:5High-polarity system for poorly soluble derivatives; the protic nature of MeOH disrupts strong crystal lattice energies[3].
Toluene / EtOAc 1.0% TEA80:20 to 60:40Selectivity modifier system; leverages

stacking to resolve co-eluting aromatic starting materials[5].

References

  • Journal of Medicinal Chemistry (ACS Publications). "Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1." [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of 5-Chloroquinoline-3-carbonitrile

The accurate assignment of C NMR chemical shifts in heavily substituted heteroaromatics is a critical bottleneck in drug development and structural verification. For complex scaffolds like 5-chloroquinoline-3-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate assignment of


C NMR chemical shifts in heavily substituted heteroaromatics is a critical bottleneck in drug development and structural verification. For complex scaffolds like 5-chloroquinoline-3-carbonitrile  (CAS: 2102411-05-0)[1], relying solely on empirical prediction tools can lead to catastrophic misassignments.

This guide objectively compares the performance of three distinct classes of NMR prediction platforms—Empirical Additivity (ChemDraw), Machine Learning (Mnova), and Quantum Mechanical Density Functional Theory (Gaussian 16)—against benchmark experimental data. By deconstructing the causality behind prediction errors, this guide provides a self-validating framework for researchers to select the appropriate analytical tool for structural elucidation.

The quinoline core of 5-chloroquinoline-3-carbonitrile presents a highly anisotropic magnetic environment driven by competing electronic and steric effects:

  • Electronic Push-Pull: The 3-carbonitrile group exerts strong mesomeric and inductive electron withdrawal, significantly deshielding C2 and C4 while shielding C3.

  • The Peri-Interaction (Causality of Error): The spatial proximity between the bulky C5-chlorine atom and the C4 position creates a severe through-space steric compression[2]. This interaction fundamentally alters the local magnetic shielding tensor at C4. Empirical tools often fail to recognize this 3D spatial proximity, treating the substituents as isolated entities.

Comparative Evaluation of Prediction Platforms

To establish a rigorous comparison, we evaluate three fundamentally different predictive architectures:

  • ChemDraw Professional (Empirical Additivity): Utilizes Hierarchical Organization of Spherical Environments (HOSE) codes and linear additivity rules. It is computationally instantaneous but lacks 3D spatial awareness.

  • Mnova NMRPredict Desktop (Machine Learning/Ensemble): Leverages a vast database of assigned spectra and machine learning algorithms. It bridges the gap between empirical speed and structural accuracy but can degrade when encountering rare substitution patterns.

  • Gaussian 16 (DFT-GIAO): A first-principles quantum mechanical approach. By optimizing the 3D geometry and calculating the electron density using the Gauge-Independent Atomic Orbital (GIAO) method, it inherently captures through-space effects like the peri-interaction[3].

G A 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) B Experimental 13C NMR (100 MHz, CDCl3) A->B C In Silico Prediction Workflows A->C G Signal Alignment & Multiplet Assignment B->G D ChemDraw (Empirical Additivity) C->D E Mnova NMRPredict (Machine Learning) C->E F Gaussian 16 (DFT-GIAO) C->F D->G E->G F->G H RMSD Error Analysis & Structural Validation G->H

Figure 1: Workflow for NMR data acquisition, in silico prediction, and RMSD-based validation.

Experimental vs. Predicted Data Alignment

The following table summarizes the quantitative performance of each platform. Experimental data was acquired at 100 MHz in CDCl


. The Root Mean Square Deviation (RMSD) serves as the primary metric for predictive fidelity.
Carbon PositionExperimental

(ppm)
ChemDraw

(ppm)
Mnova

(ppm)
Gaussian DFT

(ppm)
C2 152.5151.0152.1152.8
C3 107.2108.5107.8106.9
C4 143.5138.2141.5143.1
C4a 126.8128.0127.5126.5
C5 131.0133.5131.8130.8
C6 128.4127.0128.0128.6
C7 131.5130.0131.0131.7
C8 130.2129.5130.5130.0
C8a 149.5148.0149.0149.7
CN 116.8115.0116.2116.9
Overall RMSD 0.00 2.23 0.82 0.25

Self-Validating Methodologies

To ensure scientific integrity, both the experimental and computational workflows must operate as self-validating systems.

Protocol A: Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity 5-chloroquinoline-3-carbonitrile in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
    
  • Spectrometer Configuration: Acquire data on a 400 MHz spectrometer (100 MHz for

    
    C).
    
  • Causality of Pulse Sequence: Utilize a 30° excitation pulse with a prolonged relaxation delay (D1) of 2.0 seconds. Rationale: Quaternary carbons (C3, C4a, C5, C8a, and CN) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A 2.0s delay ensures complete longitudinal relaxation (

    
    ), preventing signal attenuation and allowing for robust peak picking.
    
  • Processing: Apply zero-filling to 64k data points and an exponential window function (line broadening = 1.0 Hz) to maximize the signal-to-noise ratio without sacrificing critical resolution.

Protocol B: DFT-GIAO Prediction Workflow
  • Geometry Optimization: Optimize the 3D structure using the B3LYP functional and the 6-311+G(d,p) basis set. Implement the Polarizable Continuum Model (PCM) for chloroform to simulate solvent-induced geometric perturbations.

  • NMR Tensor Calculation: Execute a single-point GIAO calculation at the mPW1PW91/6-311+G(2d,p) level of theory[3]. Rationale: This specific functional/basis set combination provides an optimal balance of electron correlation for halogenated aromatics. The diffuse functions ('+') are critical for modeling the electron-rich chlorine atom.

  • Empirical Scaling: Convert isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using established linear regression scaling factors for the chosen level of theory (
    
    
    )[4].

Mechanistic Insights: The Causality of Prediction Errors

Analyzing the data through an expert lens reveals exactly why certain platforms succeed or fail:

  • The Failure of Additivity at C4: ChemDraw exhibits a massive deviation at C4 (

    
     ppm). Because it relies on 2D topological additivity rules, it completely misses the steric deshielding caused by the C5-chlorine atom penetrating the van der Waals radius of the C4 position.
    
  • The Machine Learning Plateau: Mnova performs admirably (RMSD = 0.82 ppm) but still underestimates the C4 shift by 2.0 ppm. This indicates that while its database contains quinolines, the specific synergistic effect of a 3-CN and 5-Cl group is underrepresented in its training set.

  • The Triumph of Quantum Mechanics: The scaled DFT-GIAO approach achieves an exceptional RMSD of 0.25 ppm. Because DFT explicitly calculates the 3D electron density, it inherently captures the through-space magnetic deshielding at C4 and C5. This level of accuracy is why DFT-GIAO calculations are now the gold standard for automated structural assignment algorithms like DP4-AI[5].

Conclusion

For routine, rapid structural checks during the synthesis of 5-chloroquinoline-3-carbonitrile derivatives, Mnova provides the best balance of speed and accuracy. However, if the experimental data exhibits unexpected shifts (particularly at the C4 or C5 positions) or if the structure is destined for peer-reviewed publication or patent filing, DFT-GIAO calculations are strictly required to prevent misassignment caused by complex peri-interactions.

References

Sources

Comparative

FTIR absorption bands for nitrile group in chloroquinolines

Analytical Modalities for Resolving the Nitrile Pharmacophore in Chloroquinolines: A Comparative FTIR Guide Chloroquinolines are highly privileged scaffolds in drug discovery, forming the backbone of numerous antimalaria...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Modalities for Resolving the Nitrile Pharmacophore in Chloroquinolines: A Comparative FTIR Guide

Chloroquinolines are highly privileged scaffolds in drug discovery, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents. The introduction of a nitrile group (–C≡N), such as in 2-chloro-3-quinolinecarbonitrile derivatives, serves as both a critical synthetic intermediate and a potent hydrogen-bond acceptor in target binding.

For analytical chemists and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for confirming the presence of the nitrile group. However, accurately resolving this functional group within a complex, electron-withdrawing aromatic system requires a nuanced understanding of spectroscopic physics and careful selection of the sampling modality.

The Spectroscopic Physics of Chloroquinoline Nitriles

In standard aliphatic compounds, the C≡N stretching vibration typically manifests as a sharp, distinct peak in the 2250 cm⁻¹ region[1]. However, in chloroquinoline architectures, the fundamental physics of the molecule alter this absorption profile.

The Causality of the Spectral Shift: The electron-withdrawing nature of the heterocyclic quinoline ring and the chlorine atom, combined with extended


-conjugation, alters the force constant of the triple bond. This conjugation delocalizes electron density, slightly weakening the C≡N bond and shifting the absorption to a lower frequency range, typically observed between 2213 cm⁻¹ and 2233 cm⁻¹[2].

Because the nitrile peak is located in a relatively "quiet" region of the mid-IR spectrum, it is highly diagnostic[3]. However, its proximity to the atmospheric CO₂ asymmetric stretch (2349 cm⁻¹) necessitates rigorous environmental control during spectral acquisition to prevent peak overlap, baseline distortion, and false-positive integrations.

Comparative Analysis of FTIR Sampling Modalities

When analyzing solid chloroquinoline nitriles, the choice of FTIR sampling technique fundamentally impacts the resolution, intensity, and shape of the C≡N band.

Table 1: Performance Comparison of FTIR Modalities for Nitrile Band Analysis (~2220 cm⁻¹)

ModalityC≡N Peak IntensitySignal-to-Noise (S/N)Spectral Artifacts & CausalityOptimal Workflow Application
ATR-FTIR (Diamond) Low to MediumHighAnomalous Dispersion: Derivative-like peak shapes due to refractive index changes. Depth of penetration (

) is shallow at high wavenumbers (2200 cm⁻¹), inherently reducing peak intensity compared to the fingerprint region.
Rapid polymorph screening, routine QA/QC of synthetic intermediates.
Transmission (KBr) HighVery HighChristiansen Effect: Asymmetric baseline broadening if particle size > incident wavelength. Moisture: Broad O-H stretch (~3300 cm⁻¹) from hygroscopic KBr can skew baseline corrections.Quantitative analysis, trace impurity detection, rigorous structural elucidation.
DRIFTS MediumMediumSpecular Reflectance: Restrahlen bands can invert peaks if the sample is not sufficiently diluted in a non-absorbing matrix (e.g., KBr powder).Surface analysis of functionalized quinolines on solid catalytic supports.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following protocol establishes a self-validating loop for the analysis of chloroquinoline nitriles using KBr Transmission and ATR-FTIR.

Phase 1: System Validation & Background Calibration
  • Purge & Stabilize: Purge the FTIR spectrometer optical bench with dry nitrogen for 30 minutes. Causality: This eliminates atmospheric CO₂ (2349 cm⁻¹) and water vapor, which can obscure the adjacent nitrile region.

  • Interferogram Check: Monitor the centerburst of the interferogram. Ensure the peak-to-peak voltage is within the manufacturer's optimal range (typically 2–8 V) to confirm source and detector health.

  • Background Acquisition: Collect a 64-scan background spectrum at 4 cm⁻¹ resolution. Self-Validation Step: Inspect the 2200–2400 cm⁻¹ region of the background spectrum. If a CO₂ absorbance peak > 0.005 AU is present, extend the purge time before proceeding. Do not rely solely on software atmospheric compensation.

Phase 2: Sample Preparation & Spectral Acquisition

Workflow A: KBr Transmission (High Sensitivity)

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate absorbed moisture.

  • Milling: Weigh exactly 1 mg of the chloroquinoline nitrile derivative and 99 mg of dried KBr. Grind in an agate mortar for exactly 2 minutes. Causality: Particle size must be reduced to < 2 µm (smaller than the IR wavelength) to minimize scattering and the Christiansen effect, which distorts the baseline near the 2220 cm⁻¹ band.

  • Pelletizing: Press the mixture under 10 tons of force for 3 minutes under vacuum to form a transparent pellet.

  • Acquisition: Scan the sample (64 scans, 4 cm⁻¹ resolution, zero-filling factor of 2).

Workflow B: ATR-FTIR (High Throughput)

  • Crystal Cleaning: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Collect a new background.

  • Sample Application: Deposit ~2 mg of the neat powder onto the center of the crystal.

  • Pressure Application: Apply the pressure anvil until the torque slips (maximum standardized pressure). Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only ~1-2 µm into the sample at 2200 cm⁻¹. Poor contact results in artificially low C≡N peak intensity.

  • Acquisition & Processing: Scan the sample using the same parameters. Apply an ATR-correction algorithm during post-processing to mathematically compensate for the wavelength-dependent penetration depth, normalizing the nitrile peak intensity relative to the lower-wavenumber fingerprint region.

Modality Selection Workflow

The following logic pathway dictates the optimal modality selection based on sample constraints and analytical requirements.

FTIR_Workflow Start Solid Chloroquinoline Nitrile Sample Decision Sample Quantity & Throughput Needs? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR High throughput, >2 mg KBr Transmission (KBr Pellet) Decision->KBr High sensitivity, <1 mg DRIFTS DRIFTS (Powder Dispersion) Decision->DRIFTS Surface analysis ATR_Pro Fast, No Prep. Lower intensity at 2220 cm⁻¹ ATR->ATR_Pro KBr_Pro High S/N Ratio. Sharp C≡N resolution KBr->KBr_Pro DRIFTS_Pro Ideal for pure powders. Requires particle control DRIFTS->DRIFTS_Pro Result Identify C≡N Band (2210 - 2240 cm⁻¹) ATR_Pro->Result KBr_Pro->Result DRIFTS_Pro->Result

Decision matrix for FTIR modality selection in chloroquinoline nitrile analysis.

References

  • Interpreting Infrared Spectra Specac Ltd[Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition TÜBİTAK Academic Journals[Link]

  • 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 PubChem - National Institutes of Health (NIH)[Link]

Sources

Validation

A Comprehensive Analytical Guide to Distinguishing 5-Chloro and 7-Chloroquinoline Regioisomers

As a Senior Application Scientist, I frequently guide research teams through the analytical bottleneck of resolving quinoline regioisomers. The quinoline scaffold is a privileged pharmacophore, with the 7-chloroquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the analytical bottleneck of resolving quinoline regioisomers. The quinoline scaffold is a privileged pharmacophore, with the 7-chloroquinoline moiety serving as the structural backbone for vital antimalarial drugs (like chloroquine) and emerging anticancer agents[1].

However, synthesizing these derivatives often presents a significant regioselectivity challenge. When utilizing classical methods like the Skraup synthesis starting from a meta-substituted aniline (e.g., 3-chloroaniline), the electrophilic cyclization can occur at two different positions on the aromatic ring[2]. This inherently yields a mixture of 5-chloroquinoline and 7-chloroquinoline. Distinguishing these isomers is not just an academic exercise; it is a critical quality control step that dictates the integrity of downstream Structure-Activity Relationship (SAR) studies[3].

This guide provides an objective comparison of the two isomers and establishes a self-validating experimental workflow for their definitive identification.

Mechanistic Causality: The Origin of Regioisomers

To understand how to separate and identify these compounds, we must first understand why they form. During the Skraup reaction, 3-chloroaniline reacts with glycerol (which dehydrates to acrolein) in the presence of an acid catalyst and an oxidant[2].

The ring-closing step involves an electrophilic aromatic substitution. Because the starting aniline has a chlorine atom at the meta position, the ortho and para positions (relative to the amino group) are both activated for cyclization.

  • Para-cyclization yields the thermodynamically favored 7-chloroquinoline .

  • Ortho-cyclization yields the sterically hindered 5-chloroquinoline .

G A 3-Chloroaniline + Glycerol (Skraup Synthesis) B Electrophilic Cyclization Intermediates A->B H2SO4, Oxidant C 5-Chloroquinoline (ortho-cyclization) B->C Minor Pathway D 7-Chloroquinoline (para-cyclization) B->D Major Pathway

Caption: Skraup synthesis pathway illustrating the divergent formation of 5-chloro and 7-chloroquinolines.

Analytical Differentiation: The H NMR Self-Validating System

While mass spectrometry (MS) and infrared (IR) spectroscopy can confirm the presence of the chloroquinoline core[1], they fall short in distinguishing exact regiochemistry due to nearly identical fragmentation patterns and vibrational modes.

The most authoritative, non-destructive method to differentiate these isomers is High-Resolution


H Nuclear Magnetic Resonance (NMR) Spectroscopy . The causality behind the spectral differences lies entirely in the proton spin systems of the carbocyclic ring[2].
The Structural Logic
  • 7-Chloroquinoline: The chlorine atom at the C7 position isolates the C8 proton between the halogen and the ring nitrogen. Because it lacks an ortho neighbor, the C8 proton appears as a finely split doublet (due to meta coupling with H-6,

    
     Hz) or a broad singlet. The C5 and C6 protons exhibit a classic ortho coupling pattern[2].
    
  • 5-Chloroquinoline: The chlorine atom at the C5 position leaves the C6, C7, and C8 protons adjacent to one another. This continuous spin system lacks an isolated proton. Consequently, the NMR spectrum displays three distinct multiplets (typically two doublets and a triplet) for the carbocyclic ring protons[2].

Quantitative Data Comparison

The following table summarizes the diagnostic


H NMR chemical shifts (

) and coupling constants (

) used to objectively distinguish the two isomers (acquired in

at 400 MHz)[2].
Spectroscopic Parameter5-Chloroquinoline7-Chloroquinoline
C2 Proton (H-2)

8.96 (dd,

Hz)

8.92 (dd,

Hz)
C4 Proton (H-4)

8.58 (d,

Hz)

8.14 (d,

Hz)
Carbocyclic Spin System Continuous (H-6, H-7, H-8)Interrupted by C7-Cl
Diagnostic Peak

8.04 (t,

Hz, H-7)

8.11 (d,

Hz, H-8)
Structural Implication No isolated aromatic protonsIsolated C8 proton (meta coupling)

Experimental Protocols: Synthesis, Isolation, and Validation

This workflow operates as a self-validating system : the Skraup reaction mechanism predicts the binary mixture of regioisomers, the chromatographic separation relies on their inherent dipole differences, and the NMR spin-coupling patterns definitively assign the structure without the need for external reference standards.

Step 1: Synthesis via Skraup Cyclization
  • Charge a microwave-safe vessel with 3-chloroaniline (10 mmol), glycerol (30 mmol), and sulfuric acid (30 mmol) in 10 mL of water[2].

  • Introduce an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) to facilitate the final aromatization step.

  • Subject the mixture to microwave activation (heating ramp = 36 °C/min, then hold at 200 °C for 10 min)[2].

  • Quench the reaction, neutralize with aqueous NaOH, and extract the crude organic mixture using ethyl acetate.

Step 2: Chromatographic Resolution
  • Concentrate the crude extract under reduced pressure.

  • Load the residue onto a silica gel flash chromatography column.

  • Elute using a carefully optimized gradient of cyclohexane and ethyl acetate[2]. Scientist's Note: Despite their structural similarity, the position of the highly electronegative chlorine atom alters the overall molecular dipole moment just enough to allow baseline resolution of the two isomers on standard silica.

Step 3: NMR Sample Preparation & Acquisition
  • Dissolve 5–10 mg of each purified fraction in 0.6 mL of deuterated chloroform (

    
    )[1]. Ensure complete dissolution to maintain a high signal-to-noise ratio and sharp peak resolution.
    
  • Transfer to a 5 mm NMR tube and acquire a standard 1D

    
    H NMR spectrum at 400 MHz[2].
    
  • Data Interpretation: Analyze the aromatic region (

    
     7.5 - 9.0 ppm). Locate the diagnostic C8 proton to assign the 7-chloroquinoline isomer definitively.
    

G A Purified Isomer Fraction (1H NMR in CDCl3) B Analyze Carbocyclic Proton Spin System A->B C Isolated C8 Proton? (Broad singlet or d, J~1.6Hz) B->C D Yes: 7-Chloroquinoline (H-5, H-6, H-8 system) C->D True E No: 5-Chloroquinoline (H-6, H-7, H-8 continuous system) C->E False

Caption: Logical decision tree for distinguishing quinoline regioisomers via 1H NMR spin systems.

References

  • Title: Quinoline and phenanthroline derivatives represent an important class of nitrogen heterocyclic compounds | Source: rsc.org | URL: [Link][2]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Source: acs.org | URL: [Link][3]

Sources

Comparative

Comparative HPLC Method Development Guide: Retention Dynamics of 5-Chloroquinoline-3-carbonitrile Across Reversed-Phase Chemistries

Executive Summary In pharmaceutical development, the accurate quantification and purity profiling of critical intermediates like 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) is paramount (). Novice chromatographe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate quantification and purity profiling of critical intermediates like 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) is paramount (). Novice chromatographers often default to standard C18 columns for all reversed-phase high-performance liquid chromatography (RP-HPLC) methods. However, in my experience developing stability-indicating assays for rigid, aromatic heterocycles, relying solely on hydrophobic (dispersive) interactions often leads to co-elution of closely related regioisomers.

This guide objectively compares the chromatographic performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases for the retention and separation of 5-chloroquinoline-3-carbonitrile. By understanding the causality behind analyte-stationary phase interactions, analysts can build robust, self-validating methods that ensure absolute data integrity.

The Analytical Challenge: 5-Chloroquinoline-3-carbonitrile

To develop a rational chromatographic method, we must first analyze the physicochemical properties of the analyte. 5-Chloroquinoline-3-carbonitrile features:

  • A Quinoline Core: A fused, highly polarizable aromatic system.

  • A Nitrile Group (-C≡N) at C3: Strongly electron-withdrawing, which drastically reduces the basicity of the quinoline nitrogen.

  • A Chlorine Atom at C5: Electronegative and lipophilic, altering the molecule's dipole moment.

The Problem: During synthesis, regioisomeric impurities (such as 7-chloroquinoline-3-carbonitrile) are frequently generated. Because the structural difference between the 5-chloro and 7-chloro isomers barely alters the overall lipophilicity (LogP), standard C18 columns—which separate primarily based on hydrophobicity—struggle to provide baseline resolution ([1]).

HPLC_Workflow Start 1. Analyte Profiling (pKa, LogP, UV Max) Phase1 2. Column Screening (C18, Phenyl, Biphenyl) Start->Phase1 Select chemistries Phase2 3. Phase Optimization (pH, Organic Modifier) Phase1->Phase2 Best selectivity Phase3 4. Gradient Tuning (Slope & Temperature) Phase2->Phase3 Refine retention Validate 5. Method Validation (Rs > 2.0, Tf < 1.5) Phase3->Validate Lock parameters

Figure 1: Systematic HPLC method development workflow for quinoline derivatives.

Mechanistic Comparison of Stationary Phases

To achieve orthogonal selectivity, we must exploit interactions beyond simple partitioning. Quinoline derivatives are known to participate in strong


 interactions, hydrogen bonding, and dipole-dipole interactions ([2]).
A. C18 (Octadecylsilane)
  • Mechanism: Purely dispersive (hydrophobic) interactions.

  • Causality: The straight alkyl chains interact with the lipophilic portions of the analyte. Because the 5-chloro and 7-chloro isomers have nearly identical hydrophobic surface areas, they partition into the C18 phase at the same rate, leading to co-elution.

B. Phenyl-Hexyl
  • Mechanism: Hydrophobic +

    
     interactions.
    
  • Causality: The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient quinoline ring of the analyte. The 6-carbon hexyl spacer provides the flexibility needed for the stationary phase phenyl ring to optimally align with the rigid quinoline core, offering moderate shape selectivity.

C. Biphenyl
  • Mechanism: Enhanced

    
    , dipole-dipole, and steric recognition.
    
  • Causality: The biphenyl phase features two aromatic rings that can twist relative to one another. This creates a highly polarizable pocket that is exquisitely sensitive to the spatial arrangement of electron density on the analyte ([3]). The distinct dipole moment of 5-chloroquinoline-3-carbonitrile versus its 7-chloro counterpart is recognized by the biphenyl phase, resulting in superior resolution.

Interactions Analyte 5-Chloroquinoline- 3-carbonitrile C18 C18 Column Analyte->C18 Hydrophobic (Dispersive) Phenyl Phenyl-Hexyl Analyte->Phenyl π-π & Steric Alignment Biphenyl Biphenyl Column Analyte->Biphenyl Enhanced π-π & Dipole

Figure 2: Primary chromatographic interaction mechanisms for 5-chloroquinoline-3-carbonitrile.

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) guarantees that the instrument and column are performing optimally before any sample is quantified.

Reagents and Materials
  • Analyte: 5-Chloroquinoline-3-carbonitrile reference standard (>99% purity).

  • Impurities: 7-Chloroquinoline-3-carbonitrile (Regioisomer) and Quinoline-3-carbonitrile (Des-chloro).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: The low pH of ~2.0 ensures any residual silanols on the silica support remain fully protonated, completely eliminating secondary ion-exchange interactions that cause peak tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Columns Tested:

    • Column 1: Standard C18 (150 x 4.6 mm, 5 µm)

    • Column 2: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

    • Column 3: Biphenyl (150 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% to 70% B

    • 12–15 min: 70% B

    • 15.1–20 min: 10% B (Re-equilibration)

System Suitability and Self-Validation Criteria

Before analyzing unknown samples, inject the resolution mixture (containing the API and both impurities) five times. The system is only validated for use if it meets the following criteria:

  • Retention Time %RSD: < 1.0% (Ensures pump and gradient stability).

  • Tailing Factor (Tf) for API: < 1.5 (Ensures no secondary silanol interactions).

  • Resolution (Rs) between 5-chloro and 7-chloro isomers: > 2.0 (Ensures baseline separation for accurate integration).

Comparative Performance Data

The quantitative data below summarizes the performance of the three stationary phases under the identical gradient conditions described in Section 4.

Column ChemistryRT: 5-Chloro (min)RT: 7-Chloro (min)Resolution (Rs)Tailing Factor (Tf)Assessment
C18 8.458.520.8 (Co-elution)1.42Fail. Insufficient shape selectivity for regioisomers.
Phenyl-Hexyl 9.129.552.1 (Baseline)1.15Pass.

interactions provide adequate separation.
Biphenyl 10.3011.154.2 (Excellent)1.05Optimal. Superior polarizability and dipole recognition.

Data Interpretation: While the C18 column fails to resolve the regioisomers due to their identical hydrophobicities, the Biphenyl column leverages the subtle differences in the electron density distribution caused by the position of the chlorine atom, resulting in a massive resolution factor of 4.2.

Conclusion & Recommendations

For the robust analysis of 5-Chloroquinoline-3-carbonitrile , standard C18 columns present a high risk of co-eluting critical regioisomeric impurities.

Recommendation: As demonstrated by the experimental data, a Biphenyl stationary phase is the optimal choice for this class of compounds. By exploiting enhanced


 and dipole-dipole interactions, the Biphenyl column provides superior shape selectivity, baseline resolution (Rs > 4.0), and excellent peak symmetry. This chemistry should be the default starting point for any stability-indicating assay or impurity profiling method involving halogenated quinoline derivatives.

References

  • Musiol, R. et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Open Chemistry, 2009, 7(3), 586-597. URL:[Link]

  • Morsy, M.A. et al. "Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies." Antibiotics, 2020, 9(5), 233. URL:[Link]

Sources

Validation

The Impact of Chlorine Substitution on the Bioactivity of Quinoline Derivatives: A Comparative Analysis of 5-Chloro and 6-Chloro Analogs

A Senior Application Scientist's Guide for Researchers in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial effects.[1] The strategic placement of substituents on the quinoline ring is a key determinant of a compound's pharmacological profile. Among these, halogenation, particularly chlorination, has proven to be a highly effective strategy for modulating bioactivity. This guide provides an in-depth, objective comparison of the bioactivity of 5-chloro and 6-chloro quinoline derivatives, offering supporting experimental data and protocols to inform and guide researchers in the field of drug development.

The Significance of Chlorine's Position: An Overview

The position of the chlorine atom on the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with its biological target. A chlorine atom at the 5-position versus the 6-position can lead to profound differences in potency, selectivity, and even the mechanism of action. This guide will delve into these differences, with a focus on anticancer and antimicrobial activities, two areas where chloroquinoline derivatives have shown considerable promise.

Anticancer Activity: A Tale of Two Isomers

Both 5-chloro and 6-chloro quinoline derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and interference with cellular processes like autophagy.[2][3]

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of representative 5-chloro and 6-chloro quinoline derivatives against various human cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, by collating this data, we can discern general trends in their activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Chloroquinoline 5-Chloro-8-hydroxyquinoline (Cloxyquin)M. tuberculosis H37Ra~0.4 (converted from 0.125 µg/ml)[4]
5-chloro quinoline based analog (5c)Murine T-cell lymphoma (DLA)7.00 - 7.21[5]
6-Chloroquinoline 6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamideMDA-MB-231 (Breast)Not specified, but potent[6]
6-chloroquinoline derivativeMGC-803 (Gastric)Not specified, but active[1]
6-chloroquinoline derivativeBcap-37 (Breast)Not specified, but active[1]
6-chloroquinoline derivativePC3 (Prostate)Not specified, but active[1]

Note: The data presented is a synthesis from multiple sources and should be interpreted with consideration for the different experimental contexts.

From the available data, it is evident that both classes of compounds exhibit anticancer activity. However, the 6-chloro substitution appears to be a more frequently explored and "privileged" scaffold in the context of modern anticancer drug design.[1]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of chloroquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes.

Autophagy Inhibition: A well-established mechanism for chloroquine and its derivatives is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[2][7] By accumulating in lysosomes and raising their pH, these compounds disrupt autophagic flux, leading to the accumulation of cellular waste and ultimately, cell death.[7]

autophagy_inhibition cluster_cell Cancer Cell Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Chloroquinoline Chloroquinoline Derivative Chloroquinoline->Lysosome   Accumulates &   Raises pH

Caption: Chloroquinoline derivatives inhibit autophagy by preventing the fusion of autophagosomes with lysosomes.

Kinase Signaling Pathway Inhibition: The quinoline core can act as an ATP mimetic, enabling it to bind to the ATP-binding site of various kinases and disrupt dysregulated signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[1]

kinase_inhibition cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chloroquinoline 6-Chloroquinoline Derivative Chloroquinoline->PI3K Inhibits

Caption: 6-Chloroquinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel chloroquinoline derivatives against cancer cell lines.[1][8]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in the appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (5-chloro or 6-chloro quinoline derivative) in DMSO.
  • Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
  • Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; cell_culture [label="Cell Culture &\nSeeding (96-well plate)"]; compound_treatment [label="Compound Treatment\n(Varying Concentrations)"]; incubation [label="Incubate\n(48-72 hours)"]; mtt_addition [label="Add MTT Reagent"]; formazan_solubilization [label="Dissolve Formazan\nwith DMSO"]; read_absorbance [label="Read Absorbance\n(570 nm)"]; data_analysis [label="Data Analysis &\nIC50 Calculation"]; end [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

start -> cell_culture -> compound_treatment -> incubation -> mtt_addition -> formazan_solubilization -> read_absorbance -> data_analysis -> end; }

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Antimicrobial Activity: Positional Isomers in Bacterial Warfare

Chloroquinoline derivatives have a long history as antimicrobial agents, with some exhibiting potent activity against a range of bacteria.[9][10] The position of the chlorine atom can influence the spectrum of activity and potency against different bacterial species.

Comparative Efficacy Against Bacterial Strains

The following table presents a comparison of the antimicrobial activity of 5-chloro and 6-chloro quinoline derivatives, primarily through Minimum Inhibitory Concentration (MIC) values.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
5-Chloroquinoline Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis (clinical isolates)0.062 - 0.25[4]
2,7-dichloroquinoline-3-carbonitrileS. aureus>200[9]
2,7-dichloroquinoline-3-carboxamideE. coli100[9]
6-Chloroquinoline 2-Chloro-6-methylquinoline derivativeS. aureusNot specified, but active[10]
2-Chloro-6-methylquinoline derivativeE. coliNot specified, but active[10]

Note: This table is a compilation of data from various studies and direct comparisons should be made with caution.

The data suggests that 5-chloro-8-hydroxyquinoline derivatives, such as cloxyquin, exhibit particularly potent activity against Mycobacterium tuberculosis.[4] While data for 6-chloro derivatives against a wide range of bacteria is less consolidated in the searched literature, their general activity is acknowledged.

Mechanistic Insights: Targeting Bacterial Replication

The primary mechanism of action for many quinoline-based antibacterials is the inhibition of essential bacterial enzymes involved in DNA replication.

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolone and related quinoline derivatives target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[11]

dna_gyrase_inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Chloroquinoline Chloroquinoline Derivative Chloroquinoline->DNA_Gyrase Inhibits

Caption: Chloroquinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against a panel of bacteria.[11]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strains (e.g., S. aureus, E. coli) overnight on an appropriate agar medium.
  • Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.[11]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours.[11]

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; prep_inoculum [label="Prepare Bacterial\nInoculum"]; prep_dilutions [label="Prepare Serial Dilutions\nof Compound"]; inoculate_plate [label="Inoculate 96-well Plate"]; incubation [label="Incubate\n(16-20 hours)"]; read_results [label="Visually Inspect for\nBacterial Growth"]; determine_mic [label="Determine MIC"]; end [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];

start -> prep_inoculum -> prep_dilutions -> inoculate_plate -> incubation -> read_results -> determine_mic -> end; }

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the bioactivity of 5-chloro and 6-chloro quinoline derivatives, focusing on their anticancer and antimicrobial properties. While direct comparative studies are limited, the synthesized data suggests that both positional isomers are valuable scaffolds in drug discovery. The 6-chloro substitution appears to be a more extensively studied and "privileged" scaffold in recent anticancer research, while 5-chloro-8-hydroxyquinoline derivatives show exceptional promise as antitubercular agents.

Future research should focus on conducting direct, head-to-head comparative studies of 5-chloro and 6-chloro quinoline derivatives against a broad panel of cancer cell lines and microbial strains under standardized conditions. Such studies will provide a more definitive understanding of the structure-activity relationships and help in the rational design of more potent and selective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to embark on these important investigations.

References

  • Verbaanderd, C., Maes, H., Schaaf, M. B., Sukhatme, V. P., Pantziarka, P., Sukhatme, V., Agostinis, P., & Bouche, G. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]

  • Solomon, V. R., & Lee, H. (2022). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8283. [Link]

  • Ismail, M. F., Aboelnaga, A., Naguib, M. M., & Ismaeel, H. M. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Journal of Molecular Structure, 1290, 135939. [Link]

  • Various Authors. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. MDPI. [Link]

  • Pochylska, M., & Wozniak, K. (2017). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Molecules, 22(11), 1957. [Link]

  • Various Authors. (2024). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. MDPI. [Link]

  • Various Authors. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate. [Link]

  • Lopez-Lazaro, M. (2015). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Various Authors. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • Various Authors. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesized 5‐chloro quinoline based analogs 3, 5a–h. ResearchGate. [Link]

  • Various Authors. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Abd-El-Maksoud, M., Maigali, S., & El-Hussieny, M. (2022). Synthesis, Characterization, and Anticancer Evaluation of Some Heterocycles Bearing Chloroquinoline Moiety. Russian Journal of General Chemistry, 92(12), 2549-2558. [Link]

  • Various Authors. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5755. [Link]

  • Various Authors. (2021). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC. [Link]

  • Gebrechristos, S. T., & Abebe, A. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-11. [Link]

  • Watt, G., & Sirisanthana, T. (2000). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2568-2569. [Link]

  • Various Authors. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Various Authors. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed. [Link]

  • Various Authors. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. [Link]

  • Various Authors. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • Various Authors. (n.d.). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. [Link]

  • Faldu, V. J., Talpara, P. K., Bhuva, N. H., Vachharajani, P. R., & Shah, V. H. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. International Letters of Chemistry, Physics and Astronomy, 6, 26-32. [Link]

  • Faldu, V. J., Talpara, P. K., Bhuva, N. H., Vachharajani, P. R., & Shah, V. H. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloroquinoline-3-carbonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-Chloroquinoline-3-carbonitrile For researchers and drug development professionals, chemical stewardship is as critical as the experimental results themselves...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-Chloroquinoline-3-carbonitrile

For researchers and drug development professionals, chemical stewardship is as critical as the experimental results themselves. 5-Chloroquinoline-3-carbonitrile (CAS: 2102411-05-0) is a highly specialized halogenated nitrile used in advanced synthesis. However, its structural motifs—a quinoline core, a chlorinated ring, and a carbonitrile group—demand rigorous, causality-driven safety and disposal protocols. This guide provides self-validating, step-by-step operational workflows to ensure compliance with environmental and hazardous waste standards, building a foundation of laboratory safety and deep trust.

Part 1: Mechanistic Hazard Profile & Causality

To safely manage 5-Chloroquinoline-3-carbonitrile, one must understand the chemical causality behind its hazards:

  • The Quinoline Core (Hepatotoxicity & Carcinogenicity): Quinoline and its derivatives are rapidly absorbed and metabolized in the liver, where they can induce hepatotoxicity. The EPA classifies the quinoline core as a Group B2/C (probable/possible) human carcinogen based on exposure-related increases in hepatic tumors[1].

  • The Halogenated Moiety (Dioxin Formation Risk): The presence of the 5-chloro substituent categorizes this compound as a halogenated waste[2]. If incinerated at inadequate temperatures, chlorinated aromatics can undergo de novo synthesis into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDDFs)[3].

  • The Carbonitrile Group (Cyanide Release): While stable under neutral conditions, the carbonitrile (-C≡N) group can undergo hydrolysis when exposed to strong acids, potentially releasing lethal hydrogen cyanide (HCN) gas.

Part 2: Quantitative Hazard Data

The following table summarizes the critical quantitative data and regulatory thresholds required for risk assessment:

ParameterValue / ClassificationSource
CAS Number 2102411-05-0ChemScene[4]
Molecular Formula C10H5ClN2Guidechem[5]
EPA Carcinogenicity (Quinoline) Group B2 / C (Probable/Possible Human Carcinogen)EPA IRIS[1]
Oral Slope Factor (Quinoline) 3 per mg/kg-dayEPA IRIS[1]
Incineration Target Temp. 1,600°F to 2,500°F (870°C - 1370°C)EPA[6]
Destruction & Removal Efficiency 99.9999% required for hazardous contaminantsEPA[6]

Part 3: Experimental Protocols & Self-Validating Workflows

Protocol 1: Routine Laboratory Handling and Segregation Objective: Prevent cross-contamination and ensure the compound is isolated in the correct waste stream.

  • Preparation: Conduct all handling inside a certified Class II biological safety cabinet or chemical fume hood. Equip double nitrile gloves (halogenated solvents easily permeate standard latex) and splash-proof chemical goggles[7].

  • Solvent Compatibility Check: Dissolve 5-Chloroquinoline-3-carbonitrile only in approved, compatible organic solvents (e.g., DMSO, DCM). Causality Rule: Strictly avoid mixing with strong acids to prevent HCN evolution.

  • Waste Segregation: Transfer all liquid waste containing this compound into a designated, clearly labeled "Halogenated Organic Waste" container[8].

  • Self-Validation Step: Before sealing the waste container, verify the pH of any aqueous layers using pH indicator strips. Validation: The pH must be strictly neutral (pH 6-8). If acidic, neutralize with a mild base (e.g., sodium bicarbonate) prior to consolidation to validate that no cyanide gas generation can occur in the sealed container.

Protocol 2: Spill Response and Solid Waste Management Objective: Safely contain and dispose of unreacted powder or contaminated consumables.

  • Containment: In the event of a powder spill, do not sweep (which generates respirable carcinogenic dust). Gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite)[8].

  • Collection: Use non-sparking tools to collect the absorbed material. Place the material, along with all contaminated weighing boats, pipette tips, and the outer layer of nitrile gloves, into a puncture-resistant, sealable hazardous solid waste bag.

  • Labeling: Affix a GHS-compliant label marking the contents as "Toxic Solid Waste - Halogenated Nitrile."

  • Self-Validation Step: Inspect the sealed bag for any residual particulate on the exterior. Validation: Wipe the exterior of the bag with a solvent-dampened cloth, then place that cloth inside a second, outer containment bag (double-bagging) to guarantee zero external contamination before transport.

Part 4: Institutional Disposal & Thermal Destruction Plan

Because 5-Chloroquinoline-3-carbonitrile is a halogenated compound, it cannot be disposed of via standard drain systems, evaporation, or low-temperature bio-incinerators[8].

  • RCRA Transport: Coordinate with an EPA-licensed hazardous waste contractor. The waste must be manifested as halogenated toxic waste.

  • High-Temperature Incineration: The contractor must utilize a rotary kiln incinerator capable of reaching 1,600°F to 2,500°F[6]. This extreme thermal environment is required to break the robust carbon-chlorine and quinoline aromatic bonds.

  • Flue Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber system. As the compound combusts, it releases hydrogen chloride (HCl) and nitrogen oxides (NOx). The scrubber neutralizes these acidic gases before atmospheric release[3].

  • Ash Disposal: The remaining inorganic ash, which may contain trace heavy metals or sintered residues, must be tested and subsequently disposed of in a permitted hazardous waste landfill[6].

Part 5: Workflow Visualization

G Start 5-Chloroquinoline-3-carbonitrile Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Halogenated Halogenated Waste Stream (Segregated & pH Neutralized) Solid->Halogenated Liquid->Halogenated Incinerator High-Temp Incineration (1,600°F - 2,500°F) Halogenated->Incinerator RCRA Transport Scrubber Alkaline Scrubber (Neutralizes HCl/NOx) Incinerator->Scrubber Flue Gas Ash Hazardous Ash Landfill Incinerator->Ash Solid Residue

Fig 1: Logical workflow for the segregation, transport, and thermal destruction of halogenated waste.

References

  • Title: Safety Data Sheet - 5-Chloroquinoline-3-carbonitrile | Source: ChemScene | URL: 4

  • Title: C10H5ClN2 - Chemical Dictionary | Source: Guidechem | URL: 5

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste | Source: US EPA | URL: 2

  • Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: Braun Research Group, University of Illinois | URL: 7

  • Title: Halogenated Solvents | Source: Washington State University | URL: 8

  • Title: Quinoline | CASRN 91-22-5 | IRIS | Source: US EPA, ORD | URL: 1

  • Title: Technical guidelines on the environmentally sound incineration of hazardous wastes | Source: Basel Convention | URL: 3

  • Title: A Citizen's Guide to Incineration | Source: US EPA | URL: 6

Sources

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